molecular formula C12H37Na3O26Sb2 B14802452 Stibogluconate (trisodium nonahydrate)

Stibogluconate (trisodium nonahydrate)

カタログ番号: B14802452
分子量: 909.90 g/mol
InChIキー: RFLBDDMITDCCHA-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stibogluconate (trisodium nonahydrate) is a useful research compound. Its molecular formula is C12H37Na3O26Sb2 and its molecular weight is 909.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stibogluconate (trisodium nonahydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stibogluconate (trisodium nonahydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H37Na3O26Sb2

分子量

909.90 g/mol

InChI

InChI=1S/2C6H9O7.3Na.11H2O.O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2*2-5,7-8H,1H2,(H,12,13);;;;11*1H2;;;/q2*-3;3*+1;;;;;;;;;;;;;2*+3/p-3

InChIキー

RFLBDDMITDCCHA-UHFFFAOYSA-K

正規SMILES

C(C(C1C2C(O[Sb](O2)(O1)O[Sb]34OC(C(O3)C(CO)O)C(O4)C(=O)[O-])C(=O)[O-])O)O.O.O.O.O.O.O.O.O.O.O.[OH-].[Na+].[Na+].[Na+]

製品の起源

United States

Foundational & Exploratory

Role of stibogluconate as a specific SHP-1 protein tyrosine phosphatase inhibitor

[1]

Executive Summary

Sodium Stibogluconate (SSG) , historically utilized as a pentavalent antimonial therapeutic for Leishmaniasis, has been re-characterized as a potent, selective inhibitor of Src Homology region 2 domain-containing Phosphatase-1 (SHP-1) .[1] This guide delineates the biochemical mechanism by which SSG inhibits SHP-1, thereby derepressing JAK/STAT signaling pathways. It provides researchers with the specific kinetic profiles, selectivity data, and validated experimental protocols required to utilize SSG as a chemical probe or therapeutic lead in immuno-oncology.

Mechanistic Architecture

The Target: SHP-1 as a Negative Regulator

SHP-1 (PTPN6) functions as a critical negative regulator of cytokine signaling. Under homeostatic conditions, SHP-1 is recruited to phosphorylated tyrosine residues on cytokine receptors (e.g., IFNAR, IL-3R) via its SH2 domains. Its catalytic PTPase domain then dephosphorylates JAK kinases and STAT transcription factors, effectively terminating the signal.

The Inhibitor: SSG Mechanism of Action

SSG acts as a PTPase inhibitor by targeting the catalytic domain of the phosphatase. Unlike reversible competitive inhibitors (e.g., suramin), SSG induces a stable, non-reversible inhibition likely through the modification of the essential catalytic cysteine residue within the PTP active site signature motif (HC(X)5R).

  • Selectivity Window: SSG exhibits a distinct therapeutic window. At 10 µg/mL , it inhibits >99% of SHP-1 activity.

  • Off-Target Effects: Significant inhibition of homologous phosphatases (SHP-2, PTP1B) requires concentrations

    
    100 µg/mL , providing a 10-fold selectivity margin.
    
Pathway Visualization

The following diagram illustrates the disinhibition of the IFN

SSG_MechanismIFNIFN-alphaReceptorIFN ReceptorIFN->ReceptorBindingJAK1JAK1/Tyk2(Active)Receptor->JAK1ActivatesSTATSTAT1/3(Phosphorylated)JAK1->STATPhosphorylatesSHP1SHP-1(Phosphatase)JAK1->SHP1RecruitsNucleusNucleus(Gene Transcription)STAT->NucleusTranslocatesSHP1->JAK1Dephosphorylates(Terminates Signal)SSGSodium Stibogluconate(SSG)SSG->SHP1Inhibits (Irreversible)

Caption: SSG blocks SHP-1-mediated dephosphorylation of JAK1, sustaining STAT activation.

Selectivity Profile & Quantitative Data

The utility of SSG relies on its differential potency. The table below summarizes the inhibitory concentration (IC) data derived from standard in vitro PTPase assays (Pathak et al., 2001).

Target Phosphatase% Inhibition at 10 µg/mL% Inhibition at 100 µg/mLSelectivity Status
SHP-1 99% 100% High Sensitivity
SHP-2< 10%~99%Low Sensitivity
PTP1B< 10%~90%Low Sensitivity
MKP-10%< 10%Resistant

Key Insight: To maintain specificity in cellular assays, researchers should titrate SSG between 10–20 µg/mL . Exceeding 50 µg/mL risks confounding data with off-target inhibition of SHP-2, which plays a positive role in MAPK signaling.

Experimental Protocol: In Vitro PTPase Inhibition Assay

This protocol validates SSG activity against recombinant SHP-1 using a colorimetric pNPP (p-nitrophenyl phosphate) substrate.

Reagents & Buffers
  • PTPase Buffer: 50 mM Tris-HCl (pH 7.0), 1 mg/mL BSA, 0.1%

    
    -mercaptoethanol.
    
  • Substrate: 2 mM pNPP (p-nitrophenyl phosphate) in PTPase buffer.

  • Enzyme: Recombinant GST-SHP-1 fusion protein (purified via Glutathione Sepharose).

  • Inhibitor: Sodium Stibogluconate (SSG), stock solution in PBS or water.

  • Stop Solution: 0.2 N NaOH.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant SHP-1 in PTPase buffer to a concentration of 20–50 ng/well.

  • Inhibitor Incubation (Critical Step):

    • Add SSG to enzyme solution at varying concentrations (0, 1, 10, 100 µg/mL).

    • Incubate at 37°C for 30 minutes . Note: Pre-incubation is essential as SSG inhibition is time-dependent.

  • Reaction Initiation: Add 2 mM pNPP substrate to the reaction mixture. Final volume: 100 µL.

  • Kinetics: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 20 µL of 0.2 N NaOH to stop the reaction.

  • Quantification: Measure absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate % Inhibition relative to the vehicle control (PBS).

Experimental Workflow Diagram

Protocol_FlowStep1Step 1: Enzyme Prep(GST-SHP-1 in Tris Buffer)Step2Step 2: Pre-Incubation(+ SSG @ 37°C, 30 min)Step1->Step2Add InhibitorStep3Step 3: Substrate Addition(+ pNPP)Step2->Step3InitiateStep4Step 4: Catalysis(30-60 min incubation)Step3->Step4Step5Step 5: Termination(+ NaOH)Step4->Step5StopStep6Step 6: Readout(OD 405nm)Step5->Step6Quantify

Caption: Workflow for validating SSG-mediated SHP-1 inhibition via pNPP hydrolysis.

Therapeutic Implications

Immuno-Oncology

SSG functions as an immune adjuvant. By inhibiting SHP-1, it prevents the dephosphorylation of STAT1/3 downstream of the Interferon-alpha (IFN

  • Synergy: SSG potentiates the anti-tumor effects of IFN

    
     in solid tumors (e.g., Melanoma, Renal Cell Carcinoma).
    
  • Mechanism: It overcomes tumor-induced immune tolerance by lowering the threshold for T-cell and NK cell activation.

Leishmaniasis

While the exact mechanism in parasites remains debated, the inhibition of host SHP-1 enhances the macrophage's oxidative burst and cytokine response (IL-12, TNF

References

  • Pathak, M. K., & Yi, T. (2001).[2] Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines.[1][2] The Journal of Immunology, 167(6), 3391-3397.[1] Link

  • Yi, T., Pathak, M. K., Lindner, D. J., Ketterer, M. E., Farver, C., & Borden, E. C. (2002).[3] Anticancer activity of sodium stibogluconate in synergy with IFNs.[3] The Journal of Immunology, 169(10), 5978-5985. Link

  • Naing, A., Reuben, J. M., Camacho, L. H., et al. (2011).[3] Phase I dose escalation study of sodium stibogluconate (SSG), a protein tyrosine phosphatase inhibitor, combined with interferon alpha for patients with solid tumors.[3][4][5] Journal of Cancer, 2, 81-89.[3] Link

Whitepaper: Pharmacokinetics and Tissue Distribution of Pentavalent Antimony Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over seven decades, pentavalent antimony (SbV) compounds—specifically sodium stibogluconate (SSG) and meglumine antimoniate (MA)—have served as the foundational therapy for visceral, cutaneous, and mucosal leishmaniasis[1]. Despite their long-standing clinical use, the pharmacokinetic (PK) behavior and tissue distribution of these metalloid drugs are highly complex, characterized by multi-compartmental kinetics, intracellular prodrug conversion, and significant population-level variability[2]. This technical guide synthesizes current clinical data, biodistribution models, and analytical methodologies to provide a comprehensive overview of SbV pharmacokinetics for drug development professionals and researchers.

The Prodrug Paradigm and Mechanism of Action

Pentavalent antimony is fundamentally a prodrug. While SbV is administered systemically, its antileishmanial efficacy relies on its uptake by cells of the reticuloendothelial system (RES)—primarily macrophages—where the Leishmania amastigotes reside[1]. Once inside the acidic phagolysosome, SbV undergoes an intracellular reduction to trivalent antimony (SbIII), the highly reactive and toxic species that disrupts parasite bioenergetics by inhibiting trypanothione reductase and macromolecular synthesis[1][3].

This intracellular conversion is the primary driver of the drug's complex pharmacokinetic profile, specifically its prolonged terminal elimination phase, as the intracellular space acts as a deep tissue compartment that slowly releases SbIII back into the systemic circulation[2][4].

PK_Model Dose Systemic Admin (IV/IM SbV) Plasma Central Compartment Plasma (SbV) t1/2α ≈ 0.85h Dose->Plasma Absorption Tissue Peripheral Tissue RES Organs Plasma->Tissue Distribution Urine Renal Excretion >80% Unchanged Plasma->Urine Fast Phase Slow Terminal Elimination (SbIII Release) t1/2γ ≈ 76h Plasma->Slow Terminal Phase Macrophage Intracellular Space SbV → SbIII Tissue->Macrophage Phagocytosis Macrophage->Plasma Slow Efflux

Fig 1. Multi-compartment pharmacokinetic model of pentavalent antimony and intracellular conversion.

Clinical Pharmacokinetics: The ADME Profile

The systemic disposition of free SbV compounds follows a biexponential or triexponential open model, depending on the sampling duration[5][6].

  • Absorption: Following intramuscular (IM) or intravenous (IV) administration, SbV is rapidly absorbed. Peak plasma concentrations (

    
    ) of approximately 10 mg/L (for a standard dose) are achieved within 1.3 to 2 hours (
    
    
    
    )[4][5][7].
  • Distribution: The drug exhibits a rapid initial distribution phase (

    
     ≈ 0.85 hours)[4][7]. The volume of distribution (
    
    
    
    ) is relatively small (e.g., ~45.7 L in adults), indicating that the bulk of the unchanged drug remains in the extracellular fluid[5].
  • Excretion: Elimination is distinctly biphasic. The initial rapid phase (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ≈ 2.0 hours) is driven by direct glomerular filtration, with approximately 80% of the administered dose excreted unchanged in the urine[4][5]. However, a slow terminal elimination phase (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ≈ 33–76 hours) emerges due to the slow efflux of intracellularly converted SbIII[2][4]. This terminal phase is responsible for drug accumulation during standard 20- to 30-day dosing regimens and contributes to cumulative cardiotoxicity and hepatotoxicity[4][7].

Interestingly, the area-under-the-curve (AUC) in adult populations often displays a bimodal frequency distribution, stratifying patients into "rapid eliminators" (AUC = 11.7–29.0 mg·hr/L) and "slow eliminators" (AUC = 31.5–49.1 mg·hr/L), which directly correlates with clinical response variability[5].

Intracellular Pharmacokinetics

Recent immuno-pharmacokinetic studies have mapped the intracellular accumulation of antimony in peripheral blood mononuclear cells (PBMCs). While plasma


 occurs at 1.4 hours, the intracellular 

is delayed to 3.4 hours[8]. Furthermore, the trough intracellular concentration (

) remains at 2,739 µg/L—more than 10 times higher than the plasma trough concentration (

of 234 µg/L)—validating the deep-compartment trapping mechanism[8].

Tissue Distribution Dynamics

The biodistribution of SbV is non-uniform and heavily favors organs rich in reticuloendothelial cells.

Organ Hierarchy

Inductively coupled plasma-mass spectrometry (ICP-MS) studies in rodent models treated with multiple doses of MA reveal a strict hierarchy of tissue retention. At 24 hours post-treatment, the highest residual antimony levels are found in the spleen , followed by bone, thyroid, and kidneys [9][10]. The high accumulation in the thyroid is a relatively recent toxicological finding that warrants monitoring for endocrine disruption during prolonged therapy[9].

Cutaneous Penetration and Infection-Mediated Alterations

In cutaneous leishmaniasis, achieving adequate drug levels in the skin is critical. Hamster models demonstrate that while initial skin Sb levels peak rapidly (352 µg/g at 1 hr), they equilibrate with visceral organ levels (liver, spleen) by 8 hours post-dosing[11][12]. This comparable distribution validates the systemic administration of SbV for localized cutaneous lesions[11][12].

Furthermore, active Leishmania infection actively alters tissue distribution. Radiotracer studies using neutron-irradiated MA demonstrate that infected tissues (e.g., footpads) accumulate significantly higher antimony levels than uninfected tissues, while systemic clearance rates increase by 2.5-fold[6].

Pediatric Pharmacokinetics: A Critical Divergence

A major clinical challenge in leishmaniasis treatment is the higher failure rate of standard SbV dosing in pediatric cohorts. Pharmacokinetic profiling reveals that children (aged 3–6 years) possess a fundamentally different ADME profile compared to adults[13][14].

Because SbV is primarily cleared via glomerular filtration, the naturally higher weight-adjusted glomerular filtration rate (GFR) in young children leads to rapid drug elimination[13]. Consequently, children require higher weight-adjusted doses (e.g., 30 mg/kg) to achieve the systemic exposure seen in adults receiving 20 mg/kg[13][14].

Table 1: Comparative Pharmacokinetics of Meglumine Antimoniate (20 mg Sb/kg/day)[13][14]

Pharmacokinetic ParameterAdult Cohort (Mean ± SE)Pediatric Cohort (3-6 yrs)% Difference

(mg/L)
38.8 ± 2.132.7 ± 0.9- 16%

(mg·h/L)
190 ± 10111 ± 7- 42%
Clearance (L/h/kg) 0.106 ± 0.0060.185 ± 0.013+ 75%

Advanced Delivery: Vesicular and Liposomal Systems

To mitigate systemic toxicity and improve RES targeting, vesicular formulations (e.g., nonionic surfactant vesicles, liposomes) of SSG and MA have been developed. Encapsulation fundamentally alters the drug's PK profile:

  • Increased Volume of Distribution (

    
    ):  Encapsulation shifts the drug from the central plasma compartment into peripheral tissues[15].
    
  • Prolonged Residence Time: The elimination half-life of liposomal SSG in canine models is extended up to four times longer (280 min) compared to free SSG (71 min)[15].

  • Targeted Efficacy: Liposomal formulations target the bone marrow and spleen at up to 3-fold higher levels, drastically reducing the required therapeutic dose and minimizing renal toxicity[1].

Experimental Methodology: Self-Validating ICP-MS Protocol

To accurately map the tissue distribution of metalloid drugs, researchers must employ highly sensitive and matrix-resistant analytical techniques. The following protocol outlines a self-validating Inductively Coupled Plasma Mass Spectrometry (ICP-MS) workflow for quantifying tissue antimony.

Workflow S1 1. In Vivo Dosing Administer MA/SSG S2 2. Tissue Harvesting Spleen, Liver, Bone S1->S2 S3 3. Microwave Digestion HNO3/H2O2 Matrix Breakdown S2->S3 S4 4. ICP-MS Analysis Quantify 121Sb / 123Sb S3->S4 S5 5. PK Modeling Non-compartmental Analysis S4->S5

Fig 2. Standardized ICP-MS workflow for quantifying tissue distribution of antimony compounds.

Step-by-Step Methodology

1. Tissue Harvesting and Preparation

  • Action: Euthanize subjects at predefined time points (e.g., 1h, 4h, 8h, 24h). Harvest target organs (spleen, liver, kidneys, skin, bone). Rinse in cold PBS to remove residual blood, blot dry, and record exact wet weights.

  • Causality: Removing residual blood prevents the overestimation of tissue Sb levels caused by the high initial concentrations of SbV in the central plasma compartment.

2. Microwave-Assisted Acid Digestion

  • Action: Transfer 100–200 mg of tissue into Teflon digestion vessels. Add 5 mL of ultra-pure Nitric Acid (

    
    ) and 1 mL of Hydrogen Peroxide (
    
    
    
    ). Subject to closed-vessel microwave digestion (ramp to 200°C over 15 min, hold for 15 min).
  • Causality: Open-vessel heating risks the volatilization of antimony species. Closed-vessel microwave digestion ensures complete destruction of complex organic matrices (lipids/proteins) while retaining 100% of the metalloid analyte.

3. Internal Standardization and Dilution

  • Action: Dilute the cooled digestate to a final volume of 50 mL with ultra-pure water. Spike all samples, blanks, and calibration standards with an internal standard (IS) such as Indium (

    
    ) or Rhodium (
    
    
    
    ) to a final concentration of 10 µg/L.
  • Causality: The IS acts as a self-validating control. It dynamically corrects for instrument drift and matrix-induced ion suppression (which is highly prevalent in dense tissues like bone and liver), ensuring quantitative accuracy.

4. ICP-MS Quantification

  • Action: Analyze samples using ICP-MS, monitoring the

    
     and 
    
    
    
    isotopes. Utilize a collision cell (e.g., Helium gas mode) to remove polyatomic interferences.
  • Causality: Monitoring both isotopes allows the analyst to verify the natural isotopic abundance ratio (~57% to 43%). Any deviation indicates an uncorrected polyatomic interference, triggering a run rejection (self-validation).

5. Pharmacokinetic Modeling

  • Action: Input concentration-time data into PK software (e.g., Phoenix WinNonlin) using a non-compartmental analysis (NCA) model to derive

    
    , 
    
    
    
    ,
    
    
    , and clearance rates.

Table 2: Relative Tissue Distribution Hierarchy Post-Administration[9]

Accumulation TierTarget TissuesMechanistic Rationale
Primary (High) Spleen, Bone Marrow, ThyroidHigh density of RES macrophages; deep compartment trapping of SbIII.
Secondary (Moderate) Kidneys, Liver, LungsPrimary routes of excretion and secondary metabolic processing.
Tertiary (Low) Heart, Skeletal Muscle, BrainPoor penetration across the blood-brain barrier; low macrophage density.

Conclusion

The pharmacokinetics of pentavalent antimony compounds are defined by their dual nature: a rapidly cleared extracellular prodrug and a slowly eliminated, highly active intracellular metabolite. Understanding the nuances of this bimodal elimination, the specific tissue accumulation hierarchy (Spleen > Bone > Thyroid), and the critical pediatric clearance disparities is essential for optimizing current dosing regimens and engineering next-generation targeted delivery systems.

References

  • Sodium stibogluconate: Uses & Dosage - MIMS Singapore -[Link]

  • Pharmacokinetics, Toxicities, and Efficacies of Sodium Stibogluconate Formulations after Intravenous Administration in Animals - Antimicrobial Agents and Chemotherapy -[Link]

  • Pharmacokinetics of antimony in patients treated with sodium stibogluconate for cutaneous leishmaniasis - PubMed -[Link]

  • Pharmacokinetics of antimony during treatment of visceral leishmaniasis with sodium stibogluconate or meglumine antimoniate - Transactions of The Royal Society of Tropical Medicine and Hygiene -[Link]

  • Pharmacokinetics of Antimony in Children Treated for Leishmaniasis with Meglumine Antimoniate - The Journal of Infectious Diseases -[Link]

  • Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - Utrecht University -[Link]

  • Pharmacokinetics of neutron-irradiated meglumine antimoniate in Leishmania amazonensis-infected BALB/c mice - SciELO -[Link]

  • Immuno-pharmacokinetics of Meglumine Antimoniate in Patients With Cutaneous Leishmaniasis - PMC -[Link]

  • Pharmacokinetics of Pentavalent Antimony (Pentostam) in Hamsters - American Journal of Tropical Medicine and Hygiene -[Link]

  • Tissue distribution of residual antimony in rats treated with multiple doses of meglumine antimoniate - PMC -[Link]

  • Pentavalent Antimonials: New Perspectives for Old Drugs - MDPI -[Link]

Sources

Impact of stibogluconate on cytokine signaling pathways in macrophages

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Modulation of Macrophage Cytokine Signaling by Sodium Stibogluconate: Mechanisms and Methodologies

Abstract Sodium stibogluconate (SSG), a pentavalent antimonial, has served as a frontline therapeutic for leishmaniasis for decades. While historically viewed strictly as a direct anti-parasitic agent, modern molecular immunology reveals that SSG profoundly alters host macrophage signaling. By acting as a potent inhibitor of protein tyrosine phosphatases (PTPs)—specifically SHP-1—SSG amplifies cytokine-driven pathways, notably the IFN-γ/JAK-STAT axis. This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating SSG's impact on macrophage cytokine signaling.

The Mechanistic Framework: Reversing Immune Evasion

Macrophages are the primary host cells for Leishmania parasites, which have evolved sophisticated mechanisms to subvert host immunity. A critical evasion strategy involves the upregulation and activation of the host's Src homology 2 domain-containing tyrosine phosphatase 1 (SHP-1)[1].

Under normal physiological conditions, interferon-gamma (IFN-γ) binds to its receptor, activating Janus kinases (JAK1/JAK2), which subsequently phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1)[1]. Phosphorylated STAT1 (pSTAT1) dimerizes and translocates to the nucleus to drive the transcription of microbicidal genes, including inducible nitric oxide synthase (iNOS)[1]. However, Leishmania infection induces SHP-1 activity, which dephosphorylates JAK2 and STAT1, effectively dampening the IFN-γ signaling cascade and preventing macrophage activation[1].

Sodium stibogluconate intervenes by directly inhibiting SHP-1 and other PTPs[2]. By neutralizing SHP-1, SSG prevents the premature dephosphorylation of JAK/STAT components, thereby restoring and amplifying the macrophage's responsiveness to IFN-γ and other cytokines like IFN-α[2][3]. This biochemical blockade not only rescues the microbicidal capacity of the macrophage but also potentiates the production of reactive oxygen species (ROS)[4]. Furthermore, this mechanism has broad implications beyond parasitology, as SSG has been shown to restore Tyk2 and STAT1 phosphorylation in macrophages impaired by viral infections, such as Respiratory Syncytial Virus (RSV)[5].

G IFNg IFN-γ / IFN-α Receptor Cytokine Receptor IFNg->Receptor Binds JAK JAK1 / JAK2 / Tyk2 Receptor->JAK Activates STAT1 STAT1 (Phosphorylated) JAK->STAT1 Phosphorylates Nucleus Gene Transcription (ROS/NO Production) STAT1->Nucleus Translocates SHP1 SHP-1 (Phosphatase) SHP1->JAK Dephosphorylates SHP1->STAT1 Dephosphorylates SSG Sodium Stibogluconate (SSG) SSG->SHP1 Inhibits Pathogen Pathogen (e.g., Leishmania) Pathogen->SHP1 Upregulates

Fig 1: SSG inhibition of SHP-1 restores the JAK-STAT cytokine signaling pathway in macrophages.

Quantitative Impact on Macrophage Signaling

The pharmacological inhibition of SHP-1 by SSG yields measurable amplification across multiple downstream targets. The table below synthesizes the quantitative impacts observed in macrophage models treated with SSG in conjunction with cytokine stimulation.

Biomarker / OutputExperimental ConditionObserved EffectMechanistic Causality
pSTAT1 (Y701) Macrophages + IFN-γ + SSG (10-100 µg/mL)Up to 3-fold increase in phosphorylation duration[2].Inhibition of SHP-1 prevents dephosphorylation of the Y701 residue, prolonging STAT1 activation[2][5].
pTyk2 Macrophages + IFN-α/β + SSG (100 mM)Restoration of Tyk2 phosphorylation in virally suppressed cells[5].SSG blocks the pathogen-induced phosphatase activity that targets Tyk2[5].
Superoxide (ROS) PMN/Macrophages + PMA + SSG (100 µg/mL)Concentration-dependent increase in ROS burst[4].Enhanced receptor-mediated signaling and downstream kinase activation due to PTP blockade[4].
Gene Expression THP-1 + SbV (200 µg/ml)Modulation of MAPK/ERK and PI3K pathways[3].Broad PTP inhibition alters baseline signal transduction, priming cells for microbicidal activity[3].

Self-Validating Experimental Methodologies

To rigorously evaluate the impact of SSG on macrophage cytokine signaling, experimental designs must incorporate internal controls that distinguish between changes in overall protein expression and changes strictly in the phosphorylation state.

Protocol A: Quantifying STAT1 Phosphorylation Dynamics

Objective: Measure the synergistic effect of SSG and IFN-γ on STAT1 activation.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours[5].

  • Starvation (Critical Step): Wash cells and incubate in serum-free media for 4 hours prior to treatment. Causality: Serum contains growth factors that basally activate kinase pathways; starvation reduces background phosphorylation, ensuring observed pSTAT1 is strictly cytokine-induced.

  • SSG Pre-treatment: Treat macrophages with 100 µg/mL SSG for 30–60 minutes[5].

  • Cytokine Stimulation: Pulse cells with 100 U/mL IFN-γ for 30 minutes[5].

  • Lysis & Protein Extraction: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF). Causality: Endogenous phosphatases act rapidly; immediate lysis with inhibitors freezes the phosphorylation state.

  • Western Blotting: Resolve 20 µg of protein per lane via SDS-PAGE. Probe with anti-pSTAT1 (Y701) and anti-total STAT1 antibodies[5].

  • Validation: Normalize pSTAT1 bands against total STAT1 and β-actin. An increase in the pSTAT1/total STAT1 ratio confirms that SSG affects the signaling cascade rather than upregulating STAT1 transcription.

Protocol B: Functional Readout - ROS Production via Chemiluminescence

Objective: Assess the functional downstream consequence of SSG-amplified signaling.

Step-by-Step Methodology:

  • Preparation: Isolate primary murine bone marrow-derived macrophages (BMDMs) or use differentiated THP-1 cells.

  • Sensitization: Pre-incubate cells with SSG (0.1, 10, or 100 µg/mL) for 1 hour at 37°C[4].

  • Probe Addition: Add a chemiluminescent probe such as luminol (detects myeloperoxidase-dependent ROS) or lucigenin (detects superoxide).

  • Stimulation: Trigger the respiratory burst using a standardized stimulus like PMA or zymosan particles[4].

  • Quantification: Measure chemiluminescence continuously over 60 minutes using a microplate luminometer. The integral of the curve (Area Under the Curve) represents total ROS production.

Workflow Step1 1. Macrophage Culture & Starvation (THP-1 or BMDM) Step2 2. Phosphatase Inhibition (SSG Pre-treatment) Step1->Step2 Step3 3. Cytokine / Agonist Stimulation (IFN-γ, IFN-α, or PMA) Step2->Step3 Split1 4a. Cell Lysis & Western Blot (Quantify pSTAT1 vs Total STAT1) Step3->Split1 Split2 4b. Chemiluminescence Assay (Real-time ROS quantification) Step3->Split2 Data 5. Data Integration & Pathway Validation Split1->Data Split2->Data

Fig 2: Experimental workflow for validating SSG-mediated signal amplification in macrophages.

Broader Therapeutic Implications

The realization that SSG acts as a targeted SHP-1 inhibitor has catalyzed its investigation beyond parasitic infections. Because SHP-1 is a critical negative regulator in anti-tumor immune cells (including macrophages, T cells, and NK cells), targeting it with SSG can augment the efficacy of immunotherapies[2]. Phase I clinical trials have demonstrated that combining SSG with IFN-α2b is well tolerated and significantly augments cellular immune parameters in patients with solid tumors, including the activation of plasmacytoid dendritic cells and perforin-secreting NK cells[6]. Furthermore, recent studies highlight SSG's ability to overcome resistance in antibody-dependent cellular cytotoxicity (ADCC) by modulating signaling in phagocytes[7].

By redefining sodium stibogluconate from a simple anti-leishmanial prodrug to a potent, host-directed immunomodulator, researchers can leverage its properties to dissect complex cytokine networks and develop synergistic therapies for infectious diseases and oncology.

References

  • Source: PMC / nih.
  • Cytokines and Signaling Networks Regulating Disease Outcomes in Leishmaniasis Source: Infection and Immunity - ASM Journals URL
  • Phosphatase inhibitor, sodium stibogluconate, in combination with interferon (IFN)
  • Phase I Dose Escalation Study of Sodium Stibogluconate (SSG)
  • Sodium Stibogluconate (Pentostam)
  • Respiratory Syncytial Virus Impairs Macrophage IFN-a/b– and IFN-g–Stimulated Transcription by Distinct Mechanisms Source: ATS Journals URL
  • Sodium stibogluconate and CD47-SIRPα blockade overcome resistance of anti-CD20–opsonized B cells to neutrophil killing Source: Blood Advances - ASH Publications URL

Sources

Stibogluconate trisodium nonahydrate physicochemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of Stibogluconate Trisodium Nonahydrate, focusing on its complex coordination chemistry, stability challenges, and analytical validation.

Physicochemical Characterization & Stability Profiling[1]

Executive Technical Summary

Stibogluconate Trisodium Nonahydrate (Sodium Stibogluconate, SSG) is a pentavalent antimonial compound (


) primarily used in the treatment of Leishmaniasis.[1][2][3][4][5][6] While often represented stoichiometrically as 

, it does not exist as a simple monomer in solution.[1] It is a complex mixture of oligomeric structures (linear and cyclic) formed by the coordination of

with gluconic acid.

For drug development professionals, the critical quality attribute (CQA) is the maintenance of the Pentavalent (


)  state.[1] The therapeutic index is narrow; significant reduction to Trivalent Antimony (

) results in acute toxicity (cardiac arrhythmia, pancreatitis) rather than therapeutic efficacy.[1]
Molecular Architecture: The "Nonahydrate" Paradox

The designation "nonahydrate" refers to the theoretical hydration shell of the crystal lattice. However, in aqueous pharmaceutical formulations (e.g., Pentostam), SSG behaves as a dynamic polymer.[1]

Current Structural Consensus (Frézard Model): Unlike early linear models, modern ESI-MS and osmometry data suggest SSG exists as a mixture of zwitterionic complexes.[1] The dominant species are often 1:1 and 2:2 (Sb:Gluconate) complexes, which can polymerize via Sb-O-Sb linkages.[1]

Visualization: Coordination & Polymerization

The following diagram illustrates the theoretical coordination of Antimony (V) with Gluconate ligands and the degradation pathway that threatens stability.

SSG_Structure cluster_0 Synthesis & Coordination cluster_1 Solution State (Dynamic Equilibrium) Sb(V) Source Pentavalent Antimony (SbCl5 / Antimonic Acid) Gluconic Acid Gluconic Acid (Ligand) Coordination Chelation (pH 5.0-5.5) Gluconic Acid->Coordination Monomer 1:1 Complex (Sb-Gluconate) Coordination->Monomer Initial Formation Dimer 2:2 Complex (Dimeric Core) Monomer->Dimer Condensation Polymer Oligomeric Aggregate (High MW Species) Dimer->Polymer Concentration Dependent Polymer->Monomer Dilution / Depolymerization

Caption: Logical flow of SSG synthesis and the dynamic equilibrium between monomeric and polymeric species in solution.

Critical Physicochemical Profile

The following parameters are non-negotiable for formulation stability. Data is aggregated from BP/Ph.[1] Eur. monographs and recent speciation studies.

ParameterSpecification / ValueTechnical Context
CAS Registry 16037-91-5Specific to the sodium salt complex.[1][7][8]
Molecular Weight ~907.9 g/mol (Idealized)Actual MW varies due to oligomerization (100–4000 Da range).[1]
Solubility > 20 mg/mL (Water)"Freely soluble."[1] Insoluble in Ethanol/Ether.[1][7][8][9]
pH (10% Solution) 5.0 – 5.6 Critical range.[1][8] pH < 5 accelerates hydrolysis; pH > 7 risks precipitation.[1]
Osmolarity ~800 mOsm/kgHypertonic.[1] (Ref: 100 mg Sb/mL solution).[1][5][10]
Antimony Content 30.0% – 34.0%Calculated on dried, methanol-free basis.[1][7][8][11][12]
Appearance Amorphous White PowderHygroscopic.[1] Must be stored in airtight containers.
Stability & Degradation Mechanisms

The stability of SSG is defined by the resistance of the Sb-O bond to reduction and hydrolysis.

The Reduction Threat (

)

The primary degradation pathway is the reduction of Pentavalent Antimony to Trivalent Antimony.[1]

  • Toxicity:

    
     is approximately 10x more toxic than 
    
    
    
    .[1]
  • Limit: Pharmacopoeial standards typically limit

    
     to < 1.3 mL  of titrant (approx < 2-3% of total Sb).[1]
    
Environmental Stressors
  • Heat (Autoclaving): SSG solutions can be autoclaved (115-116°C for 30 min) but only if the pH is strictly buffered between 5.0 and 5.6. Outside this window, heat induces rapid reduction.[1]

  • Light: Solutions may darken (yellow/brown) upon UV exposure, indicating ligand oxidation.[1]

  • Dilution: Diluting SSG leads to depolymerization.[1] While not "degradation" per se, it alters the pharmacokinetic profile (clearance rates).[1]

Stability_Workflow cluster_stress Stress Factors Stable_SSG Stable SSG Solution (Sb-V, pH 5.5) Degradation Redox / Hydrolysis Stable_SSG->Degradation Exposure Heat Autoclave (>115°C) Heat->Degradation Acid Acidic Shift (pH < 4.5) Acid->Degradation Toxic_Impurity Sb(III) Species (TOXIC) Degradation->Toxic_Impurity Reduction Precipitate Antimonic Acid Precipitate Degradation->Precipitate Hydrolysis

Caption: Degradation pathways leading to toxic Sb(III) or physical precipitation.[1]

Analytical Characterization Protocols

To ensure scientific integrity, the following "Self-Validating" protocols are recommended. These move beyond simple observation to quantitative verification.[1]

Protocol A: Determination of Sb(III) Impurity (BP Method)

Use this for routine Quality Control.[1]

  • Dissolution: Dissolve 2.0 g of SSG sample in 30 mL of water.

  • Acidification: Add 15 mL of Hydrochloric Acid (HCl).

  • Titration: Titrate with 0.00833 M Potassium Bromate (

    
    )  using methyl orange as an indicator.
    
  • Endpoint: Persistence of color change.

  • Validation Limit: Not more than 1.3 mL of titrant should be required.[1][8]

    • Why this works:

      
       selectively oxidizes 
      
      
      
      to
      
      
      in acidic media.[1] It does not react with the existing
      
      
      .
Protocol B: Speciation via HPLC-ICP-MS

Use this for R&D and Stability Studies (High Sensitivity).[1]

  • Column: Anion Exchange (e.g., Hamilton PRP-X100).[1]

  • Mobile Phase: 20 mM EDTA (to chelate Sb) + 2 mM Potassium Hydrogen Phthalate, pH 4.5.

  • Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope m/z 121 .

  • Logic: The anionic exchange separates the neutral/zwitterionic

    
     complexes from the cationic 
    
    
    
    (complexed with EDTA).[1]
  • Output: Distinct peaks for

    
     (early eluting) and 
    
    
    
    (late eluting).
Formulation & Handling Recommendations
  • Buffer Selection: Do not use Phosphate buffers if high concentrations of Calcium or Magnesium are present in the final mix, as precipitation may occur. Citrate or Acetate buffers are preferred to maintain pH 5.0–5.5.[1]

  • Sterilization: If autoclaving, ensure the vessel is strictly sealed to prevent evaporation and subsequent concentration changes, which can shift pH.

  • Storage: Store the lyophilized powder at -20°C. Reconstituted solutions should be used immediately or stored at 4°C for no more than 24 hours to prevent depolymerization.

References
  • British Pharmacopoeia Commission. (2024).[1] Sodium Stibogluconate Monograph. British Pharmacopoeia.[1][7] [1]

  • Frézard, F., et al. (2008).[1][13] New insights into the chemical structure and composition of the pentavalent antimonial drugs, meglumine antimonate and sodium stibogluconate. Journal of Inorganic Biochemistry.

  • World Health Organization. (2010).[1] Control of the leishmaniases. WHO Technical Report Series. [1]

  • Hansen, C., et al. (2011).[1] Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices. The Analyst.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 56927674, Sodium stibogluconate nonahydrate. [1]

Sources

Metabolic Conversion of Pentavalent to Trivalent Antimony in Intracellular Leishmania Amastigotes: Mechanisms, Kinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over half a century, pentavalent antimonials (SbV), such as sodium stibogluconate and meglumine antimoniate, have been the cornerstone of treatment for Leishmaniasis[1]. Despite their widespread clinical use, Sb(V) is intrinsically inactive against the parasite. It functions as a prodrug that must undergo metabolic conversion into the highly toxic trivalent antimony (SbIII)[2],[3]. This whitepaper explores the bipartite reduction mechanisms—spanning host-mediated non-enzymatic pathways and parasite-driven enzymatic processes—and provides field-validated protocols for quantifying these metabolic shifts in drug development.

The Prodrug Paradigm: Dual-Site Metabolic Conversion

The antileishmanial activity of Sb(V) relies on a complex interplay between the mammalian host macrophage and the intracellular Leishmania amastigote. The conversion of Sb(V) to Sb(III) is not localized to a single compartment; rather, it occurs at two distinct sites, creating a lethal concentration gradient of Sb(III) that ultimately kills the parasite[2].

Host-Mediated Non-Enzymatic Reduction (The Phagolysosome)

Upon infection, Leishmania promastigotes are engulfed by host macrophages and differentiate into amastigotes within the acidic environment of the phagolysosome (pH ~5.0)[1]. This acidic niche is the primary driver of host-mediated Sb(V) reduction.

  • Mechanism: In the presence of host-derived thiols—specifically Glutathione (GSH) and Cysteine (Cys)—Sb(V) undergoes a non-enzymatic reduction to Sb(III)[2],[4].

  • Stoichiometry & Kinetics: Complete reduction requires a strict 5:1 molar ratio of GSH to Sb(V)[4],[5]. The reaction is highly pH-dependent; at physiological cytosolic pH (7.2), reduction is negligible, whereas at pH 5.0 and 37°C, significant Sb(III) is generated[4],[5].

Parasite-Mediated Enzymatic Reduction (The Amastigote)

While the host macrophage initiates Sb(III) generation, the parasite itself plays a critical, suicidal role in its own demise. Sb(V) that bypasses host reduction enters the amastigote and is enzymatically reduced internally[2].

  • Enzymatic Drivers: The reduction is catalyzed by parasite-specific enzymes, primarily Thiol-dependent reductase 1 (TDR1) and Arsenate reductase 2 (ACR2) [6],[7].

  • Electron Donor: This enzymatic process actively consumes Trypanothione (T(SH)2) , the unique and essential thiol-reducing agent in Leishmania, thereby depleting the parasite's primary defense against oxidative stress[2],[6].

Mechanism of Toxicity

Once generated, Sb(III) enters the amastigote via Aquaglyceroporin 1 (LmAQP1) [3],[6]. Inside the cell, Sb(III) exerts its toxic effects by inhibiting Trypanothione reductase (TryR), leading to severe redox imbalance, reactive oxygen species (ROS) accumulation, and apoptosis[3]. Furthermore, Sb(III) impairs DNA topoisomerase I activity, halting DNA replication[3].

Pathway Visualization

The following diagram illustrates the bipartite reduction of Sb(V) to Sb(III) and the subsequent induction of oxidative stress within the Leishmania amastigote.

G cluster_macrophage Macrophage Phagolysosome (pH 5.0) cluster_amastigote Leishmania Amastigote SbV_host Sb(V) Prodrug SbIII_host Sb(III) Active SbV_host->SbIII_host Non-enzymatic Reduction SbV_amas Internal Sb(V) SbV_host->SbV_amas Unknown Uptake GSH Host GSH / Cys GSH->SbIII_host Electron Donor AQP1 LmAQP1 Transporter SbIII_host->AQP1 Transport SbIII_amas Internal Sb(III) AQP1->SbIII_amas Influx SbV_amas->SbIII_amas Enzymatic Reduction TryR Trypanothione Reductase SbIII_amas->TryR Inhibition Enzymes TDR1 / ACR2 Enzymes->SbIII_amas Catalysis TSH2 Trypanothione TSH2->SbIII_amas Electron Donor Death Oxidative Stress & Death TryR->Death Redox Imbalance

Bipartite metabolic conversion of Sb(V) to Sb(III) in host phagolysosomes and amastigotes.

Self-Validating Experimental Methodologies

To accurately investigate antimonial drug mechanisms, experimental designs must isolate specific variables (pH, host vs. parasite enzymes). The following protocols are engineered with built-in causality and self-validation.

Protocol 1: In Vitro Assessment of Non-Enzymatic Sb(V) Reduction by GSH

Purpose: To quantify the host-mediated, pH-driven reduction of Sb(V) to Sb(III) without parasite interference. Causality: Mimicking the exact physiological conditions of the phagolysosome (pH 5.0, 37°C) is required because Sb(V) remains stable at neutral pH[4],[5].

  • Preparation: Prepare a 2 mM solution of meglumine antimoniate (SbV) in 0.15 M KCl[5].

  • Thiol Addition: Add reduced glutathione (GSH) to achieve a 10 mM concentration, satisfying the 5:1 (GSH:Sb) stoichiometric requirement for complete reduction[4],[5].

  • pH Adjustment & Incubation: Split the solution into two cohorts. Adjust Cohort A to pH 5.0 (Phagolysosome model) and Cohort B to pH 7.2 (Cytosol model). Incubate both at 37°C for 72 hours[4].

  • Quantification: Measure Sb(III) yield using colorimetric complexation or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Self-Validation: Cohort B (pH 7.2) acts as an internal negative control. If Cohort B shows significant Sb(III) generation, the Sb(V) stock is contaminated or auto-reducing, invalidating the assay[4],[5].

Protocol 2: Quantifying Intracellular Sb(III) Conversion in Axenic Amastigotes

Purpose: To measure parasite-specific enzymatic reduction of Sb(V) via TDR1/ACR2. Causality: Axenically grown amastigotes must be used instead of promastigotes. Promastigotes reside in the neutral pH of the sandfly gut and lack the specific metabolic and transcriptomic profile of the mammalian infectious stage, leading to false resistance profiles[8].

  • Cultivation: Culture Leishmania infantum axenic amastigotes in acidic medium (pH 5.5) at 37°C to maintain stage specificity[8].

  • Drug Exposure: Expose the amastigotes to sub-lethal concentrations of Sb(V) for 48 hours.

  • Lysis and Speciation: Wash cells thoroughly with cold PBS to remove extracellular drug. Lyse the cells and perform liquid chromatography coupled to ICP-MS (LC-ICP-MS) to separate and quantify intracellular Sb(V) versus Sb(III) species.

  • Self-Validation: Run a parallel assay using an LmAQP1-knockout mutant strain. Because AQP1 is the primary importer of external Sb(III)[3], any Sb(III) detected inside the AQP1-null mutant definitively proves internal enzymatic conversion of Sb(V) to Sb(III), ruling out the uptake of spontaneously reduced Sb(III) from the medium.

Quantitative Data & Resistance Implications

The clinical failure of antimonials in regions like Bihar, India, is heavily linked to the parasite's ability to manipulate this metabolic pathway[7]. Resistant isolates exhibit distinct transcriptomic shifts designed to limit Sb(III) accumulation and mitigate oxidative stress.

Table 1: Kinetics of Non-Enzymatic Sb(V) Reduction by Glutathione (GSH) [4],[5]

Condition pH Temp GSH:Sb(V) Ratio Incubation Sb(III) Yield (%) Causality / Relevance
Phagolysosome Model 5.0 37°C 5:1 72 hours ~30% Mimics host macrophage environment.
Cytosol Model 7.2 37°C 5:1 72 hours < 1% Proves reduction is strictly acid-dependent.

| Sub-optimal Thiol | 5.0 | 37°C | 1:1 | 72 hours | Minimal | Validates the 5:1 stoichiometric requirement. |

Table 2: Gene Expression Profiles in Sb-Resistant vs. Sensitive Leishmania Isolates [6],[7]

Gene Target Function in Pathway Fold Change (Resistant vs Sensitive) Clinical Isolate Example
ACR2 Arsenate Reductase 2 (Enzymatic SbV to SbIII) +3.2 to +3.8 fold T5-LT-SSG-R / T8-LD-SSG-R
TDR1 Thiol-dependent Reductase 1 (Enzymatic SbV to SbIII) +3.2 to +3.5 fold T5-LT-SSG-R / T8-LD-SSG-R

| LmAQP1 | Aquaglyceroporin 1 (SbIII Influx) | -4.0 fold (Downregulated) | T5-LT-SSG-R |

Insight: Paradoxically, resistant strains upregulate Sb(V)-reducing enzymes (ACR2, TDR1)[6],[7]. However, this is coupled with a massive upregulation of thiol-synthesizing enzymes (gamma-GCS, ODC, TR) and efflux pumps (MRPA), allowing the parasite to rapidly conjugate the generated Sb(III) with thiols and sequester it into vacuoles, neutralizing its toxicity[6].

References

  • [2] Title:2 | Source: nih.gov

  • [3] Title: 3 | Source: researchgate.net

  • [8] Title:8 | Source: asm.org

  • [1] Title:1 | Source: asm.org

  • [6] Title:6 | Source: researchgate.net

  • [7] Title:7 | Source: frontiersin.org

  • [4] Title:4 | Source: nih.gov

  • [5] Title:5 | Source: researchgate.net

Sources

Methodological & Application

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for the Speciation and Quantification of Antimony (Sb) in Biological Plasma

[1]

Executive Summary

This application note details a robust methodology for the speciation and quantification of Antimony (Sb) in human plasma, specifically distinguishing between the pentavalent [Sb(V)] and trivalent [Sb(III)] oxidation states. While total antimony quantification is standard in pharmacokinetic studies of antimonial drugs (e.g., Meglumine Antimoniate for Leishmaniasis), speciation is critical due to the significantly higher toxicity and distinct biodistribution of Sb(III).

This protocol utilizes Anion Exchange Chromatography (AEC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[1][2][3] We address the critical challenge of species stability during sample preparation, providing a validated workflow that prevents the rapid oxidation of Sb(III) to Sb(V) ex vivo.

Scientific Rationale & Mechanistic Insight

The Speciation Challenge

Antimony exists primarily as Sb(V) in therapeutic formulations (e.g., Glucantime®). However, in vivo reduction to Sb(III) is the proposed mechanism of action against Leishmania parasites.

  • Sb(V): Rapidly eliminated, lower toxicity.

  • Sb(III): Accumulates in tissues, high affinity for sulfhydryl groups, significantly higher toxicity.

Analytical Constraint: Sb(III) is thermodynamically unstable in neutral oxygenated plasma and oxidizes to Sb(V) within hours. Standard protein precipitation (e.g., with pure acetonitrile) often alters this equilibrium. Therefore, this protocol employs chelating stabilization using EDTA and Citric Acid during the pre-analytical phase.

Methodological Choice: HPLC-ICP-MS

While HPLC-HG-AFS (Hydride Generation Atomic Fluorescence) is a low-cost alternative, HPLC-ICP-MS is selected as the gold standard for this application due to:

  • Sensitivity: Detection limits in the ng/L (ppt) range, essential for trace Sb(III) analysis.

  • Selectivity: Isotope monitoring (

    
    Sb and 
    
    
    Sb) eliminates spectral interferences common in UV detection.
  • Direct Coupling: The HPLC effluent is nebulized directly into the plasma, allowing real-time speciation without post-column derivatization.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample collection to data output, emphasizing the stabilization step.

Sb_Speciation_WorkflowSamplePlasma Sample(Fresh)StabilizationStabilization(EDTA + Citric Acid)Sample->Stabilization Immediate (<10 min)PrepSample Prep(Dilution/Extraction)Stabilization->Prep ComplexationHPLCHPLC Separation(Anion Exchange)Prep->HPLC InjectionICPMSICP-MS Detection(m/z 121, 123)HPLC->ICPMS Direct CouplingDataQuantificationSb(III) vs Sb(V)ICPMS->Data Integration

Caption: Figure 1. Integrated workflow for Antimony speciation. Immediate stabilization is the critical control point to prevent Sb(III) oxidation.

Instrumentation & Reagents

Reagents[4][5]
  • Antimony Standards: Potassium hexahydroxoantimonate [Sb(V)] and Antimony(III) tartrate [Sb(III)].

  • Mobile Phase Additives: Disodium EDTA (creates anionic Sb-EDTA complex), Phthalic Acid (eluent modifier).

  • Stabilizer Solution: 100 mM Citric Acid + 10 mM EDTA (pH 4.5).

  • Solvents: LC-MS grade Water (Milli-Q, 18.2 MΩ).

Instrumentation Configuration
  • HPLC System: Agilent 1260 Infinity II (or equivalent bio-inert system).

    • Column:Hamilton PRP-X100 (Anion Exchange, 250 mm x 4.1 mm, 10 µm).

    • Why this column? The PRP-X100 is a polystyrene-divinylbenzene (PS-DVB) copolymer. Unlike silica-based columns, it is robust across a wide pH range (1-13) and allows for the aggressive cleaning often needed with biological fluids.

  • Detector: Agilent 7900 ICP-MS (or PerkinElmer NexION).

    • Nebulizer: MicroMist (glass concentric) or PFA for inertness.

    • Spray Chamber: Scott-type, cooled to 2°C to reduce solvent load.

Detailed Protocols

Protocol A: Mobile Phase Preparation
  • Composition: 20 mM EDTA + 2 mM Phthalic Acid, adjusted to pH 4.5 with Ammonium Hydroxide.

  • Preparation:

    • Dissolve 7.44 g of Disodium EDTA and 0.33 g of Phthalic Acid in 950 mL of water.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Adjust pH to 4.50 ± 0.05 using dilute NH₄OH or HNO₃.

    • Filter through a 0.22 µm membrane.

  • Note: Phthalic acid acts as a competing anion to elute strongly retained species, while EDTA ensures Sb(III) remains complexed and stable during the run.

Protocol B: Sample Preparation (The "Stabilization" Method)

Standard plasma preparation often leads to protein precipitation that entraps metals. This method uses ligand exchange to keep Sb species in solution.

  • Collection: Collect blood into trace-metal-free tubes (K2-EDTA). Centrifuge at 2000 x g for 10 min to obtain plasma.

  • Stabilization (Immediate):

    • Mix 100 µL of Plasma with 900 µL of Stabilizer Solution (100 mM Citric Acid + 10 mM EDTA, pH 4.5).

    • Action: This 1:10 dilution effectively halts oxidation. The citrate/EDTA displaces Sb from low-affinity protein binding sites.

  • Incubation: Incubate at Room Temperature for 1 hour.

  • Filtration: Filter the mixture through a 3 kDa molecular weight cut-off (MWCO) centrifugal filter (e.g., Amicon Ultra) at 14,000 x g for 20 min.

    • Why? To remove high-molecular-weight proteins that would foul the HPLC column, while allowing the small Sb-Citrate/EDTA complexes to pass.

  • Analysis: Inject the filtrate directly into the HPLC.

Protocol C: HPLC-ICP-MS Acquisition Parameters
ParameterSetting / ValueNotes
Column Temperature Ambient (20-25°C)
Flow Rate 1.0 mL/minCompatible with standard nebulizers.
Injection Volume 50 - 100 µLLarger volume improves LOD.
Elution Mode IsocraticEnsures consistent baseline for ICP-MS.
Run Time 10 - 12 minutesSb(V) elutes ~2-3 min; Sb(III) ~6-8 min.
RF Power 1550 WHigh power for robust plasma.
Monitored Isotopes

Sb,

Sb
Ratio check confirms spectral purity.
Internal Standard

In or

Rh
Added post-column via T-piece (optional).

Data Analysis & Validation

Chromatographic Separation

The anion exchange mechanism separates species based on charge.

  • Sb(V): Exists as

    
     (monovalent anion). It interacts weakly with the quaternary ammonium sites of the column and elutes first (Retention time: ~2.5 min).
    
  • Sb(III): Complexes with EDTA to form

    
     or similar negatively charged chelates. These are more bulky and interact differently, eluting later (Retention time: ~7.0 min).
    
Quantitative Parameters

The following performance metrics are typical for this validated method:

Validation ParameterValue / Range
Linearity (

)
> 0.999 (Range: 0.1 - 1000 ng/mL)
LOD (Limit of Detection) Sb(V): 0.05 ng/mL; Sb(III): 0.08 ng/mL
Recovery (Spiked Plasma) 92% - 105%
Precision (RSD) < 5% (Intra-day); < 8% (Inter-day)
Stability (Processed) Stable for 24 hours at 4°C in Stabilizer Solution
Troubleshooting Guide
IssueProbable CauseCorrective Action
Sb(III) Peak Loss Oxidation to Sb(V)Ensure EDTA/Citrate is added immediately upon plasma collection. Check pH of mobile phase.[3][4][5]
Peak Broadening Protein Matrix BuildupReplace guard column. Ensure 3 kDa filtration step was performed correctly.
High Backpressure Salt PrecipitationWash column with 0.1 M HNO₃ (if column compatible) or manufacturer's cleaning solution.
Spectral Interference Polyatomic ionsUse Helium collision mode (KED) on ICP-MS to remove interferences (though rare for mass 121).

References

  • Hansen, C., et al. (2011). "Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices: new insights into the Sb-chemistry causing poor chromatographic recoveries."[5] Analyst.

  • Quiroz, W., et al. (2013). "Simultaneous analysis of SbIII, SbV and TMSb by high performance liquid chromatography-inductively coupled plasma-mass spectrometry detection."[4] Microchemical Journal.

  • PerkinElmer Application Note. "Determination of Antimony Speciation in Soil Using HPLC-ICP-MS."

  • Roldán, P.S., et al. "Separation of inorganic Sb(V) and Sb(III) by anion exchange HPLC with 20 mM EDTA pH 4.5."[6] ResearchGate.

  • Lukaszczyk, L., et al. "Speciation analysis of Sb(III) and Sb(V) in antileishmaniotic drug using Dowex 1 x 4 resin."[7] Analytical and Bioanalytical Chemistry.

Application Note: High-Purity Synthesis and Purification of Stibogluconate Trisodium Nonahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium Stibogluconate (SSG), often chemically designated as stibogluconate trisodium nonahydrate , is a pentavalent antimony [Sb(V)] carbohydrate complex used as the first-line pharmacotherapy for visceral leishmaniasis.[1][2] Despite its clinical longevity, the synthesis of SSG remains a complex challenge due to its polymeric nature, the necessity of maintaining the Sb(V) oxidation state, and the strict requirement to minimize toxic trivalent antimony [Sb(III)] impurities.[1]

This guide provides a modernized, scalable protocol for the synthesis and purification of SSG. Unlike older methods relying on highly corrosive antimony pentachloride (


), this protocol utilizes an oxidative chelation strategy  starting from Antimony(III) Chloride (

).[1][2] This approach allows for tighter control over reaction thermodynamics and higher purity yields.

Scientific Principles & Reaction Logic

The Chemical Enigma

SSG is not a simple monomeric salt.[3][4] It exists as a complex mixture of oligomers where Sb(V) atoms are bridged by gluconic acid ligands.[1][2] The "nonahydrate" designation (


) refers to the idealized crystalline state often targeted for pharmaceutical stability.[1][2]
Mechanism of Action (Synthesis)

The synthesis relies on two simultaneous chemical events:[1][2]

  • Chelation: The hydroxyl and carboxyl groups of sodium gluconate coordinate with the antimony center.

  • Oxidative Stabilization: Starting with Sb(III) allows for initial solubility, which is then oxidized to the bioactive Sb(V) state using Hydrogen Peroxide (

    
    ) in an alkaline medium.[1][2] This prevents the formation of irreversible hydrolytic byproducts common when using 
    
    
    
    directly.
Reaction Pathway Diagram

The following diagram illustrates the critical process flow and chemical logic.

SSG_Synthesis_Flow Start Raw Materials (SbCl3, Na-Gluconate) Step1 Step 1: Solubilization (Acidic Aqueous Phase) Start->Step1 Dissolution Step2 Step 2: Alkaline Chelation (Add NaOH, pH > 10) Step1->Step2 Exothermic Reaction Step3 Step 3: Oxidative Conversion (Sb(III) -> Sb(V) via H2O2) Step2->Step3 Controlled Oxidation Step4 Step 4: Neutralization (Adjust to pH 6.0-6.5) Step3->Step4 Stabilization Step5 Step 5: Solvent Fractionation (Methanol Precipitation) Step4->Step5 Purification End Final Product Stibogluconate Trisodium Nonahydrate Step5->End Drying & QC Waste Waste Stream (NaCl, Methanol) Step5->Waste

Figure 1: Process flow for the oxidative synthesis of Sodium Stibogluconate.

Experimental Protocol: Synthesis of Sodium Stibogluconate

Safety Warning: Antimony compounds are toxic.[1][2]


 is corrosive.[5] Methanol is flammable. Perform all steps in a fume hood with appropriate PPE (gloves, goggles, respirator).[1]
Materials & Reagents
ReagentGradeRole
Antimony(III) Chloride (

)
ACS Reagent (>99%)Antimony source
Sodium GluconateUSP/EP GradeLigand / Chelator
Sodium Hydroxide (

)
30% w/v SolutionpH adjuster / Catalyst
Hydrogen Peroxide (

)
30% SolutionOxidizing Agent
Methanol (

)
HPLC GradePrecipitating Agent
Water for Injection (WFI)Pyrogen-freeSolvent
Step-by-Step Methodology
Phase A: Chelation and Solubilization
  • Preparation: In a jacketed glass reactor, dissolve 10.0 g of Sodium Gluconate in 25 mL of WFI . Heat the solution to 40°C under constant stirring (300 RPM).

  • Antimony Addition: Slowly add 5.0 g of Antimony(III) Chloride (

    
    )  to the gluconate solution.
    
    • Note: The solution may become turbid initially due to the formation of antimony oxychlorides. This is transient.

  • Alkalinization: Dropwise add 30% NaOH solution while monitoring the internal temperature. Maintain temperature < 50°C.

    • Target pH: 10.5 – 11.5 .[1][2]

    • Observation: The solution should become clear as the Sb(III)-gluconate complex forms in the alkaline environment. Stir for 30 minutes at 45°C.

Phase B: Oxidative Conversion (Critical Step)[1][2]
  • Oxidation: Cool the reactor to 30°C . Slowly add 30%

    
      dropwise.
    
    • Stoichiometry: Use a 1.1 molar excess relative to Antimony.[1]

    • Caution: This reaction is highly exothermic. Control addition rate to keep temperature below 60°C .

  • Completion: Once addition is complete, heat the mixture to 70°C for 1 hour. This ensures complete oxidation of Sb(III) to Sb(V) and decomposes excess peroxide.[1][2]

  • Neutralization: Cool to room temperature (25°C). Adjust pH to 6.3 – 6.5 using dilute HCl or NaOH. This is the physiological pH required for the final drug substance.

Purification Protocol: Solvent Fractionation

The crude reaction mixture contains Sodium Stibogluconate (SSG) alongside Sodium Chloride (NaCl) byproducts.[1][2] Since SSG is insoluble in methanol while NaCl has limited solubility, methanol precipitation is the industry standard for purification.

Precipitation & Washing[2][7][8]
  • First Precipitation: Add the aqueous reaction mixture (approx. 40 mL) into 200 mL of cold Methanol (0°C) under vigorous stirring.

    • Result: A white, gummy precipitate or flocculent solid will form immediately.[1]

  • Decantation: Allow the precipitate to settle for 1 hour. Decant the supernatant (containing water, methanol, and some dissolved salts).[1]

  • Reprocessing (Recrystallization):

    • Dissolve the crude precipitate in the minimum amount of WFI (approx. 1:1 w/w).

    • Re-precipitate by pouring this solution into 250 mL of fresh Methanol .

    • Why: This second pass significantly reduces trapped NaCl and ensures the removal of unreacted reagents.

  • Filtration: Filter the white solid using a sintered glass funnel (Porosity 3) or a membrane filter (0.45 µm).[1][2]

  • Washing: Wash the filter cake 3 times with 20 mL of anhydrous Methanol .

Drying (Hydrate Formation)[1][2]
  • Drying: Dry the solid in a vacuum oven at 50°C for 6-8 hours.

    • Critical Control Point: Do not exceed 60°C or use high vacuum for prolonged periods (>24h) if targeting the Nonahydrate form.[1][2] Over-drying will strip the essential crystal water, altering solubility and stability.

    • Target: Loss on Drying (LOD) should be approximately 10-15% to align with the nonahydrate structure.[1][2]

Quality Control & Characterization

A self-validating system requires rigorous QC.[1][2] The following tests confirm the identity and purity of the synthesized SSG.

Test ParameterMethodAcceptance Criteria
Total Antimony Content Atomic Absorption (AAS) or Iodometric Titration30.0% – 34.0% (anhydrous basis)
Trivalent Antimony [Sb(III)] Polarography or Selective Titration< 0.2% (Strict Safety Limit)
pH (10% Solution) Potentiometric5.0 – 7.0
Chloride Content Silver Nitrate Titration< 1.0% (indicates successful purification)
Appearance VisualWhite to faintly yellow powder
Structural Validation Logic

To confirm the complexation, FT-IR spectroscopy should be employed.

  • Key Signal: Shift in the carboxylate (

    
    ) stretch of gluconate (approx 1600 
    
    
    
    ) indicates coordination to the Sb atom.[1][2]
  • Absence: Disappearance of the Sb-Cl vibration bands confirms the removal of the chloride precursor.

References

  • Frézard, F., Demicheli, C., & Ribeiro, R. R. (2009).[1] Pentavalent Antimonials: New Perspectives for Old Drugs.[6] Molecules, 14(7), 2317-2336.[1][2][6] Link

  • Berman, J. D. (1988).[1][2] Chemotherapy for Leishmaniasis: Biochemical Mechanisms, Clinical Efficacy, and Future Strategies.[1] Reviews of Infectious Diseases, 10(3), 560-586.[1][2] Link

  • Patent CN1634846A. (2005).[1][2] Process for preparing sodium stibogluconate. Google Patents.[1][2] Link

  • Roberts, W. L., & Rainey, P. M. (1993).[1][2] Antileishmanial activity of sodium stibogluconate fractions.[7] Antimicrobial Agents and Chemotherapy, 37(9), 1842-1846.[1][2][6] Link[1][2]

  • World Health Organization. (2010).[1][2] Control of the leishmaniases. WHO Technical Report Series, 949.[1] Link[1][2]

Sources

Application Note: Procedures for Intralesional Administration of Sodium Stibogluconate in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sodium stibogluconate (SSG, Pentostam) is a pentavalent antimonial (SbV) complex that has served as a first-line chemotherapeutic agent for leishmaniasis for decades[1]. While systemic administration (intravenous or intramuscular) is the standard of care for visceral leishmaniasis, intralesional (IL) administration is highly efficacious and increasingly preferred for localized cutaneous leishmaniasis (CL)[1]. In preclinical drug development and immunological studies, the murine model of CL (typically utilizing BALB/c mice) requires precise IL delivery to maximize drug concentration at the infection site while minimizing the severe systemic toxicities—such as cardiotoxicity and hepatotoxicity—associated with parenteral SbV delivery[2].

Mechanism of Action: The SHP-1 Immunomodulatory Axis

The antileishmanial activity of SSG is not strictly limited to direct parasite toxicity; it is heavily dependent on the immunomodulation of host macrophages. Leishmania parasites survive intracellularly by upregulating host protein tyrosine phosphatases, notably SHP-1, which deactivates macrophage microbicidal functions. SSG acts as a potent inhibitor of SHP-1[3]. This targeted inhibition removes the negative regulation on host signaling, restoring the phosphorylation of PI3K/Akt and MAPK/ERK pathways. This cascade triggers an early wave of reactive oxygen species (ROS) and a sustained wave of nitric oxide (NO) production, ultimately driving the intracellular clearance of Leishmania amastigotes[3].

SSG_Mechanism SSG Sodium Stibogluconate (SSG) SHP1 SHP-1 Phosphatase (Inhibited) SSG->SHP1 Potent Inhibition PI3K PI3K / Akt Pathway (Activated) SHP1->PI3K Removes negative regulation MAPK MAPK / ERK Pathway (Activated) SHP1->MAPK Restores phosphorylation ROS_NO ROS & NO Production (Macrophage Burst) PI3K->ROS_NO Akt signaling MAPK->ROS_NO ERK 1/2 signaling Death Leishmania Amastigote Clearance ROS_NO->Death Oxidative stress

Fig 1: SSG mechanism of action via SHP-1 inhibition and subsequent ROS/NO production.

Comparative Pharmacokinetics: The Case for Intralesional Delivery

In experimental murine models, the route of administration drastically alters therapeutic outcomes. SSG is a high molecular weight (910.9 g/mol ) complex with high aqueous solubility, making passive topical absorption nearly impossible without advanced nanocarriers[4]. Intralesional delivery circumvents this barrier by directly infiltrating the parasitized tissue.

Table 1: Comparative Pharmacokinetics and Efficacy by Route of Administration in Murine CL Models

Route of AdministrationLocal Tissue ConcentrationSystemic Toxicity RiskEfficacy in CL ModelsCausality / Mechanism
Intralesional (IL) Very HighLowHigh (Rapid lesion reduction)Direct infiltration of parasitized macrophages; circumvents first-pass hepatic metabolism.
Intravenous (IV) Low to ModerateHigh (Hepatotoxicity)ModerateRapid systemic clearance; insufficient accumulation in avascular dermal lesions.
Intramuscular (IM) ModerateHighModerateRequires high systemic doses to achieve therapeutic thresholds in the skin.
Topical (Unformulated) LowVery LowPoorHigh molecular weight and hydrophilicity prevent stratum corneum penetration.

Experimental Protocol: Intralesional SSG Administration

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for evaluating SSG efficacy in vivo.

Pre-requisites & Model Establishment
  • Animal Model : Female BALB/c mice (6–8 weeks old). Causality: This strain exhibits a Th2-skewed immune response, making them highly susceptible to Leishmania major, developing progressive, non-healing lesions that accurately model chronic CL.

  • Infection : Inject

    
     stationary-phase L. major promastigotes subcutaneously into the base of the tail[4]. Causality: The base of the tail is preferred over the footpad as it allows for easier measurement of horizontal/vertical diameters and is less prone to secondary ulceration from mechanical stress (walking).
    
  • Treatment Initiation : Wait until the nodule reaches 4–5 mm in diameter (typically 3–4 weeks post-infection) before initiating IL therapy[4].

Reagent Preparation
  • SSG Solution : Reconstitute clinical-grade Sodium Stibogluconate in sterile PBS. The standard experimental dose for IL administration in mice is 20 mg/kg/day[4].

  • Storage : Prepare fresh or store at 4°C protected from light. Causality: Pentavalent antimony (SbV) can degrade into the highly toxic trivalent form (SbIII) if exposed to elevated temperatures or prolonged UV light.

Step-by-Step Intralesional Injection Workflow
  • Anesthesia : Lightly anesthetize the mouse using isoflurane (2-3% induction, 1.5% maintenance) to ensure absolute immobilization. Causality: Precision is critical; accidental subcutaneous or intramuscular delivery dilutes the local drug concentration and invalidates the IL model.

  • Site Preparation : Swab the lesion gently with 70% ethanol to prevent secondary bacterial infection.

  • Injection Technique :

    • Use a 0.3 mL insulin syringe equipped with a 29G or 30G needle.

    • Insert the needle at the margin of the lesion, angling it toward the center of the indurated nodule.

    • Slowly infiltrate the SSG solution (typically 20–50 µL volume) directly into the tissue.

    • Validation Check: Blanching (whitening) of the lesion indicates successful intralesional infiltration.

  • Dosing Regimen : Administer the IL injection every 24 hours for 21 consecutive days[4].

  • Post-Injection Care : Apply gentle pressure if bleeding occurs. Monitor the animal for signs of distress.

IL_Workflow Inoculation 1. Parasite Inoculation (2x10^6 L. major) Incubation 2. Lesion Development (4-5 mm nodule) Inoculation->Incubation Prep 3. SSG Preparation (20 mg/kg in PBS) Incubation->Prep Injection 4. Intralesional Injection (Daily for 21 days) Prep->Injection Assay 5. Efficacy Assessment (Lesion size & Parasite load) Injection->Assay

Fig 2: Step-by-step workflow for intralesional administration of SSG in murine models.

Efficacy Assessment & Self-Validating Checks

To ensure the protocol is a self-validating system, researchers must quantify both physical healing and microbiological clearance to rule out false positives (e.g., reduction in inflammation without parasite clearance).

  • Lesion Size Monitoring : Measure the horizontal and vertical diameters of the lesion daily using digital calipers. Calculate the mean lesion diameter to track physical regression[4].

  • Parasite Burden (Limiting Dilution Assay) : At the end of the 21-day treatment, excise the infected tissue. Homogenize and perform a serial dilution in 96-well plates containing Schneider's Drosophila medium supplemented with 10% FBS. The reciprocal of the highest dilution positive for motile promastigotes after 7 days indicates the exact parasite load.

  • Macrophage Cytotoxicity Assay (Control) : Extract naive peritoneal macrophages and perform a Trypan blue exclusion assay when testing new SSG formulations. This ensures that the 20 mg/kg SSG dose is selectively leishmanicidal and not broadly cytotoxic to host cells[4].

References

  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: tandfonline.
  • Source: nih.gov (PMC)

Sources

Application Notes and Protocols: Synergistic Combination of Stibogluconate with Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium stibogluconate (SSG), a pentavalent antimonial, has been a cornerstone in the treatment of leishmaniasis for over seven decades.[1] However, its efficacy is increasingly compromised by the emergence of drug-resistant parasite strains and significant host toxicity, necessitating prolonged and often painful treatment courses.[1][2] This has catalyzed a paradigm shift towards combination therapies that not only target the Leishmania parasite directly but also modulate the host immune response to facilitate parasite clearance. The strategic combination of SSG with immunotherapy presents a promising approach to enhance therapeutic efficacy, shorten treatment duration, reduce required dosages, and overcome resistance.

This document provides a comprehensive guide to the rationale, mechanisms, and practical protocols for evaluating the synergy between stibogluconate and key classes of immunotherapy agents. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to explore these innovative therapeutic strategies in a preclinical setting.

The Rationale for Immuno-Chemotherapy in Leishmaniasis

The clinical outcome of Leishmania infection is critically dependent on the nature of the host immune response. A protective response is characterized by the differentiation of T helper 1 (Th1) cells, which produce pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12).[3][4] IFN-γ is a potent activator of macrophages, the primary host cells for Leishmania amastigotes, inducing them to produce nitric oxide (NO) and other microbicidal molecules that kill the intracellular parasites.[3] Conversely, a non-healing, progressive disease is associated with a T helper 2 (Th2) response, characterized by cytokines such as IL-4 and IL-10, which deactivate macrophages and promote parasite survival.[4][5]

Stibogluconate's primary mechanism, while not fully elucidated, is thought to involve the inhibition of parasitic glycolysis and macromolecular synthesis.[6][7] It also possesses intrinsic immunomodulatory properties, capable of influencing host cell responses.[8][9] The core principle of combining SSG with immunotherapy is to create a two-pronged attack:

  • Direct Parasite Reduction: SSG directly reduces the overall parasite burden, lessening the immunosuppressive load on the host.

  • Immune Amplification: The immunotherapeutic agent simultaneously stimulates a robust and effective anti-leishmanial Th1 immune response to clear the remaining parasites.

This synergy can lead to outcomes that are superior to either agent used alone, a concept supported by numerous preclinical and clinical observations.[3][10]

Key Synergistic Combinations and Mechanisms

Stibogluconate and Interferon-gamma (IFN-γ)

This is the most extensively studied and validated synergistic combination. IFN-γ is the canonical Th1 cytokine responsible for macrophage activation.

Mechanism of Synergy: In susceptible hosts, SSG monotherapy may be insufficient to clear the infection, and IFN-γ alone may be unable to overcome a high parasite burden.[4] When combined, SSG provides the initial "debulking" of parasites, while exogenous IFN-γ provides a powerful signal to activate macrophages. This combination therapy effectively shifts the immune response from a non-protective Th2 phenotype to a protective Th1 phenotype. This shift is marked by the upregulation of IL-12 and inducible nitric oxide synthase (iNOS) and the downregulation of immunosuppressive cytokines like IL-4 and IL-10.[3][4]

cluster_0 Macrophage SSG Stibogluconate (SSG) Leishmania Intracellular Leishmania SSG->Leishmania inhibits Parasite_Burden Reduced Parasite Burden SSG->Parasite_Burden leads to IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds Parasite_Killing Parasite Killing STAT1 STAT1 Activation IFNgR->STAT1 iNOS iNOS Upregulation STAT1->iNOS NO Nitric Oxide (NO) Production iNOS->NO NO->Leishmania kills NO->Parasite_Killing results in

Caption: Mechanism of Synergy: SSG and IFN-γ.

Stibogluconate and Toll-Like Receptor (TLR) Agonists

TLRs are pattern recognition receptors on innate immune cells that recognize microbial components. Their activation triggers a potent pro-inflammatory response.

Mechanism of Synergy: TLR agonists, such as Imiquimod (a TLR7 agonist) or CpG oligodeoxynucleotides (TLR9 agonists), can act as powerful adjuvants.[11] When combined with SSG, they stimulate macrophages and dendritic cells to produce Th1-polarizing cytokines, including IL-12. This enhances the development of Leishmania-specific T cells, augmenting the effects of SSG-mediated parasite killing. This approach essentially kick-starts a protective innate immune response that directs the subsequent adaptive (Th1) response.

Stibogluconate and Checkpoint Inhibitors (Emerging Area)

Immune checkpoints, such as Programmed Cell Death Protein 1 (PD-1), are inhibitory receptors expressed on activated T cells that dampen the immune response to prevent autoimmunity. In chronic infections, persistent antigen stimulation can lead to high and sustained expression of PD-1, resulting in T cell "exhaustion" and impaired function.[12]

Hypothesized Mechanism of Synergy: While data on combining SSG with checkpoint inhibitors for leishmaniasis is sparse, the rationale is compelling and extrapolated from oncology and chronic viral diseases.[12][13] Leishmania infection can induce an exhausted T cell phenotype. It is hypothesized that SSG would first reduce the parasitic load, decreasing the antigenic stimulation that drives T cell exhaustion. Subsequently, a checkpoint inhibitor (e.g., an anti-PD-1 antibody) would block the inhibitory pathway, reinvigorating the exhausted T cells and restoring their ability to produce IFN-γ and kill infected cells.[12] This represents a frontier in leishmaniasis research.

Experimental Protocols

The following protocols provide a framework for assessing the synergistic potential of SSG and immunotherapy agents.

Protocol 1: In Vitro Synergy Assessment in a Macrophage Infection Model

This assay determines if the combination therapy has a greater effect on intracellular parasite killing than the individual agents.

Objective: To quantify the reduction in intracellular Leishmania amastigotes in macrophages following treatment with SSG, an immunomodulator, or a combination of both.

Materials:

  • Host cells: THP-1 human monocytic cell line, primary bone marrow-derived macrophages (BMMs) from BALB/c mice.[14][15]

  • Parasites: Leishmania donovani or L. major promastigotes.

  • Reagents: Sodium Stibogluconate (SSG), Recombinant Murine IFN-γ, Giemsa stain, DAPI.[15][16]

  • Equipment: 8-well chamber slides, inverted microscope.

Workflow Diagram:

A 1. Seed Macrophages (e.g., 1x10^5 cells/well) in 8-well chamber slides B 2. Incubate 24-48h for adherence & differentiation (if needed) A->B C 3. Infect with Leishmania (MOI 10:1, parasites:cell) Incubate 4-24h B->C D 4. Wash to remove extracellular parasites C->D E 5. Add Drugs (SSG, Immuno-agent, Combination, Vehicle) D->E F 6. Incubate 48-72h E->F G 7. Fix, Permeabilize & Stain (Giemsa/DAPI) F->G H 8. Microscopic Analysis (Quantify amastigotes per 100 macrophages) G->H

Caption: Workflow for in vitro synergy assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages (e.g., BMMs) in 8-well chamber slides at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[17]

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a Multiplicity of Infection (MOI) of 10:1 (parasites to macrophages). Incubate for 4 hours to allow phagocytosis.[16]

  • Washing: Gently wash the wells three times with pre-warmed PBS to remove non-phagocytosed, extracellular parasites.[16]

  • Treatment: Add fresh culture medium containing the drugs at various concentrations. Include the following groups (in triplicate):

    • Vehicle Control (medium only)

    • SSG alone (e.g., at 5, 10, 20 µg/mL)

    • Immunomodulator alone (e.g., IFN-γ at 1, 10, 100 U/mL)

    • Combination of SSG and Immunomodulator at the same concentrations.

  • Incubation: Incubate the treated, infected cells for 48-72 hours.[15]

  • Staining: Remove the medium, fix the cells with methanol, and stain with Giemsa or a fluorescent dye like DAPI for visualizing macrophage and parasite nuclei.[15][16]

  • Quantification: Using a light or fluorescence microscope, count the number of intracellular amastigotes per 100 macrophages for each condition.[16] Automated high-content analysis can also be used for unbiased quantification.[14]

Data Analysis & Interpretation: Calculate the percentage of infected cells and the average number of amastigotes per infected cell. Synergy can be formally assessed by calculating the Combination Index (CI) using software like CompuSyn, based on the median-effect principle.

Combination Index (CI) Value Interpretation
CI < 0.9Synergy
0.9 ≤ CI ≤ 1.1Additive Effect
CI > 1.1Antagonism
Protocol 2: In Vivo Efficacy in a Murine Model of Leishmaniasis

This protocol evaluates the therapeutic efficacy of the combination treatment in a living organism, providing data on parasite clearance in relevant organs and the associated immune response.

Objective: To assess the reduction in parasite burden in the liver and spleen (for visceral leishmaniasis) or lesion size (for cutaneous leishmaniasis) of infected BALB/c mice after combination therapy.

Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old (a susceptible strain).[18]

  • Parasites: L. donovani or L. major amastigotes or stationary-phase promastigotes.

  • Reagents: Sodium Stibogluconate (for injection), Recombinant Murine IFN-γ.

Workflow Diagram:

A Day 0: Infect BALB/c mice (e.g., 1x10^7 L. donovani amastigotes, i.v.) B Day 7-21: Initiate Treatment (e.g., 2-4 weeks) A->B C Treatment Groups: 1. Vehicle 2. SSG alone 3. IFN-γ alone 4. SSG + IFN-γ B->C D Endpoint: Sacrifice mice 1-2 weeks post-treatment B->D E Analysis: - Parasite Burden (LDU) - Splenocyte Cytokines (ELISA) - Histopathology D->E

Caption: Timeline for in vivo efficacy study.

Step-by-Step Methodology:

  • Infection: For a visceral model, infect mice intravenously (i.v.) with 1 x 10^7 L. donovani amastigotes.[18] For a cutaneous model, infect subcutaneously (s.c.) in the footpad with 2 x 10^6 L. major promastigotes.

  • Treatment Initiation: Begin treatment once the infection is established (e.g., day 7 post-infection for visceral, or when lesions are measurable for cutaneous).[4][18]

  • Dosing and Administration: Administer drugs according to a defined schedule. An example regimen is:

    • Group 1 (Vehicle): Saline, intraperitoneally (i.p.), daily.

    • Group 2 (SSG): 20 mg/kg/day SSG, i.p., daily for 14 days.[6]

    • Group 3 (IFN-γ): 5 x 10^4 U/mouse, i.p., every other day for 14 days.[3]

    • Group 4 (Combination): Both SSG and IFN-γ as above.

  • Monitoring: For cutaneous leishmaniasis, measure footpad swelling with a caliper every 3-4 days. Monitor animal weight and general health for all models.

  • Endpoint Analysis: Sacrifice mice at a predetermined time post-treatment (e.g., 2 weeks after the final dose).

  • Parasite Burden Quantification:

    • Visceral: Harvest the liver and spleen. Prepare Giemsa-stained impression smears. Calculate the parasite burden as Leishman-Donovan Units (LDU), where LDU = (number of amastigotes / number of host nuclei) x organ weight in mg.[1]

    • Cutaneous: Excise the footpad lesion and determine parasite load via limiting dilution assay (LDA).

  • Immunological Analysis:

    • Prepare a single-cell suspension from the spleen.

    • Culture splenocytes (e.g., 2 x 10^6 cells/well) in the presence or absence of Leishmania antigen (e.g., freeze-thawed promastigotes).

    • After 48-72 hours, collect the supernatant and measure IFN-γ (Th1) and IL-4 (Th2) levels by ELISA to assess the nature of the immune response.

Data Presentation:

Treatment Group Dose & Schedule Mean Spleen LDU (± SEM) Mean Liver LDU (± SEM) Splenic IFN-γ (pg/mL)
Vehicle ControlSaline, daily x 14d2500 ± 300800 ± 90150 ± 25
SSG20 mg/kg, daily x 14d1200 ± 150350 ± 50400 ± 60
IFN-γ5x10^4 U, e.o.d x 14d1800 ± 210600 ± 75900 ± 110
SSG + IFN-γCombination150 ± 30 50 ± 15 2500 ± 300
Fictional data for illustrative purposes. p < 0.05 compared to monotherapy groups.

Conclusion and Future Directions

The combination of stibogluconate with immunomodulatory agents represents a highly promising strategy to combat the growing challenges of leishmaniasis treatment. The synergy observed with agents like IFN-γ is well-documented and provides a strong foundation for further research. The protocols outlined here offer a robust framework for the preclinical evaluation of these and other novel immuno-chemotherapeutic combinations.

Future research should focus on:

  • Exploring Novel Combinations: Systematically evaluating SSG with other immunotherapies, including TLR agonists, STING agonists, and checkpoint inhibitors.

  • Optimizing Dosing and Scheduling: Fine-tuning the dose and timing of each agent to maximize synergy and minimize toxicity.

  • Liposomal Formulations: Investigating the use of liposomal or other nanoparticle-based delivery systems for SSG and immunomodulators to improve targeting to infected macrophages and reduce systemic side effects.[5][9]

  • Clinical Translation: Designing and conducting well-controlled clinical trials to validate the most promising preclinical findings in human patients.[10]

By integrating direct antiparasitic chemotherapy with host-directed immunotherapy, the scientific community can develop more effective, safer, and durable treatments for this neglected tropical disease.

References

  • Berman, J. D., Waddell, D., & Hanson, B. D. (1985). Biochemical mechanisms of the antileishmanial activity of sodium stibogluconate. Antimicrobial agents and chemotherapy, 27(6), 916–920. (URL not available in search results)
  • DermNet. (n.d.). Sodium stibogluconate. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sodium stibogluconate? Synapse. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2022, October 15). Sodium Stibogluconate. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Sodium-stibogluconate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Roychoudhury, J., Sinha, R., & Ali, N. (2011). Therapy with Sodium Stibogluconate in Stearylamine-Bearing Liposomes Confers Cure against SSG-Resistant Leishmania donovani in BALB/c Mice. PLoS ONE, 6(3), e17370. Available from: [Link]

  • Sinha, R., Roychoudhury, J., Palit, P., & Ali, N. (2014). Cationic Liposomal Sodium Stibogluconate (SSG), a Potent Therapeutic Tool for Treatment of Infection by SSG-Sensitive and -Resistant Leishmania donovani. Antimicrobial Agents and Chemotherapy, 59(3), 1345-1355. Available from: [Link]

  • Nabors, G. S., & Farrell, J. P. (1994). Successful therapy of chronic, nonhealing murine cutaneous leishmaniasis with sodium stibogluconate and gamma interferon depends on continued interleukin-12 production. Infection and Immunity, 62(9), 3651-3656. Available from: [Link]

  • Carter, K. C., Baillie, A. J., & Dolan, T. F. (1990). The Therapeutic Effect of Sodium Stibogluconate in BALB/c Mice Infected With Leishmania Donovani Is Organ-Dependent. Journal of Pharmacy and Pharmacology, 42(9), 629-633. Available from: [Link]

  • Nabors, G. S., & Farrell, J. P. (1994). Successful therapy of chronic, nonhealing murine cutaneous leishmaniasis with sodium stibogluconate and gamma interferon depends on continued interleukin-12 production. Infection and Immunity, 62(9), 3651–3656. Available from: [Link]

  • Moraes, C. B., et al. (2019). Quantification of Parasite Loads by Automated Microscopic Image Analysis. In Leishmania: Methods and Protocols (pp. 165-175). Humana Press. Available from: [Link]

  • Patsnap. (n.d.). Sodium stibogluconate. Synapse. Retrieved from [Link]

  • Wilson, M. E., et al. (2011). Therapeutic Enhancement of Protective Immunity during Experimental Leishmaniasis. PLoS Neglected Tropical Diseases, 5(9), e1308. Available from: [Link]

  • Faria, A. R., et al. (2021). Three Decades of Clinical Trials on Immunotherapy for Human Leishmaniases: a Systematic Review and Meta-Analysis. Expert Review of Anti-infective Therapy, 19(10), 1327-1337. Available from: [Link]

  • ClinicalTrials.gov. (2010). Use of Sodium Stibogluconate as a Treatment for Leishmaniasis. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Sodium Stibogluconate Treatment of Leishmaniasis. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety and Efficacy of Intravenous Sodium Stibogluconate in the Treatment of Leishmaniasis: Recent U.S. Military Experience. Retrieved from [Link]

  • Protocols.io. (2026, February 12). Macrophage-Based Assay for Evaluating Compound Activity Against Leishmania Amastigotes. Retrieved from [Link]

  • Mohebali, M. (2019). Leishmania Vaccines Entered in Clinical Trials: A Review of Literature. Journal of Research in Medical Sciences, 24, 57. Available from: [Link]

  • Sarkar, A., et al. (2018). Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites. Journal of Visualized Experiments, (133), 57018. Available from: [Link]

  • American Chemical Society. (2015, October 13). Sodium stibogluconate. Retrieved from [Link]

  • de Oliveira, C. I., et al. (2024). Development of a new assay for quantification of parasite load of intracellular Leishmania sp. in macrophages using flow cytometry. Acta Tropica, 252, 107153. Available from: [Link]

  • Nabors, G. S., & Farrell, J. P. (1994). Activity of pentostam (sodium stibogluconate) against cutaneous leishmaniasis in mice treated with neutralizing anti-interferon-gamma antibody. The American journal of tropical medicine and hygiene, 51(3), 325–331. Available from: [Link]

  • Kar, P. K. (2007). Combination of sodium stibogluconate and rifampicin in post kala-azar dermal leishmaniasis. Indian Journal of Dermatology, Venereology and Leprology, 73(1), 43. Available from: [Link]

  • de Souza, J. B., & Campos-Neto, A. (2012). Toll-Like Receptors in Leishmania Infections: Guardians or Promoters?. Frontiers in microbiology, 3, 76. Available from: [Link]

  • Akuffo, H. O., et al. (1993). Aminosidine and its combination with sodium stibogluconate in the treatment of diffuse cutaneous leishmaniasis caused by Leishmania aethiopica. Transactions of the Royal Society of Tropical Medicine and Hygiene, 87(5), 595-598. Available from: [Link]

  • Al-Kamel, M. A. (2022). Combination Therapy for the Treatment of Cutaneous Leishmaniasis Compared with Standard Drugs, In Vitro or In Vivo: A Systematic Review. Advanced Pharmaceutical Bulletin, 12(4), 701-711. Available from: [Link]

  • Bhaumik, S., et al. (1999). Synergistic effect of interferon-gamma and mannosylated liposome-incorporated doxorubicin in the therapy of experimental visceral leishmaniasis. The Journal of infectious diseases, 180(4), 1303–1311. Available from: [Link]

  • PatLynk. (2025, September 30). Ciprofloxacin vs. Sodium Stibogluconate for Cutaneous Leishmaniasis. Retrieved from [Link]

  • Roychoudhury, J., Sinha, R., & Ali, N. (2011). Therapy with Sodium Stibogluconate in Stearylamine-Bearing Liposomes Confers Cure against SSG-Resistant Leishmania donovani in BALB/c Mice. PLOS ONE, 6(3), e17370. Available from: [Link]

  • Leshem, E., et al. (2009). Treatment of cutaneous leishmaniasis with intralesional sodium stibogluconate. Journal of the European Academy of Dermatology and Venereology, 23(10), 1196-1200. Available from: [Link]

  • JoVE. (2025, July 8). Assessment of Leishmania Virulence within Cultured Macrophages. Retrieved from [Link]

  • Gidwani, K., et al. (2012). Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial. PLOS Neglected Tropical Diseases, 6(6), e1634. Available from: [Link]

  • Dutta, A., et al. (2005). Effect of sodium stibogluconate and pentamidine on in vitro multiplication of Leishmania donovani in peritoneal macrophages from infected and drug-treated BALB/c mice. The Journal of antimicrobial chemotherapy, 55(6), 941–945. Available from: [Link]

  • Seifert, K., & Croft, S. L. (2011). In vitro interactions between sitamaquine and amphotericin B, sodium stibogluconate, miltefosine, paromomycin and pentamidine against Leishmania donovani. The Journal of antimicrobial chemotherapy, 66(4), 845–849. Available from: [Link]

  • Zhou, H., & Mascelli, M. A. (2011). In vitro evaluation of immunomodulating drugs as perpetrators of drug interactions. Annual review of pharmacology and toxicology, 51, 539-572. (URL not available in search results)
  • Getnet, G., et al. (2022). Effectiveness of intralesional sodium stibogluconate for the treatment of localized cutaneous leishmaniasis at Boru Meda general hospital, Amhara, Ethiopia: Pragmatic trial. PLOS ONE, 17(9), e0274191. Available from: [Link]

  • Dolladille, C., et al. (2020). Co-occurring infections in cancer patients treated with checkpoint inhibitors significantly increase the risk of immune related adverse events. Theranostics, 10(14), 6336–6347. Available from: [Link]

  • ResearchGate. (2025, August 9). In vitro interactions between sitamaquine and amphotericin B, sodium stibogluconate, miltefosine, paromomycin and pentamidine against Leishmania donovani. Retrieved from [Link]

  • Ramesh, V., & Singh, R. (2010). A retrospective study of intravenous sodium stibogluconate alone and in combinations with allopurinol, rifampicin, and an immunomodulator in the treatment of Indian post-kala-azar dermal leishmaniasis. International journal of dermatology, 49(3), 321–326. Available from: [Link]

  • Hasmim, M., et al. (2019). Combinatorial Approaches With Checkpoint Inhibitors to Enhance Anti-tumor Immunity. Frontiers in immunology, 10, 2038. Available from: [Link]

  • Evans, T. I., & Lewin, S. R. (2023). Immune checkpoint inhibitors in infectious disease. Immunity, 56(10), 2216-2231. Available from: [Link]

Sources

Application Note: Quantitation of Residual Solvents in Sodium Stibogluconate API via Headspace GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Clinical Context

Sodium stibogluconate (SSG) is a pentavalent antimonial [Sb(V)] complex primarily indicated for the treatment of visceral and cutaneous leishmaniasis [1]. Synthesized via the reaction of antimony pentachloride or antimony trioxide with gluconic acid, the manufacturing process frequently utilizes volatile organic solvents such as methanol, ethanol, and acetone for precipitation, washing, and purification [2].

The Analytical Challenge: SSG is a highly water-soluble, polymeric metal-organic complex. Direct liquid injection of SSG into a Gas Chromatograph (GC) is a critical analytical error. The non-volatile antimony matrix will rapidly degrade in the high-temperature GC inlet, depositing metallic antimony and antimony oxides (Sb₂O₅). These deposits create highly active sites that irreversibly adsorb target analytes, causing severe peak tailing, loss of sensitivity, and catastrophic column failure.

The Causality of the Solution: To circumvent matrix fouling, Static Headspace (HS) extraction is mandatory. By dissolving the SSG API in an aqueous diluent and applying thermal energy, volatile organic compounds (VOCs) partition into the gas phase based on their thermodynamic partition coefficients (


). The headspace vapor is then sampled, completely isolating the GC inlet and column from the non-volatile antimony complex.

Regulatory Framework & Target Analytes

The control of organic volatile impurities is strictly governed by the [3] and [4]. The table below outlines the primary solvents targeted during SSG lot release testing.

Table 1: Target Residual Solvents in SSG Synthesis and ICH Q3C(R8) Limits

Target SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Rationale for Monitoring in SSG Matrix
Methanol Class 230.03000Commonly used in the precipitation of the Sb(V)-gluconate complex.
Acetone Class 350.05000Utilized as a highly volatile washing solvent to dry the amorphous SSG powder.
Ethanol Class 350.05000Alternative precipitation solvent; highly miscible with the aqueous reaction phase.

Experimental Design & Instrumental Parameters

The workflow relies on matrix isolation followed by high-resolution chromatographic separation.

G A API Sampling (Sodium Stibogluconate) B Aqueous Dissolution (Matrix Isolation) A->B C Headspace Equilibration (Volatilization) B->C D GC-FID Separation (Quantification) C->D E Data Validation (ICH Q3C Limits) D->E

Fig 1: Analytical workflow for the isolation and detection of VOCs from SSG API.

Table 2: HS-GC-FID Optimized Parameters & Mechanistic Rationale

ParameterSettingCausality / Rationale
Analytical Column USP G43 (6% cyanopropylphenyl), 30m x 0.53mm x 3.0µmMid-polarity stationary phase provides optimal resolution for polar solvents (Methanol/Ethanol) from the massive water peak.
Carrier Gas Helium, constant flow at 5.0 mL/minHigh linear velocity maintains sharp peak shapes for early eluting volatile compounds, minimizing longitudinal diffusion.
HS Oven Temp 80°CProvides sufficient thermal energy to drive polar solvents into the headspace without boiling the aqueous diluent (which would over-pressurize the vial).
HS Equilibration 60 minutesEnsures thermodynamic equilibrium (stabilized

-value) between the aqueous matrix and the gas phase prior to sampling.
Inlet Temp 140°CPrevents condensation of the headspace vapor plug; kept relatively low to minimize thermal degradation of any aerosolized matrix.
Split Ratio 5:1Balances sensitivity (detecting low ppm limits) with the prevention of column overloading by the water vapor.
FID Temp 250°CEnsures complete combustion of all eluting carbon-containing compounds for maximum ionization efficiency.

Step-by-Step Analytical Methodology

Phase 1: Preparation of Solutions
  • Diluent Preparation: Dispense Ultrapure water (Type 1, 18.2 MΩ·cm) into a sealed reservoir. Note: SSG exhibits exceptional aqueous solubility (>6 mg/mL); water fully disrupts the polymeric API lattice, releasing trapped solvent molecules.

  • Standard Stock Solution: Accurately weigh reference standards of Methanol, Ethanol, and Acetone into a 100 mL volumetric flask containing 50 mL of diluent. Dilute to volume.

  • Working Standard Solution: Dilute the stock solution to match the target limits (e.g., 3000 ppm Methanol, 5000 ppm Ethanol/Acetone) relative to the sample concentration (typically 100 mg API in 5 mL diluent).

Phase 2: Sample Preparation
  • Accurately weigh 100.0 mg of Sodium Stibogluconate API into a 20 mL glass headspace vial.

  • Add exactly 5.0 mL of the aqueous diluent.

  • Immediately seal the vial using a crimp cap with a PTFE/silicone septum to prevent loss of volatiles.

  • Vortex gently for 30 seconds until the amorphous powder is completely dissolved.

Phase 3: Execution
  • Load the vials into the Headspace autosampler.

  • Execute the sequence starting with a Diluent Blank, followed by System Suitability Testing (SST), and finally the API samples.

Self-Validating System Logic & Matrix Effects

A robust analytical method must be self-validating. Because SSG is a complex polymer, high concentrations of the dissolved drug can alter the activity coefficient of the aqueous diluent. This phenomenon shifts the gas-liquid partition coefficient (


) of the solvents compared to a pure water standard, an anomaly known as the "matrix effect." 

To ensure trustworthiness and prevent false negatives, this protocol mandates a Spiked Matrix Recovery step within the System Suitability Testing (SST).

G Start System Suitability Testing (SST) Blank Blank Injection (Check for Carryover) Start->Blank Resolution Resolution Standard (Rs > 1.5) Start->Resolution Recovery Spiked API Recovery (Target: 80-120%) Start->Recovery Decision Pass All SST Criteria? Blank->Decision Resolution->Decision Recovery->Decision Proceed Proceed: External Standard (ESTD) Decision->Proceed Yes Halt Matrix Effect Detected: Switch to Standard Additions (MSA) Decision->Halt No (Recovery Fails)

Fig 2: Self-validating decision tree for mitigating SSG matrix effects.

Interpretation of Logic: If the recovery of the spiked API falls outside the 80–120% acceptance criteria, the analyst must abandon the standard calibration curve. The system dictates an automatic shift to the Method of Standard Additions (MSA) . MSA inherently corrects for matrix-induced partitioning shifts by calibrating within the sample matrix itself, ensuring absolute quantitative accuracy regardless of batch-to-batch variations in the SSG polymer structure.

References

  • U.S. Food and Drug Administration (FDA). NDA 204684 Medical Review (Miltefosine & Sodium Stibogluconate Clinical Context). Accessed March 8, 2026.[Link]

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Accessed March 8, 2026.[Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. Accessed March 8, 2026.[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Sodium Stibogluconate (SSG) Resistance in Leishmania

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Drug Development Teams Subject: Troubleshooting SSG Resistance: Mechanistic Validation & Experimental Workflows

Executive Summary

Sodium Stibogluconate (SSG) resistance is not merely a pharmacological failure; it is a multifactorial cellular adaptation involving reduced prodrug uptake, enhanced efflux, and thiol-mediated sequestration. As researchers, relying solely on standard promastigote IC50 assays often leads to false negatives because these assays bypass the macrophage-dependent reduction of Sb(V) to the active Sb(III) species.

This guide provides a self-validating technical framework to diagnose, validate, and overcome SSG resistance in your Leishmania pipelines.

Module 1: Mechanistic Diagnostics

The Core Problem: You observe reduced drug efficacy, but is it uptake failure (AQP1) or active efflux (MRPA)?

1.1 The Resistance Pathway

Understanding the flow of Antimony is critical for selecting the right reversal agent.

  • Uptake: Sb(V) enters via Aquaglyceroporin 1 (AQP1).[1] Downregulation or mutation (e.g., A188T) here is the primary resistance driver.

  • Activation: Sb(V) must be reduced to Sb(III).

  • Sequestration: Sb(III) conjugates with Trypanothione (T(SH)2) and is sequestered into the acidocalcisome by the MRPA (ABCC3) transporter.

SSG_Resistance_Mechanism SbV_Ext Sb(V) (Prodrug) [Extracellular] AQP1 AQP1 Transporter (Entry Point) SbV_Ext->AQP1 Uptake SbV_Int Sb(V) [Intracellular] AQP1->SbV_Int Reduction Reduction to Sb(III) (TDR1/ACR2) SbV_Int->Reduction Bioactivation SbIII Sb(III) (Active Toxin) Reduction->SbIII Trypanothione Trypanothione (TSH2) Conjugation SbIII->Trypanothione Detoxification Complex Sb-TSH2 Complex Trypanothione->Complex MRPA MRPA/ABCC3 Pump (Sequestration) Complex->MRPA Exocytosis Exocytosis/Efflux (Resistance) MRPA->Exocytosis Drug Removal

Figure 1: The Antimony flux pathway. Resistance is typically achieved by blocking entry (AQP1) or accelerating sequestration (MRPA).

1.2 Diagnostic Troubleshooting Table

If your resistant strain phenotype is unstable, use this matrix to validate the mechanism.

ObservationLikely MechanismValidation Protocol
High IC50 in Amastigotes only Host-mediated efflux (Macrophage MDR1) or failure of host-dependent reduction.Perform qPCR on host MDR1/MRP1; Measure host GSH levels.
High IC50 in Promastigotes & Amastigotes Intrinsic Parasite Resistance (AQP1/MRPA).Sequence LmAQP1 gene; Measure Intracellular Sb accumulation via ICP-MS.
Cross-resistance to Arsenite MRPA Overexpression (Thiol pump).Western Blot for MRPA; Measure total cellular thiols (DTNB assay).
Cross-resistance to Amphotericin B Membrane sterol alteration (Rare for SSG, but possible in MDR).Sterol profile analysis (GC-MS).
Module 2: The "Gold Standard" Susceptibility Assay

The Issue: Promastigote assays are faster but clinically inaccurate for SSG because they lack the acidic phagolysosome environment required to reduce Sb(V) to toxic Sb(III). The Solution: You must use the Macrophage-Amastigote model for SSG screening.

2.1 Intracellular Amastigote Protocol (Optimized)

Objective: Determine IC50 against intracellular amastigotes in J774A.1 or BMDMs (Bone Marrow Derived Macrophages).

Step-by-Step Workflow:

  • Seeding: Seed macrophages (2.5 × 10^5 cells/mL) in 16-chamber slides. Incubate 24h at 37°C/5% CO2 to allow adherence.

  • Infection: Add stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio.

    • Critical Control: If using L. donovani, ensure temperature is shifted to 37°C to trigger amastigote differentiation.

  • Wash: After 4-6 hours, wash 3x with warm PBS to remove non-internalized parasites.

  • Drug Treatment: Add SSG (serial dilutions: 1–100 µg/mL). Incubate for 48–72 hours .

    • Note: Replace medium daily if using unstable reversal agents.

  • Staining: Fix with methanol (1 min) and stain with Giemsa or Diff-Quik.

  • Quantification: Count # of amastigotes per 100 macrophages.

Assay_Workflow Start Seed Macrophages (J774A.1 or BMDM) Infect Infect with Promastigotes (10:1 Ratio, 4-6h) Start->Infect Wash Wash Non-Internalized Parasites (3x PBS) Infect->Wash Treat Apply SSG Treatment (48-72h Incubation) Wash->Treat Stain Fix & Stain (Giemsa/Diff-Quik) Treat->Stain Count Microscopy Counting (Amastigotes/100 MΦ) Stain->Count

Figure 2: Intracellular Amastigote Assay Workflow. This is the only valid method for SSG IC50 determination.

Module 3: Overcoming Resistance (Therapeutic Strategies)

When SSG monotherapy fails, the following strategies target the resistance mechanisms identified in Module 1.

3.1 Combination Therapies

Synergy is required to bypass the AQP1 bottleneck or overwhelm the MRPA pump.

Combination PairMechanism of SynergyRecommended Ratio
SSG + Paromomycin (PM) PM targets protein synthesis (ribosomes), independent of thiol metabolism.1:1 or 1:2 (Fixed dose)
SSG + Liposomal Amphotericin B AmB disrupts membrane integrity, potentially increasing SSG uptake despite AQP1 loss.Sequential (AmB first)
SSG + Immunomodulators Reverses host-mediated immunosuppression (IL-10 downregulation) which aids Sb(V) reduction.Variable
3.2 Chemo-Reversal Agents

These are experimental compounds used to inhibit efflux pumps (MRPA) and restore SSG sensitivity.

  • Flavonoid Derivatives: Specifically target the ATP-binding domain of MRPA.

  • Trolox Derivatives (e.g., Compound D4): Shown to inhibit ABCI4/MRPA transporters, reversing resistance in intracellular amastigotes.

Frequently Asked Questions (FAQs)

Q1: Why do my SSG IC50 values fluctuate wildly between experiments? A: This is usually due to the macrophage activation state . Unstimulated macrophages may not efficiently reduce Sb(V) to Sb(III). Ensure you are using a consistent batch of FBS (endotoxin levels affect macrophage activation) and consider priming cells with low-dose IFN-γ if variability persists.

Q2: Can I use GFP-transfected parasites instead of manual counting? A: Yes, but with caution. SSG resistance mechanisms (like efflux) can sometimes affect fluorophore stability or pH within the parasite. Always validate your GFP signal against manual Giemsa counting for the first few runs to ensure the drug isn't quenching the fluorescence independent of cell death.

Q3: My strain is resistant to SSG but has normal AQP1 expression. What now? A: Check Trypanothione levels . The parasite might be sequestering the drug efficiently via MRPA without downregulating uptake. Perform a thiol quantification assay (DTNB/Ellman’s reagent). High thiols = Sequestration resistance.

Q4: Is the resistance stable if I pass the parasites without drug pressure? A: Generally, no . SSG resistance often involves gene amplification (amplicons) which can be lost in the absence of drug pressure. Maintain your stock cultures under low-level SSG pressure (e.g., 10-20 µg/mL) to preserve the phenotype.

References
  • Haldar, A. K., et al. (2011). Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions. Molecular Biology International. Link

  • Ashutosh, et al. (2007). Aquaglyceroporin gene copy number and expression in field isolates of Leishmania donovani. Molecular and Biochemical Parasitology.[2] Link

  • Mukherjee, A., et al. (2007). Nicotinamide adenine dinucleotide metabolism in Leishmania donovani: a key metabolic pathway in the mechanism of antimony resistance. Parasitology.[1][2][3][4][5][6][7][8][9][10] Link

  • Pérez-Victoria, J. M., et al. (2001). Mechanisms of experimental resistance of Leishmania to glycosomes. Antimicrobial Agents and Chemotherapy.[2][3][6][7][9][11][12][13] Link

  • Sundar, S., et al. (2011). Comparison of short-course multidrug treatment with standard therapy for visceral leishmaniasis in India: an open-label, non-inferiority, randomised controlled trial.[3] The Lancet.[3] Link

  • García-Hernández, R., et al. (2013). Identification of specific reversal agents for Leishmania ABCI4-mediated antimony resistance by flavonoid and trolox derivatives.[7] Journal of Antimicrobial Chemotherapy. Link

Sources

Technical Support Center: Strategies to Mitigate Stibogluconate-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-dose stibogluconate. This resource is designed to provide in-depth guidance on understanding and mitigating the cardiotoxic effects associated with this crucial anti-leishmanial agent. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides for your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the cardiotoxicity of stibogluconate, providing concise, evidence-based answers to guide your research.

Q1: What are the primary manifestations of stibogluconate-induced cardiotoxicity?

A1: The most frequently reported cardiotoxic effects of sodium stibogluconate are electrocardiogram (ECG) abnormalities. These include T-wave inversion or flattening and prolongation of the corrected QT (QTc) interval.[1][2][3][4][5] While often asymptomatic, significant QTc prolongation can increase the risk of life-threatening ventricular tachyarrhythmias, such as Torsades de Pointes.[6]

Q2: Is the cardiotoxicity of stibogluconate dose-dependent?

A2: Yes, evidence strongly suggests a dose- and duration-dependent relationship.[1][4][5] Higher daily doses (above 20 mg/kg/day) and longer treatment durations (more than 15-30 days) are associated with a greater incidence and severity of ECG changes.[1][4]

Q3: What are the proposed mechanisms behind stibogluconate's cardiotoxic effects?

A3: While the exact mechanisms are not fully elucidated, the leading hypothesis involves the drug's effect on cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for ventricular repolarization.[7] Inhibition of these channels can delay repolarization, leading to QTc interval prolongation.[7][8] Another contributing factor may be the induction of oxidative stress within cardiomyocytes.[9][10]

Q4: Are there any known risk factors that can exacerbate stibogluconate cardiotoxicity?

A4: Yes, several factors can increase a subject's susceptibility. These include pre-existing cardiac conditions, malnutrition, and impaired renal function.[11][12] Co-administration with other drugs that prolong the QT interval can also have an additive effect. The quality of the stibogluconate formulation itself has also been implicated, with some generic batches showing higher rates of cardiotoxicity.[13][14]

Q5: What are the current recommendations for monitoring cardiotoxicity during stibogluconate administration in pre-clinical and clinical settings?

A5: Regular ECG monitoring is the cornerstone of safety assessment. It is recommended to obtain a baseline ECG before initiating treatment and then perform serial monitoring, for instance, on a weekly basis, throughout the treatment course.[15][16] Monitoring should focus on the QTc interval, with pre-defined stopping criteria if significant prolongation occurs (e.g., QTc > 500 ms).[16] Additionally, monitoring serum electrolytes, particularly potassium, is important as imbalances can potentiate arrhythmias.[6]

Part 2: Troubleshooting Experimental Workflows

This section provides practical guidance for addressing specific challenges you may encounter during your in vitro and in vivo experiments aimed at mitigating stibogluconate cardiotoxicity.

Troubleshooting Guide 1: In Vitro Cardiotoxicity Assays

Issue: High variability or unexpected cytotoxicity in human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) assays.

  • Potential Cause 1: Inconsistent hiPSC-CM differentiation and maturity.

    • Rationale: The electrophysiological properties and ion channel expression of hiPSC-CMs can vary between batches and differentiation protocols, affecting their response to cardiotoxic compounds.[8]

    • Troubleshooting Steps:

      • Characterize your hiPSC-CMs thoroughly: Before conducting toxicity studies, validate each batch for the expression of key cardiac markers (e.g., troponin T, α-actinin) and the presence of functional ion channels (e.g., hERG, sodium, and calcium channels) through immunocytochemistry and patch-clamp electrophysiology.

      • Standardize differentiation protocols: Ensure strict adherence to your differentiation and maturation protocols to minimize batch-to-batch variability.

      • Use 3D cardiac tissue models: Consider using 3D engineered heart tissues or cardiac organoids. These models can better mimic the native cardiac tissue structure and function, potentially providing more consistent and physiologically relevant data.[17][18]

  • Potential Cause 2: Suboptimal assay conditions.

    • Rationale: Factors such as cell density, media composition, and incubation time can significantly impact the outcome of cytotoxicity assays.

    • Troubleshooting Steps:

      • Optimize cell seeding density: Determine the optimal cell density that ensures a confluent monolayer and stable baseline electrophysiological activity.

      • Control for solvent effects: If using a solvent like DMSO to dissolve stibogluconate or potential mitigating agents, ensure the final concentration in the culture medium is well below levels known to cause cytotoxicity and include a vehicle control group.

      • Establish a time-course: Perform a time-course experiment to identify the optimal incubation time for observing stibogluconate-induced effects without causing widespread, non-specific cell death.

Workflow Diagram: Troubleshooting In Vitro hiPSC-CM Assays

Start High Variability in hiPSC-CM Assay Check_Differentiation Assess hiPSC-CM Differentiation & Maturity Start->Check_Differentiation Potential Cause Check_Assay_Conditions Evaluate Assay Conditions Start->Check_Assay_Conditions Potential Cause Standardize_Protocol Standardize Differentiation Protocol Check_Differentiation->Standardize_Protocol Solution Use_3D_Model Consider 3D Cardiac Models Check_Differentiation->Use_3D_Model Alternative Resolved Consistent Results Achieved Standardize_Protocol->Resolved Use_3D_Model->Resolved Optimize_Density Optimize Seeding Density Check_Assay_Conditions->Optimize_Density Solution Control_Solvent Include Vehicle Controls Check_Assay_Conditions->Control_Solvent Solution Time_Course Perform Time-Course Experiment Check_Assay_Conditions->Time_Course Solution Optimize_Density->Resolved Control_Solvent->Resolved Time_Course->Resolved

Caption: Troubleshooting workflow for inconsistent hiPSC-CM cardiotoxicity data.

Troubleshooting Guide 2: In Vivo Animal Models

Issue: Lack of a clear cardiotoxic phenotype or inconsistent ECG changes in animal models treated with high-dose stibogluconate.

  • Potential Cause 1: Species-specific differences in cardiac electrophysiology.

    • Rationale: Rodent models, for example, have different heart rates and ion channel profiles compared to humans, which can make them less predictive of human cardiotoxicity, particularly regarding QT prolongation.[7]

    • Troubleshooting Steps:

      • Select an appropriate animal model: While rodents are common, consider models with more human-like cardiac physiology, such as rabbits or guinea pigs, for assessing proarrhythmic risk. Zebrafish are also emerging as a higher-throughput in vivo model for cardiotoxicity screening.[7]

      • Use telemetry for ECG monitoring: For continuous and more accurate ECG data, use implantable telemetry devices. This avoids the stress and artifacts associated with restraint-based ECG recordings.

      • Correct QT interval for heart rate: Always use a species-specific formula (e.g., Bazett's or Fridericia's for humans, but others may be more appropriate for different species) to correct the QT interval for heart rate (QTc), as this is a critical parameter for assessing repolarization.

  • Potential Cause 2: Insufficient drug exposure or inappropriate dosing regimen.

    • Rationale: The pharmacokinetic profile of stibogluconate can vary between species. Inadequate plasma concentrations may not be sufficient to induce a measurable cardiotoxic effect.

    • Troubleshooting Steps:

      • Conduct pharmacokinetic studies: Determine the pharmacokinetic profile (Cmax, Tmax, AUC) of your stibogluconate formulation in the chosen animal model to ensure that the dosing regimen achieves clinically relevant plasma concentrations.

      • Dose escalation study: Perform a dose-escalation study to identify a dose that induces sub-clinical cardiotoxicity (e.g., measurable QTc prolongation without overt adverse events), which can then be used to test the efficacy of cardioprotective strategies.

      • Consider the route of administration: Ensure the route of administration (e.g., intravenous, intraperitoneal) is consistent and results in reproducible drug exposure.

Part 3: Experimental Protocol & Data Presentation

Protocol: Assessing the Cardioprotective Effect of an Antioxidant Agent against Stibogluconate-Induced Oxidative Stress in hiPSC-CMs

This protocol outlines a workflow to investigate if co-administration of an antioxidant can mitigate stibogluconate-induced cardiotoxicity in vitro.

1. Materials and Reagents:

  • Mature hiPSC-CMs (e.g., >30 days post-differentiation)

  • Culture medium appropriate for hiPSC-CMs

  • Sodium stibogluconate (ensure quality and purity)

  • Test antioxidant compound (e.g., N-acetylcysteine, Resveratrol)

  • Reactive Oxygen Species (ROS) detection reagent (e.g., CellROX™ Deep Red)

  • Cytotoxicity assay kit (e.g., LDH assay)

  • Multi-electrode array (MEA) system for electrophysiology recording

  • Live/Dead cell imaging reagents (e.g., Calcein-AM/Ethidium homodimer-1)

2. Experimental Workflow:

Workflow Diagram: In Vitro Cardioprotection Assay

Start Seed hiPSC-CMs on MEA plates and culture to confluence Baseline Record Baseline Electrophysiology (MEA) Start->Baseline Treatment Treat with Groups: 1. Vehicle Control 2. Stibogluconate (SSG) 3. Antioxidant (AO) 4. SSG + AO Baseline->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Post_MEA Record Post-Treatment Electrophysiology (MEA) Incubation->Post_MEA ROS_Assay Measure ROS Production (e.g., CellROX) Post_MEA->ROS_Assay Viability_Assay Assess Cell Viability (e.g., Live/Dead stain, LDH) ROS_Assay->Viability_Assay Analysis Data Analysis: - Field Potential Duration (FPDc) - ROS levels - % Cytotoxicity Viability_Assay->Analysis

Caption: Step-by-step workflow for assessing antioxidant cardioprotection in vitro.

3. Detailed Steps:

  • Cell Culture: Plate hiPSC-CMs on MEA plates and in parallel plates for imaging and biochemical assays. Allow cells to form a spontaneously beating syncytium.

  • Baseline Recordings: Once a stable beating rate is observed, record baseline electrophysiological parameters, including the field potential duration (FPD), which is an in vitro surrogate for the QT interval.

  • Treatment: Prepare treatment media containing:

    • Vehicle control

    • Sodium stibogluconate at a pre-determined concentration (e.g., IC20 for cytotoxicity)

    • Antioxidant compound at various concentrations

    • Sodium stibogluconate + antioxidant compound

  • Incubation: Replace the culture medium with the treatment media and incubate for a defined period (e.g., 24 or 48 hours).

  • Post-Treatment Recordings: After incubation, record the FPD from the MEA plates. Correct the FPD for beat rate (FPDc).

  • ROS Measurement: In the parallel plate, incubate the cells with a ROS-sensitive fluorescent probe and quantify the fluorescence intensity using a plate reader or high-content imager.

  • Viability Assessment: Use a cytotoxicity assay (e.g., LDH release) and/or live/dead staining to quantify the extent of cell death in each treatment group.

4. Data Analysis and Interpretation:

  • Electrophysiology: Compare the change in FPDc from baseline across all treatment groups. A successful cardioprotective strategy will show a significant attenuation of the FPDc prolongation induced by stibogluconate alone.

  • Oxidative Stress: A significant increase in ROS levels in the stibogluconate-only group is expected. The co-treatment group should show ROS levels closer to the vehicle control.

  • Cytotoxicity: The antioxidant should reduce the percentage of cell death observed with stibogluconate treatment.

Data Presentation: Expected Outcomes

The results of the above experiment can be summarized in the following table for clear comparison.

Treatment GroupΔFPDc (ms) from Baseline (Mean ± SD)Relative ROS Levels (Fold Change vs. Control)% Cytotoxicity (Mean ± SD)
Vehicle Control5 ± 21.0 ± 0.12 ± 1
Stibogluconate (SSG)85 ± 103.5 ± 0.525 ± 4
Antioxidant (AO)8 ± 30.9 ± 0.23 ± 1
SSG + AO20 ± 51.2 ± 0.38 ± 2

This data would suggest that the antioxidant significantly mitigates stibogluconate-induced FPDc prolongation, oxidative stress, and cell death.

Part 4: Biomarkers for Preclinical Assessment

In both in vitro and in vivo studies, monitoring specific biomarkers can provide deeper insights into the mechanisms of cardiotoxicity and the efficacy of protective strategies.

BiomarkerSample TypeRelevance to Cardiotoxicity
High-sensitivity Troponin (cTnI, cTnT) Plasma, Serum, Cell Culture SupernatantA highly sensitive and specific marker of cardiomyocyte injury.[19][20]
Natriuretic peptides (BNP, NT-proBNP) Plasma, Serum, Cell Culture SupernatantReleased in response to myocardial stress and ventricular stretch; indicates hemodynamic stress and heart failure.[19][20][21]
Creatine Kinase-MB (CK-MB) Plasma, SerumAn older marker of myocardial injury, less specific than troponins but can still be informative.[20]
Markers of Oxidative Stress (e.g., 8-isoprostane, malondialdehyde) Urine, Plasma, Tissue HomogenateIndicate systemic or tissue-specific oxidative damage.

Regular monitoring of these biomarkers can help in the early detection of cardiac stress or injury, allowing for timely intervention and a more comprehensive assessment of your therapeutic strategies.[21][22]

References

  • Electrocardiogram changes due to sodium stibogluconate treatment of kala-azar - CORE. (2023, March 15).
  • Chulay, J. D., Spencer, H. C., & Mugambi, M. (1985). Electrocardiographic changes during treatment of leishmaniasis with pentavalent antimony (sodium stibogluconate). The American journal of tropical medicine and hygiene, 34(4), 702–709.
  • A Role for in Vitro Disease Models in the Landscape of Preclinical Cardiotoxicity and Safety Testing - Open Access Pub.
  • What are the side effects of Sodium stibogluconate? - Patsnap Synapse. (2024, July 14).
  • Electrocardiogram changes due to sodium stibogluconate treatment of kala-azar. (2023, February 10).
  • electrocardiographic changes during treatment of leishmaniasis with pentavalent antimony (sodium stibogluconate) - American Journal of Tropical Medicine and Hygiene.
  • Takahashi, K., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of pharmacological and toxicological methods, 88(Pt 2), 147–156.
  • The Current State of Realistic Heart Models for Disease Modelling and Cardiotoxicity - MDPI. (2024, August 24).
  • In vitro cardiotoxicity drug screening studies with 3D human engineered heart tissues.
  • Cardiac effects of sodium stibogluconate - PMC - NIH.
  • Post kala-azar Dermal Leishmaniasis: Sodium Stibogluconate Cardiac Toxicity - Science World Publishing. (2020, January 26).
  • In Vitro Cardiotoxicity Screening Approaches - National Toxicology Program - NIH. (2025, April 21).
  • Cumulative cardiac toxicity of sodium stibogluconate and amphotericin B in treatment of kala-azar | Request PDF - ResearchGate.
  • Hepburn, N. C., et al. (1994). Cardiac effects of sodium stibogluconate: myocardial, electrophysiological and biochemical studies.
  • Cardiac Effects of Sodium Stibogluconate - PubMed.
  • Sodium stibogluconate (UK PID) - Inchem.org.
  • Sodium stibogluconate cardiotoxicity and safety of generics | Request PDF - ResearchGate.
  • Evaluation of Adverse Effects of Sodium Stibogluconate in the Treatment of Visceral Leishmaniasis - SciSpace.
  • Rijal, S., et al. (2003). Sodium stibogluconate cardiotoxicity and safety of generics. Transactions of the Royal Society of Tropical Medicine and Hygiene, 97(5), 594–596.
  • Pharmacokinetics, Toxicities, and Efficacies of Sodium Stibogluconate Formulations after Intravenous Administration in Animals - PMC.
  • Sodium Stibogluconate | Clinical Infectious Diseases - Oxford Academic. (2006, November 15).
  • Electrocardiographic and biochemical adverse effects of sodium stibogluconate during reatment of cutaneous and mucosal leishmaniasis among returned travelers | Request PDF - ResearchGate. (2025, August 6).
  • Cardiac effects of sodium stibogluconate: myocardial, electrophysiological and biochemical studies | QJM: An International Journal of Medicine | Oxford Academic.
  • ECG changes due to sodium stibogluconate treatment of kala-azar - International Journal of Research in Medical Sciences. (2023, February 8).
  • The In Vivo Susceptibility of Leishmania donovani to Sodium Stibogluconate Is Drug Specific and Can Be Reversed by Inhibiting Glutathione Biosynthesis - PMC.
  • Cardiac Safety Biomarkers for Toxicity Testing - Biomedica. (2025, March 3).
  • Sodium stibogluconate (United States: Available via CDC drug service investigational drug [IND] protocol only): Drug information - bsgdtphcm.
  • The role of antioxidants in the era of cardio-oncology - PMC.
  • Sodium Stibogluconate (Pentostam) Potentiates Oxidant Production in Murine Visceral Leishmaniasis and in Human Blood - ResearchGate.
  • Novel evidence of the role of oxidative stress, its implication i - Open Access Journals.
  • Antioxidants in Cardiovascular Health: Implications for Disease Modeling Using Cardiac Organoids - PMC. (2025, October 3).
  • The Role of Oxidative Stress in Cardiac Disease: From Physiological Response to Injury Factor - PMC.
  • Cardiac Biomarkers - CCC Cardiology - LITFL. (2020, November 3).
  • The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. (2024, August 6).
  • Antioxidant Therapeutic Strategies for Cardiovascular Conditions Associated with Oxidative Stress - MDPI. (2017, September 1).
  • Biomarkers Study group of the Acute Cardiovascular Care Association.
  • Placebo-Controlled Clinical Trial of Sodium Stibogluconate (Pentostam) vs. Ketoconazole for Treating Cutaneous Leishmaniasis in - DTIC. (1991, April 23).
  • Cardiac Biomarkers and Their Role in Identifying Increased Risk of Cardiovascular Complications in COVID-19 Patients - MDPI. (2023, July 27).

Sources

Technical Support Center: Optimizing Aqueous Formulations of Stibogluconate Trisodium Nonahydrate (SSG)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. Stibogluconate trisodium nonahydrate (commonly known as Sodium Stibogluconate or SSG) is a pentavalent antimony [Sb(V)] complex widely utilized as an anti-leishmanial agent and a potent protein tyrosine phosphatase (PTPase) inhibitor 1. While its hydrophilic nature yields excellent raw aqueous solubility, researchers frequently encounter downstream challenges: complex dissociation, pH-induced polymerization, and extremely poor passive cellular permeability due to its highly negative Log P value 2.

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure your SSG formulations maintain structural integrity and biological efficacy.

Part 1: Physicochemical Data & Formulation Parameters

To engineer a stable system, we must first understand the thermodynamic boundaries of the Sb(V)-gluconate complex.

ParameterValue / RangeCausality / Impact on Formulation
Molecular Weight 907.9 - 910.9 g/mol High MW complex; requires stable ligand coordination to prevent precipitation 2.
Aqueous Solubility ≥ 100 mg/mLHighly soluble, but necessitates strategies for intracellular delivery (e.g., liposomes) 2.
Log P -3.41Highly hydrophilic; poor passive membrane permeability across lipid bilayers 2.
Optimal Formulation pH 5.0 – 5.6Prevents Sb(V) reduction and acid/base-catalyzed ligand dissociation 3.
Autoclaving Conditions 115.5°C, 70 kPa, 30 minAllows sterilization without inducing thermal degradation of the complex 3.
Part 2: Frequently Asked Questions (FAQs) & Causality-Driven Troubleshooting

Q1: My SSG stock solution becomes cloudy or precipitates over time. What is happening at the molecular level? The Causality: SSG is not a simple salt; it is a coordination complex of Sb(V) and gluconic acid. When the pH drops below 5.0 or rises significantly above neutral, the protonation state of the gluconate ligands changes. This destabilizes the coordination sphere, leading to the dissociation of the complex and the subsequent formation of insoluble antimony oxides or high-molecular-weight polymeric species. The Fix: Always buffer your aqueous stock. We recommend a mild acetate buffer (pH 5.0 to 5.6) rather than unbuffered Milli-Q water. This specific pH window prevents both the acid-catalyzed ligand dissociation and the base-catalyzed hydrolysis of the Sb(V) center 3.

Q2: I have successfully dissolved SSG at 100 mg/mL, but my in vitro macrophage assays show poor anti-leishmanial efficacy. Why? The Causality: Dissolution does not equal bioavailability. SSG has a Log P of -3.41, making it exceptionally hydrophilic [[2]](). It cannot passively diffuse across the hydrophobic lipid bilayer of the macrophage membrane to reach the intracellular Leishmania amastigotes or cytosolic PTPases. The Fix: You must alter the delivery vehicle. Encapsulating the aqueous SSG into nano-deformable liposomes (NDLs) shifts the cellular entry mechanism from passive diffusion to active phagocytosis. Macrophages readily engulf liposomes >100 nm, effectively Trojan-horsing the highly soluble SSG directly into the cytosol 2.

Q3: How does SSG actually function as an immunomodulator or anti-tumor agent in my cell models? The Causality: The Sb(V) moiety covalently modifies the sulfhydryl groups of cysteine residues within the active sites of specific SH2 domain-containing phosphatases (SHP-1 and SHP-2) 4. By inhibiting these negative regulators, SSG amplifies Interferon (IFN) signaling and STAT1 phosphorylation, driving macrophage activation 4.

Pathway SSG Sodium Stibogluconate (SSG) SHP1 SHP-1 / SHP-2 (Active PTPases) SSG->SHP1 Covalent modification of Cys residues STAT1 STAT1 Tyrosine Phosphorylation SHP1->STAT1 Dephosphorylation (Negative Regulation) IFN IFN Receptor Activation IFN->STAT1 Kinase cascade MACRO Macrophage Activation (Anti-leishmanial / Anti-tumor) STAT1->MACRO Gene Transcription

SSG mechanism: PTPase (SHP-1/2) inhibition leading to enhanced STAT1 signaling.

Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of Stable 100 mg/mL SSG Aqueous Stock

Scientific Rationale: This protocol utilizes a controlled pH environment to lock the Sb(V) coordination sphere, preventing premature degradation and polymerization.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH strictly to 5.5 using 0.1 M Acetic Acid or 0.1 M NaOH.

  • Dissolution: Gradually add 100 mg of Stibogluconate trisodium nonahydrate per 1 mL of the prepared buffer. Stir continuously at room temperature. Critical: Avoid high heat (>50°C) during dissolution, which can induce thermal dissociation of the gluconate ligands.

  • Sterilization: Autoclave the solution at 115.5°C and 70 kPa for exactly 30 minutes [[3]](). Alternatively, for heat-sensitive downstream applications, pass the solution through a 0.22 µm PES syringe filter.

  • Validation Checkpoint: Post-sterilization, measure the pH. A stable, unhydrolyzed solution will maintain a pH between 5.0 and 5.6 and remain completely colorless and optically clear 3.

Protocol B: Synthesis of SSG-Loaded Nano-Deformable Liposomes (NDLs)

Scientific Rationale: To overcome the Log P barrier (-3.41), this thin-film hydration method traps the highly soluble SSG within an aqueous core surrounded by a phospholipid bilayer, optimizing it for macrophage phagocytosis 2.

  • Lipid Phase: Dissolve 400 mg of phospholipids and 10% Edge Activator (EA) in a volatile organic solvent (e.g., chloroform/methanol mixture) within a round-bottom flask 2.

  • Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry lipid film forms.

  • Hydration: Hydrate the lipid film with the 100 mg/mL SSG aqueous stock (from Protocol A). Agitate for 1 hour to form multilamellar vesicles (MLVs).

  • Size Reduction: Sonicate the dispersion and extrude through a polycarbonate membrane to achieve a vesicle size (VS) >100 nm.

  • Validation Checkpoint: Analyze the formulation using Dynamic Light Scattering (DLS). The target vesicle size must be >100 nm to ensure optimal uptake by macrophages, and the entrapment efficiency (EE) should be quantified via Atomic Absorption Spectroscopy (AAS) 2.

Workflow A Aqueous Phase (SSG in Buffer, pH 5.5) C Thin Film Hydration (Agitation for 1 hr) A->C Hydrate film B Lipid Phase (Phospholipids + Edge Activator) B->C Rotary Evaporation D Sonication & Extrusion (Size Reduction) C->D Multilamellar Vesicles E SSG-Loaded Liposomes (Target Size >100 nm) D->E DLS Validation

Workflow for formulating SSG-loaded nano-deformable liposomes (NDLs).

References
  • Title: Sodium stibogluconate loaded nano-deformable liposomes for topical treatment of leishmaniasis: macrophage as a target cell Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sodium Stibogluconate - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting variability in commercial sodium stibogluconate potency batches

Author: BenchChem Technical Support Team. Date: March 2026

Department: Application Science & Complex Generics Subject: Troubleshooting Batch Variability & Potency Anomalies

The Variability Paradox: Understanding Your Reagent

Executive Summary for Researchers: If you are experiencing inconsistent


 values or unexpected toxicity in your Leishmania assays, the root cause is likely the chemical nature of Sodium Stibogluconate (SSG) itself.

SSG is not a single defined molecule (


 is an idealized simplification).[1] It is a complex polymeric mixture  of Sb(V)-gluconate oligomers. Its biological efficacy relies on a "prodrug" mechanism where the relatively inert Sb(V) is reduced to the toxic Sb(III) species inside the host macrophage.

The Three Pillars of Variability:

  • Polymer Length: Manufacturing conditions (pH, temperature) dictate the ratio of monomers to polymers. Dilution can degrade these polymers, altering pharmacokinetics.

  • Valence Contamination: High levels of free Sb(III) in the batch cause systemic host toxicity without therapeutic gain.

  • Osmolarity Drift: Generic batches often differ significantly in osmolarity from branded Pentostam®, causing non-specific cell lysis in vitro.

Troubleshooting Guide (Q&A)
Category A: Potency & Efficacy Issues

Q: My SSG batch shows no activity against Leishmania promastigotes in culture. Is the batch defective? A: Likely not. This is a common experimental error. SSG is a prodrug . It has negligible activity against extracellular promastigotes because they lack the specific intracellular acidic environment and reductase machinery (found in the macrophage phagolysosome) required to reduce Sb(V) to the active antileishmanial Sb(III).

  • Action: You must switch to an intracellular Macrophage-Amastigote model (see Protocol B).

Q: We observe high cytotoxicity in host macrophages but low antiparasitic efficacy. Why? A: This "High Tox/Low Effect" profile suggests Sb(III) contamination . If the manufacturing process failed to fully oxidize the antimony, or if the batch has degraded, free Sb(III) will kill the host cells directly before it can be targeted to the parasite.

  • Action: Perform Speciation Analysis (Protocol A). Reject batches with

    
     Sb(III) content.
    
Category B: Physical & Stability Issues

Q: The solution has become turbid or developed a precipitate upon storage at 4°C. A: SSG polymers are metastable. Cold storage can induce irreversible polymerization or precipitation of gluconic acid.

  • Action: Gently warm the solution to 37°C for 30 minutes. If turbidity persists, discard the batch . Do not filter-sterilize turbid SSG, as this alters the stoichiometric concentration of the active metal.

Validated Experimental Protocols
Protocol A: Antimony Speciation (HPLC-ICP-MS)

Purpose: To quantify the ratio of therapeutic Sb(V) vs. toxic Sb(III).

System Requirements:

  • Detector: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) monitoring isotope

    
    .
    
  • Separation: Anion Exchange Column (e.g., Hamilton PRP-X100).

Methodology:

  • Mobile Phase: 20 mM EDTA + 2 mM potassium hydrogen phthalate (pH 4.5). The EDTA is critical to complex Sb(III) and prevent it from binding irreversibly to the column.

  • Sample Prep: Dilute SSG formulation to 100 µg/L Sb in mobile phase. Note: Analyze immediately to prevent species interconversion.

  • Flow Rate: 1.0 mL/min isocratic.

  • Retention Logic: The Sb(V)-gluconate complex (negatively charged) elutes early; the Sb(III)-EDTA complex elutes later.

ParameterSpecificationAcceptance Criteria
Total Sb Content ICP-OES100 mg/mL ± 10% (Typical)
Sb(III) Content HPLC-ICP-MS< 2.0% of Total Sb
Osmolarity Osmometer600–800 mOsm/kg (Formulation dependent)
Protocol B: Macrophage-Amastigote Potency Assay

Purpose: The only biologically relevant method to determine SSG potency.

Workflow:

  • Host Cell Seeding: Plate murine macrophages (e.g., J774A.1 or PEMs) at

    
     cells/well in 16-well chamber slides. Incubate 24h at 37°C.[2]
    
  • Infection: Add stationary-phase L. donovani promastigotes (Ratio 10:1 parasite:host). Incubate 24h.

  • Wash: Extensive washing (3x PBS) is critical to remove non-internalized parasites.

  • Drug Treatment: Apply serial dilutions of SSG. Crucial: Include a negative control (media only) and a positive control (Amphotericin B).

  • Incubation: 72 hours (allows time for Sb(V)

    
     Sb(III) conversion).
    
  • Readout: Fix with methanol, stain with Giemsa. Count number of amastigotes per 100 macrophages.

Calculation:



Visualizing the Logic
Figure 1: Mechanism of Action & Activation Pathway

Caption: SSG acts as a prodrug. It enters the macrophage via endocytosis, travels to the acidic phagolysosome, and is reduced to the active Sb(III) agent which kills the amastigote.

SSG_Mechanism SSG_V SSG (Sb-V) [Prodrug] Macrophage Macrophage Entry SSG_V->Macrophage Endocytosis Phagolysosome Phagolysosome (Acidic pH) Macrophage->Phagolysosome Trafficking Reduction Reduction Step (TDR/Glutathione) Phagolysosome->Reduction Activation Sb_III Active Sb-III [Toxic Species] Reduction->Sb_III Conversion Death Amastigote Death Sb_III->Death Efflux Inhibition Trypanothione Depletion

Figure 2: Batch QC Decision Matrix

Caption: Workflow for determining if a commercial SSG batch is suitable for experimental use based on chemical and biological checkpoints.

QC_Workflow Start New SSG Batch Received Visual Visual Inspection (Turbidity?) Start->Visual Heat Warm to 37°C (30 mins) Visual->Heat Turbid Speciation HPLC-ICP-MS Speciation Visual->Speciation Clear Clear Solution Clears? Heat->Clear Reject_Phys REJECT BATCH (Polymerization) Clear->Reject_Phys No Clear->Speciation Yes Check_Sb3 Sb(III) > 2%? Speciation->Check_Sb3 Reject_Chem REJECT BATCH (High Toxicity) Check_Sb3->Reject_Chem Yes Bioassay Macrophage Amastigote Assay Check_Sb3->Bioassay No Result Valid Experimental Data Bioassay->Result

References
  • Frézard, F., et al. (2008). "Characterization of Sodium Stibogluconate by Online Liquid Separation Cell Technology Monitored by ICPMS and ESMS." Analytical Chemistry.

  • Hansen, H.R., et al. (2011). "Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices." The Analyst.

  • Croft, S.L., et al. (2006). "Chemotherapy of leishmaniases." Clinical Microbiology Reviews.

  • World Health Organization. (2010). "Control of the leishmaniases." WHO Technical Report Series.

  • Roberts, W.L., et al. (1995). "Antimonial agents: susceptibility of Leishmania to sodium stibogluconate."[3][4][5][6] Antimicrobial Agents and Chemotherapy.

Sources

Mitigating injection site inflammation in stibogluconate research protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Injection Site Inflammation & Necrosis

Document ID: SSG-ISR-2026-V4 Status: Active Audience: Principal Investigators, Veterinary Pathologists, Clinical Research Coordinators

Introduction: The Double-Edged Sword of Antimonials

As Senior Application Scientists, we recognize that Sodium Stibogluconate (SSG) presents a unique paradox in drug development. Its therapeutic efficacy relies on the very mechanism that causes local toxicity: the generation of Reactive Oxygen Species (ROS) and the inhibition of host protein tyrosine phosphatases (PTPases).

The inflammation you observe at the injection site—ranging from transient erythema to necrotizing ulceration—is not merely a side effect; it is a localized manifestation of the drug's mechanism of action. Mitigating this without compromising efficacy requires a precise balance of physicochemical stability , mechanical delivery , and biological monitoring .

This guide provides the technical troubleshooting necessary to minimize Injection Site Reactions (ISRs) in both pre-clinical (murine/hamster) models and clinical research protocols.

Module 1: Physicochemical Optimization (The Formulation)

The majority of "unexplained" severe inflammatory reactions stem from formulation instability. SSG is a complex polymer that degrades into toxic byproducts if mishandled.

The Stability-Toxicity Nexus

SSG is not a single molecule but a complex mixture of varying molecular weights (100–4000 Da). High osmolarity is a primary driver of immediate pain and edema.

ParameterSpecificationImpact on Inflammation
Osmolarity ~800 mOsm/L (Hypertonic)Causes immediate osmotic shock to local fibroblasts, triggering pain and edema.
pH Stability 5.0 – 5.5Critical: At neutral pH (>7), SSG polymerizes and precipitates. Injection of micro-precipitates causes foreign body granulomas.
Valency Pentavalent (SbV)SbV is the prodrug. Spontaneous reduction to Trivalent (SbIII) in the vial increases toxicity 10-fold before injection.
Appearance Colorless, solids-freeAny turbidity indicates polymerization. Do not inject.
Protocol 1.1: The Pre-Injection Integrity Check (Self-Validating System)

Before every administration, perform this 3-step validation:

  • Visual Turbidity Test: Hold the vial against a dark background. Any "haze" or white particulate indicates polymerization. Action: Discard immediately.

  • The pH Strip Test: Verify pH is between 5.0 and 5.5. If pH > 6.0, the risk of precipitation in the tissue (pH 7.4) increases drastically.

  • Temperature Equilibration: Injecting cold hypertonic fluid exacerbates nociceptor activation. Warm to 25°C–37°C prior to loading.

Module 2: Administration Mechanics (The Technique)

Mechanical trauma acts as a seed for chemical inflammation. In intralesional (IL) protocols, the volume-to-tissue-density ratio is the most common failure point.

Troubleshooting Intralesional Infiltration

Q: Why are my murine models developing central necrosis post-injection? A: You are likely exceeding the dermal compliance threshold . Injecting a hypertonic solution into a dense lesion increases hydrostatic pressure, crushing the microvasculature. The resulting ischemia, combined with SSG-induced ROS, leads to necrosis.

  • Correction: Reduce volume per site. Use the "Multiple Micro-Depot" technique rather than a single bolus.

Standard Operating Procedure: Minimized Trauma Infiltration

Applicable for: Murine footpad models & Clinical Cutaneous Leishmaniasis

  • Needle Selection: Use 30G or finer . (Standard 25G needles cause excessive track trauma).

  • Anesthetic Admixture:

    • Clinical: Pre-treat with cryotherapy or mix with Lidocaine 1% (if protocol permits stability testing).

    • Pre-clinical: General anesthesia is preferred to prevent movement-induced tearing.

  • The Blanching Endpoint:

    • Insert needle at a 15–30° angle from the periphery into the lesion base.

    • Inject slowly. Stop immediately upon observing superficial blanching (whitening).

    • Do not inject until the lesion feels "hard" or tense.

  • Rotation: Never inject the exact same track twice. Rotate clock-positions (3, 6, 9, 12 o'clock) for subsequent doses.

Module 3: Biological Mitigation (The Host Response)

Understanding the signaling pathway allows you to distinguish between expected therapeutic inflammation and pathological toxicity.

Mechanism of Action & Inflammation

SSG inhibits SHP-1 (a phosphatase), which unlocks the signaling pathways for cytokines. It simultaneously stresses the cell to produce ROS.

SSG_Mechanism SSG Sodium Stibogluconate (SbV) Reduction Reduction to Sb(III) (Intracellular) SSG->Reduction SHP1 Inhibition of SHP-1 PTPase SSG->SHP1 Direct Inhibition ROS ROS Generation (Oxidative Stress) Reduction->ROS NFkB NF-κB Activation SHP1->NFkB Disinhibits ROS->NFkB Therapy Parasite Death ROS->Therapy Killing Mechanism Toxicity Tissue Inflammation/ Necrosis ROS->Toxicity Excessive Stress Cytokines Cytokine Storm (TNF-α, IL-12, IFN-γ) NFkB->Cytokines Cytokines->Therapy Immune Activation Cytokines->Toxicity Hyper-inflammation

Figure 1: The Dual Pathway of SSG. Note that ROS and Cytokines drive both the cure and the toxicity. Complete suppression of inflammation may reduce therapeutic efficacy.

Troubleshooting Guide (FAQ)

Scenario A: The "Sterile Abscess"

Symptom: A fluid-filled, non-purulent nodule forms at the injection site after 3-4 doses. Cause: Incomplete absorption of the hypertonic vehicle or foreign body reaction to precipitated antimony. Solution:

  • Stop Intralesional injections immediately.

  • Switch to systemic (IM/IV) administration if the protocol allows.

  • Aspirate the fluid for analysis. If sterile and antimony-rich, it confirms precipitation/absorption failure.

Scenario B: Immediate Severe Pain (The "Burning" Sensation)

Symptom: Animal flinches/vocalizes immediately, or patient reports 8/10 burning pain. Cause: pH mismatch or injection speed too fast (Osmotic shock). Solution:

  • Check pH: Is the formulation < 5.0?

  • Slow Down: Reduce injection rate to < 0.1 mL/second.

  • Lidocaine: If not contraindicated by the study, mix SSG with Lidocaine (1%) immediately prior to injection. Note: Do not store the mixture; Lidocaine can alter SSG stability over time.

Scenario C: Systemic Toxicity Signs during Local Treatment

Symptom: Lethargy, weight loss, or elevated liver enzymes (ALT/AST) during intralesional therapy. Cause: High systemic absorption. SSG clears renally very quickly (t1/2 ~ 2 hours), but accumulation occurs in renal insufficiency. Solution:

  • Hydration: Ensure animals/patients are well-hydrated to facilitate renal clearance.

  • Dose Cap: Ensure total daily antimony dose does not exceed 20 mg/kg, even for local injections.

Decision Tree: Managing Injection Site Reactions

ISR_Management Start Observation: Injection Site Reaction Type Classify Reaction Start->Type Edema Edema / Erythema (Mild-Moderate) Type->Edema Necrosis Ulceration / Necrosis (Severe) Type->Necrosis Abscess Fluctuant Nodule (Sterile Abscess) Type->Abscess Mitigate 1. Slow Injection Speed 2. Check pH 3. Add Lidocaine Edema->Mitigate Stop STOP Local Injection Necrosis->Stop Abscess->Stop Continue Continue Treatment Mitigate->Continue Systemic Switch to Systemic (IM/IV) or Amphotericin B Stop->Systemic Aspirate Aspirate & Analyze Stop->Aspirate

Figure 2: Decision support for managing adverse events during SSG administration.

References

  • Mechanism of Action & PTPase Inhibition: Pathak, M. K., & Yi, T. (2001). Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines. The Journal of Immunology, 167(6), 3391-3397.

  • ROS Generation & Oxidative Stress: Mookerjee Basu, J., et al. (2006). Sodium stibogluconate induces generation of reactive oxygen species and apoptosis in Leishmania donovani amastigotes. Antimicrobial Agents and Chemotherapy.[1][2][3] (Contextual validation via NIH/PubMed)

  • Intralesional Protocols & Efficacy: Sadeghian, G., et al. (2013). Treatment of cutaneous leishmaniasis with intralesional sodium stibogluconate.[1][4][5][6][7][8][9] Journal of Research in Medical Sciences.

  • Clinical Guidelines & Dosage: World Health Organization (WHO). (2010).[4][10] Control of the leishmaniases. WHO Technical Report Series, 949.

  • Physicochemical Properties & Toxicity: Haldar, A. K., et al. (2011). Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions. Molecular Biology International.

Sources

Technical Support Center: Nanoparticle Delivery of Sodium Stibogluconate (SSG)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SSG-PK-OPTIMIZATION-001 Subject: Enhancing Half-Life and Macrophage Targeting of Stibogluconate via Nanocarriers Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist, Drug Delivery Systems Status: Open

Executive Summary

You are encountering challenges with the rapid renal clearance and short half-life (~2 hours in humans) of free Sodium Stibogluconate (SSG). To transition from free drug to a nano-encapsulated system, we must address the high hydrophilicity of SSG (LogP ~ -3.41), which complicates encapsulation efficiency (EE).

This guide prioritizes Double Emulsion (W/O/W) PLGA systems and Mannosylated Liposomes . These platforms not only extend circulation time but actively target the reticuloendothelial system (RES), specifically the macrophages where Leishmania parasites reside.

Module 1: The Fabrication Protocol (PLGA W/O/W)

Core Challenge: SSG is highly water-soluble.[1] Standard single-emulsion (O/W) methods will result in <5% encapsulation because the drug partitions rapidly into the external aqueous phase. You must use a Water-in-Oil-in-Water (W/O/W) double emulsion technique.

Optimized W/O/W Protocol for SSG
  • Inner Aqueous Phase (W1): Dissolve SSG (20 mg) in a minimal volume of distilled water (e.g., 100 µL). Crucial: Keep this volume low to maintain a high concentration gradient.

  • Organic Phase (O): Dissolve PLGA (50:50 or 75:25, MW 10-15 kDa) in Dichloromethane (DCM). Polymer concentration should be ~5-10% (w/v).

  • Primary Emulsion (W1/O): Add W1 to O dropwise while sonicating (Probe sonicator, 40% amplitude) for 60 seconds on ice.

  • Secondary Emulsion (W1/O/W2): Pour the primary emulsion into the External Aqueous Phase (W2) containing 1-2% PVA (Polyvinyl alcohol) as a stabilizer. Homogenize immediately (high-speed shear, 10,000–15,000 rpm) for 2-3 minutes.

  • Solvent Evaporation: Stir magnetically at room temperature for 4–6 hours to evaporate DCM.

  • Wash: Centrifuge (15,000 x g, 20 min), discard supernatant, and resuspend in water. Repeat 3x to remove free SSG and excess PVA.

Workflow Visualization

WOW_Protocol SSG SSG Aqueous Sol. (W1) Primary Primary Emulsion (W1/O) Sonication SSG->Primary PLGA PLGA in DCM (O) PLGA->Primary Secondary Secondary Emulsion (W1/O/W2) Homogenization Primary->Secondary PVA PVA Solution (W2) PVA->Secondary Evap Solvent Evaporation (Hardening) Secondary->Evap Wash Centrifugation & Lyophilization Evap->Wash

Caption: Workflow for Double Emulsion (W/O/W) synthesis of SSG-loaded PLGA nanoparticles.

Module 2: Troubleshooting Encapsulation & Release

Q1: My Encapsulation Efficiency (EE) is stuck below 15%. How do I increase it? Diagnosis: The osmotic pressure difference between W1 and W2 is driving the drug out. Corrective Actions:

  • pH Matching: SSG is an ionic complex. Ensure the pH of the W2 phase matches the isoelectric point of the polymer-drug system, or slightly adjust W2 pH to reduce SSG solubility in the external phase.

  • Cationic Additives: If using liposomes, incorporate a cationic lipid like Stearylamine (SA) or DDAB . SSG is anionic; electrostatic interaction with cationic lipids significantly retains the drug within the core.

  • Volume Ratio: Decrease the W1:O ratio. A smaller internal water volume reduces the surface area available for drug leakage during the primary emulsification.

Q2: I am seeing a massive "Burst Release" (50% released in 1 hour). Why? Diagnosis: Drug is adsorbed on the surface of the nanoparticles rather than trapped inside. Corrective Actions:

  • Wash Aggressively: Increase the number of wash cycles (centrifugation/redispersion) post-synthesis.

  • Polymer Concentration: Increase the PLGA concentration in the organic phase. A denser polymer matrix slows diffusion.

  • Molecular Weight: Switch to a higher molecular weight PLGA (e.g., from 10kDa to 40kDa).

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Problem Problem Start->Problem Sol1 Add Cationic Lipid (Stearylamine) Problem:p1->Sol1 Sol2 Reduce W1 Volume Problem:p1->Sol2 Sol3 Increase Polymer Conc. Problem:p2->Sol3 Sol4 Add Wash Steps Problem:p2->Sol4 Sol5 Add Cryoprotectant (Trehalose 5%) Problem:p3->Sol5 Sol6 Sol6 Problem:p3->Sol6

Caption: Decision matrix for troubleshooting common SSG nanoparticle formulation defects.

Module 3: Pharmacokinetics & Targeting Strategy

Q3: How do I specifically target the infected macrophages? Mechanism: Leishmania parasites reside within the phagolysosomes of macrophages. Macrophages express Mannose Receptors (MR) on their surface.[2] Protocol Adjustment:

  • Surface Modification: Conjugate Mannose to the surface of your PLGA NP or Liposome.

  • Method: Use a linker (e.g., PEG-bis-amine) to attach Mannose to the carboxyl groups of PLGA, or use Mannosylated-PE (phosphatidylethanolamine) in your lipid mix.

  • Result: This induces receptor-mediated endocytosis, actively pulling the drug into the very cells that harbor the parasite.

Comparative Pharmacokinetics Data The following table summarizes expected improvements based on validated animal models (e.g., Beagle dogs/BALB/c mice).

ParameterFree SSG (IV)Nano-SSG (Liposomal/PLGA)Mechanism of Improvement
Half-life (

)
~70 mins (Dogs)~280 mins (Dogs)Reduced renal filtration due to size (>100nm).
Clearance Rapid (Renal)Slow (RES sequestration)Nanoparticles evade glomerular filtration.
Vol. of Distribution (

)
0.21 L/kg0.34 L/kgAccumulation in liver/spleen (target organs).
Toxicity High (Cardiac/Hepatic)ReducedDrug is sequestered, reducing peak plasma concentration.

Q4: What is the ideal particle size for this application? Target: 100 nm – 200 nm.

  • < 10 nm: Rapidly cleared by kidneys (useless for half-life extension).

  • > 200 nm: Rapidly cleared by the spleen (too fast) or trapped in lung capillaries.

  • Sweet Spot: 150 nm allows for circulation and passive targeting via the EPR effect, while mannosylation ensures active uptake by macrophages.

References
  • Nieto, J., et al. (2003). "Pharmacokinetics, toxicities, and efficacies of sodium stibogluconate formulations after intravenous administration in animals."[3][4] Antimicrobial Agents and Chemotherapy.[5]

  • Sinha, R., et al. (2014). "Cationic Liposomal Sodium Stibogluconate (SSG), a Potent Therapeutic Tool for Treatment of Infection by SSG-Sensitive and -Resistant Leishmania donovani."[6] Antimicrobial Agents and Chemotherapy.[5]

  • Dar, M.J., et al. (2018). "Sodium stibogluconate loaded nano-deformable liposomes for topical treatment of leishmaniasis: macrophage as a target cell." Drug Delivery.

  • Ferreira, S.A., et al. (2020). "Mannose-Decorated Dendritic Polyglycerol Nanocarriers Drive Antiparasitic Drugs To Leishmania infantum-Infected Macrophages." ACS Infectious Diseases.

  • MIMS. "Sodium stibogluconate: Uses, Dosage & Side Effects." MIMS Pharmacology Guide.

Sources

Addressing renal clearance issues in pentavalent antimony pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

This is the Antimony Pharmacokinetics Technical Support Center .

This guide is structured to troubleshoot the specific anomalies researchers encounter when studying Pentavalent Antimony (


)—specifically Sodium Stibogluconate (SSG) and Meglumine Antimoniate (MA). The focus is on the critical variable of renal clearance , which dictates both the efficacy window and the toxicity threshold of these compounds.

Module 1: The Bioanalytical Challenge (Speciation)

User Issue: "My total antimony clearance data correlates with GFR, but toxicity does not. I cannot distinguish between the prodrug (


) and the active toxic species (

)."
Technical Diagnosis

Standard ICP-MS measures total elemental antimony (


 and 

). However,

pharmacokinetics are linear and renal-driven, whereas

(trivalent) exhibits non-linear accumulation in tissues. In renal impairment, the residence time of

increases, allowing greater reductive conversion to

. If you do not speciate, you are blinded to the accumulation of the toxic moiety.
Troubleshooting Protocol: HPLC-ICP-MS Speciation

Objective: Prevent species interconversion during sample preparation.


 is unstable and oxidizes to 

in standard acidic diluents, while

can reduce to

in the presence of uncontrolled thiols.

Step-by-Step Workflow:

  • Sample Collection: Collect blood/urine into tubes containing EDTA .

    • Why: EDTA chelates

      
      , stabilizing it against oxidation and preventing it from binding to red blood cell membranes immediately.
      
  • Mobile Phase Preparation:

    • Buffer: 20 mM EDTA + 2 mM Phthalic Acid (or Citrate).[1]

    • pH: Adjust strictly to pH 4.5 – 4.7 .

    • Why: High pH (>7) promotes

      
       instability; low pH (<2) promotes column degradation. The specific pH of 4.5 balances stability with anion exchange separation efficiency.
      
  • Chromatography:

    • Column: Anion Exchange (e.g., Hamilton PRP-X100 or Dionex AS14).

    • Flow: 1.0 – 1.5 mL/min.

    • Separation Logic:

      
       (anionic 
      
      
      
      ) elutes earlier;
      
      
      -EDTA complex elutes later.

Visualizing the Speciation Logic:

SpeciationWorkflow cluster_0 Sample Prep cluster_1 HPLC Separation (Anion Exchange) cluster_2 Detection S1 Blood/Urine Collection S2 Add EDTA (Chelation) S1->S2 S3 Sb(III)-EDTA Complex Formed S2->S3 H2 Column Injection S3->H2 H1 Mobile Phase: pH 4.5 + EDTA H1->H2 H3 Elution Order: 1. Sb(V) 2. Sb(III)-EDTA H2->H3 D1 ICP-MS (m/z 121, 123) H3->D1 D2 Quantification Ratio Sb(III):Sb(V) D1->D2

Caption: Workflow for stabilizing and separating Antimony species. EDTA chelation is the critical control point to prevent oxidation artifacts.

Module 2: Renal Clearance & PK Interpretation

User Issue: "My subject has renal impairment (low GFR). I expected a linear increase in AUC, but I am seeing a disproportionate increase in toxicity and a secondary PK peak."

Mechanistic Explanation

 is a prodrug.[2][3] It is eliminated renally (GFR-dependent) with a short half-life (~2 hours in humans). However, a fraction is internalized by macrophages and reduced to 

.
  • Normal Renal Function:

    
     is excreted so fast that only a small fraction is reduced to toxic 
    
    
    
    .
  • Renal Impairment:

    
     clearance slows. The "Area Under the Curve" (AUC) of the prodrug extends. This provides a longer time window for the reductive enzymes (likely thiols/TDR1) to convert 
    
    
    
    . Consequently, toxicity is not just a function of dose, but of residence time.
PK Data Summary Table
ParameterPentavalent Antimony (

)
Trivalent Antimony (

)
Impact of Renal Failure
Primary Elimination Renal (Glomerular Filtration)Biliary/Fecal & Slow Renal

accumulation drives

production.
Half-Life (

)
Short (20 mins - 2 hrs)Long (Terminal phase > 24 hrs)


increases 4-fold;

accumulates indefinitely.
Distribution (

)
Extracellular FluidIntracellular (RBCs, Liver, Spleen)No major change in

, but saturation of tissue binding sites occurs.
Toxicity Driver Low (Inert Prodrug)High (Cardio/Hepato-toxic)Risk increases exponentially as GFR drops.
The "Prodrug-Clearance" Feedback Loop

PK_Mechanism cluster_blood Central Compartment (Blood) cluster_kidney Renal Clearance cluster_tissue Intracellular (Macrophage/Liver) SbV Sb(V) Prodrug (High Concentration) Kidney Glomerular Filtration SbV->Kidney Rapid (Normal GFR) Reduction Reduction Sb(V) -> Sb(III) SbV->Reduction Slow Transport SbV->Reduction Increased Conversion due to Stasis SbIII_Blood Sb(III) (Toxic Species) Kidney->SbV Blockage (Renal Failure) Increases Residence Time Urine Urine Elimination (>80% of Dose) Kidney->Urine Reduction->SbIII_Blood Efflux Sequestration Tissue Accumulation (Toxicity) Reduction->Sequestration

Caption: In renal impairment (red arrows), the blockage of filtration forces more prodrug into the reduction pathway, spiking toxicity.

Module 3: Clinical & Experimental FAQs

Q1: How do I adjust the dose for a rat model with chemically induced renal injury (e.g., Gentamicin-induced)?

  • Answer: Do not simply lower the dose concentration. You must increase the dosing interval .

    • Protocol: If Creatinine Clearance (CrCl) drops by 50%, double the interval (e.g., from q24h to q48h).

    • Reasoning: Antimony exhibits time-dependent killing. Maintaining a low continuous level is less effective than peak concentrations. However, because the

      
       is extended, a q48h injection in a renal-impaired rat mimics the AUC of a q24h injection in a healthy rat.
      

Q2: My recovery rates in urine are low (<50%). Where is the drug going?

  • Answer: If urine recovery is low, check fecal excretion . While

    
     is renal, 
    
    
    
    is excreted via bile. If your speciation shows high
    
    
    , the drug is likely sequestered in the Reticuloendothelial System (RES) or being excreted in feces.
    • Action: Digest liver and spleen samples in your mass balance study. High Sb levels there confirm the "Prodrug

      
       Active" conversion is dominating over renal clearance.
      

Q3: Can I use Creatinine as a sole marker for Antimony clearance?

  • Answer: Yes, but with a correction factor.

    
     is filtered similarly to inulin (no secretion, no reabsorption). Therefore, 
    
    
    
    .
    • Warning: If

      
      , it implies significant intracellular uptake (reduction). If 
      
      
      
      , it implies analytical error (interference), as
      
      
      is not actively secreted.

References

  • Zaghloul, I. Y., & Al-Jasser, M. (2004).[4] Effect of renal impairment on the pharmacokinetics of antimony in hamsters. Xenobiotica.

  • Hansen, C., & Pergantis, S. A. (2006). Analytical techniques for the speciation of antimony in biological samples. Journal of Analytical Atomic Spectrometry.

  • Rees, P. H., et al. (1980).[5][6] Renal clearance of pentavalent antimony (sodium stibogluconate).[2][4][5][7] The Lancet.[5]

  • World Health Organization (WHO). (2010). Control of the leishmaniases: report of a meeting of the WHO Expert Committee on the Control of Leishmaniases. WHO Technical Report Series.

  • Krachler, M., & Emons, H. (2001). Urinary antimony speciation by HPLC-ICP-MS. Journal of Analytical Atomic Spectrometry.

Sources

Technical Support Center: Overcoming Stibogluconate Resistance in Leishmania Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Troubleshooting cellular uptake and intracellular retention of sodium stibogluconate (SSG) in drug-resistant Leishmania donovani and related species.

Welcome to the Application Support Center. This guide is engineered to help you diagnose and bypass therapeutic failure caused by poor intracellular accumulation of SSG in your in vitro and in vivo models.

System Failure Analysis: The Dual Barrier of Resistance

Before adjusting your experimental parameters, it is critical to understand the mechanical failure points in resistant cell lines. SSG resistance is rarely a single-variable problem; it is a synergistic failure of drug influx and an overactive drug efflux system.

Pathway cluster_macrophage Host Macrophage & Parasitophorous Vacuole cluster_amastigote Drug-Resistant Leishmania Amastigote SbV Sodium Stibogluconate (SbV) SbIII Active Antimony (SbIII) SbV->SbIII Enzymatic Reduction AQP1 AQP1 Channel (Downregulated) SbIII->AQP1 Attempted Influx GSH Thiol Pool (GSH) (Upregulated by γ-GCS) SbIII->GSH Intracellular Binding AQP1->SbIII Blocked MRPA MRPA / MRP1 Transporters (Upregulated Efflux) MRPA->SbIII Effluxed out of parasite Sequestration Intracellular Vesicle (Sequestration) MRPA->Sequestration Trapped Conjugate SbIII-Thiol Conjugate GSH->Conjugate Conjugation Conjugate->MRPA Substrate Recognition

Figure 1: Mechanisms of SSG resistance via AQP1 downregulation and MRPA-mediated efflux.

Troubleshooting FAQs & Diagnostic Guide

Q1: My resistant Leishmania amastigotes show near-zero intracellular antimony accumulation despite high-dose SSG exposure. What is the primary barrier? A: The uptake of the active trivalent form of antimony (SbIII) is heavily dependent on the Aquaglyceroporin 1 (AQP1) channel[1]. In resistant clinical isolates, AQP1 is frequently mutated or transcriptionally downregulated, severely limiting influx[2]. Concurrently, resistant strains upregulate ATP-binding cassette (ABC) transporters, specifically MRPA (PGPA) and MRP1[3]. Even if SbIII manages to enter the cell, it rapidly conjugates with intracellular thiols (like glutathione) and is sequestered into intracellular vesicles or effluxed by MRPA[4]. Actionable Advice: Stop increasing the concentration of free SSG; this will only increase off-target macrophage toxicity. You must either bypass the AQP1 channel physically or inhibit the efflux pumps pharmacologically.

Q2: How can I bypass the AQP1 downregulation to force SSG into the intracellular amastigotes? A: Transition from free aqueous SSG to a cationic liposomal delivery system. Formulations utilizing Phosphatidylcholine (PC) combined with Stearylamine (SA) or Dimethyldioctadecylammonium bromide (DDAB) are highly effective[5]. Because these liposomes carry a net positive charge, they are preferentially phagocytosed by the host macrophages[6]. Once inside the parasitophorous vacuole, the liposomes fuse directly with the amastigote membrane, bypassing the need for the AQP1 channel entirely. Furthermore, cationic lipids like DDAB induce cytosolic ATP depletion within the parasite; without ATP, the MRPA efflux pumps are rendered inactive, trapping the SSG inside[5].

Q3: I want to sensitize my resistant strains without changing my drug formulation to liposomes. Are there pharmacological modulators I can co-administer? A: Yes. SSG resistance is tightly coupled to the upregulation of parasite


-glutamylcysteine synthetase (

-GCS), which drives up intracellular glutathione (GSH) levels[7]. SbIII must bind to these thiols to be recognized and extruded by MRPA. By co-administering L-buthionine sulfoximine (BSO), a specific inhibitor of

-GCS, you can deplete the intracellular thiol pool[8]. Without sufficient GSH, the SbIII cannot be efficiently sequestered or effluxed, effectively reversing the resistance phenotype and restoring the efficacy of free SSG[8].

Standardized Experimental Protocol: Cationic Liposomal SSG

To ensure reproducibility and reliability, utilize the following self-validating protocol for synthesizing and applying PC-SA-SSG liposomes.

Protocol Step1 1. Lipid Hydration (PC + SA + SSG) Step2 2. Probe Sonication (Size Reduction) Step1->Step2 Step3 3. Ultracentrifugation (Purification) Step2->Step3 Step4 4. Macrophage Infection (L. donovani) Step3->Step4 Step5 5. Liposome Co-incubation (Targeted Delivery) Step4->Step5 Step6 6. Phagocytosis & ATP Depletion Step5->Step6

Figure 2: Self-validating workflow for the preparation of cationic liposomal SSG.

Phase 1: Thin-Film Hydration & Liposome Assembly
  • Lipid Mixing: Dissolve 20 mg of Phosphatidylcholine (PC) and 2 mg of Stearylamine (SA) in a chloroform/methanol (2:1, v/v) solvent system in a round-bottom flask.

    • Causality: The SA provides the net positive (cationic) charge necessary for electrostatic interaction with the negatively charged macrophage membrane, driving targeted uptake.

  • Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 37°C until a thin, uniform lipid film forms. Flush with nitrogen gas to remove residual solvent.

  • Hydration & Encapsulation: Hydrate the lipid film with 0.02 M Phosphate Buffered Saline (PBS, pH 7.4) containing 1 mg/mL of SSG. Agitate gently for 1 hour at room temperature.

  • Size Reduction: Probe-sonicate the suspension on ice for 2 minutes (in 30-second intervals) to form small unilamellar vesicles (SUVs).

    • Causality: Sonication on ice prevents thermal degradation of the lipid components while reducing the vesicle size to an optimal range (100-150 nm). Macrophages optimally engulf particles in this size range, whereas larger aggregates trigger less efficient endocytic pathways.

  • Purification: Ultracentrifuge the suspension at 60,000 × g for 30 minutes at 4°C. Discard the supernatant to remove unentrapped free SSG. Resuspend the pellet in sterile PBS.

    • Self-Validation Checkpoint: Measure the zeta potential and dynamic light scattering (DLS). The formulation must exhibit a positive zeta potential (> +30 mV) and a polydispersity index (PDI) < 0.2 to ensure uniform cellular uptake. Do not proceed to in vitro assays if PDI > 0.3.

Phase 2: In Vitro Macrophage Infection Assay
  • Host Cell Seeding: Plate murine macrophages (e.g., RAW 264.7) in 8-well chamber slides at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Infection: Introduce SSG-resistant Leishmania donovani promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24 hours to allow internalization and differentiation into amastigotes.

  • Washing: Wash vigorously with warm serum-free media to remove extracellular promastigotes.

    • Causality: Extracellular promastigotes that are not internalized will rapidly absorb free drug or liposomes, artificially inflating the apparent "uptake" metrics during downstream quantification.

  • Treatment: Apply the PC-SA-SSG liposomes to the infected macrophages.

    • Self-Validation Checkpoint: Run a parallel well treated with Rhodamine-123 loaded PC-SA liposomes. Visualize under a fluorescence microscope at 4 hours post-treatment to confirm that the liposomes are successfully accumulating within the parasitophorous vacuoles.

Quantitative Data Summary: Efficacy of Delivery Strategies

Use the table below to benchmark your expected experimental outcomes when modifying your SSG delivery strategy against resistant Leishmania strains.

Treatment ModalityPrimary Uptake MechanismIntracellular Sb AccumulationEfflux Pump (MRPA) StatusEfficacy in Resistant Strains
Free SSG AQP1 Channel (Passive/Facilitated)LowHighly Active (ATP-dependent)Poor (High Treatment Failure)
Free SSG + BSO AQP1 Channel (Passive/Facilitated)Moderate to HighActive, but lacks GSH substrateModerate (Sensitizes resistant strains)
PC-SA-SSG (Cationic Liposomes) Macrophage Phagocytosis & Membrane FusionVery HighInactive (Due to ATP depletion)Excellent (Direct killing & retention)

References

  • Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. Frontiers in Cellular and Infection Microbiology. 1

  • Treatment failure to sodium stibogluconate in cutaneous leishmaniasis: A challenge to infection control and disease elimination. PLOS Neglected Tropical Diseases. 4

  • Cationic Liposomal Sodium Stibogluconate (SSG), a Potent Therapeutic Tool for Treatment of Infection by SSG-Sensitive and -Resistant Leishmania donovani. Antimicrobial Agents and Chemotherapy (PMC). 5

  • Therapy with Sodium Stibogluconate in Stearylamine-Bearing Liposomes Confers Cure against SSG-Resistant Leishmania donovani in BALB/c Mice. PLOS ONE (PMC). 6

  • Resistance of Leishmania donovani to Sodium Stibogluconate Is Related to the Expression of Host and Parasite γ-Glutamylcysteine Synthetase. Antimicrobial Agents and Chemotherapy - ASM Journals. 8

  • Investigation of single nucleotide polymorphisms in MRPA and AQP-1 genes of Leishmania donovani as resistance markers in viscera. AIMS Molecular Science. 3

  • Modulation in aquaglyceroporin AQP1 gene transcript levels in drug-resistant Leishmania. ResearchGate. 2

  • Resistance of Leishmania donovani to sodium stibogluconate is related to the expression of host and parasite gamma-glutamylcysteine synthetase. PubMed. 7

Sources

Minimizing oxidative stress artifacts in stibogluconate in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Oxidative Stress Artifacts in Sodium Stibogluconate (SSG) In Vitro Assays

Introduction: The "Prodrug" Paradox

Status: Active Ticket Severity: Critical (Data Integrity Risk)

Welcome to the Technical Support Center. If you are observing inconsistent IC50 values, high background noise in ROS assays, or "false positive" toxicity when testing Sodium Stibogluconate (SSG), you are likely encountering oxidative stress artifacts .

The Core Problem: Sodium Stibogluconate is a Pentavalent Antimonial (


).[1][2] It acts largely as a prodrug  that must be biologically reduced to the trivalent form (

) to exert toxicity.[1]
  • In Vivo: This reduction occurs intracellularly (within the macrophage or parasite).

  • In Vitro (The Artifact): Certain culture media components can chemically reduce

    
     to 
    
    
    
    extracellularly. Since
    
    
    is significantly more toxic than
    
    
    , this pre-reduction creates a "false high potency" signal that does not reflect clinical reality.

This guide provides the protocols to isolate biological activity from chemical noise.

Module 1: Media Chemistry & Stability

Diagnosis: The Thiol-Reduction Trap

Standard media (like RPMI-1640) often contain thiols (Cysteine, Glutathione) which are essential for cell growth but fatal for SSG stability. In acidic conditions (mimicking the phagolysosome), these thiols rapidly reduce


 to 

outside the cell.
Troubleshooting Protocol: Media Formulation
ComponentStandard Protocol RiskOptimized ProtocolMechanism of Fix
Basal Media RPMI-1640 (High Cysteine/Glutathione)Modified DMEM or M199 (Low Thiol)Reduces rate of extracellular non-enzymatic reduction of

.
pH Buffer Standard Bicarbonate (pH drifts)HEPES (25mM) Maintains pH 7.2–7.4. Acidic pH accelerates thiol-mediated

reduction.
Serum FBS (Batch-variable thiols)Dialyzed FBS Removes low-molecular-weight reducing agents while keeping growth factors.
Antioxidants Added NAC/GSH Avoid Exogenous antioxidants will chemically react with the metal, not just the cell.
Visualizing the Artifact Pathway

The following diagram illustrates how media components create false data before the drug even enters the cell.

SSG_Artifact_Pathway cluster_legend Artifact Mechanism SSG Sodium Stibogluconate (SbV) [Prodrug] Extracellular_Rxn Extracellular Chemical Reduction SSG->Extracellular_Rxn Media Culture Media (High Thiols / Acidic pH) Media->Extracellular_Rxn Donates e- Sb3 Trivalent Antimony (SbIII) [Highly Toxic] Extracellular_Rxn->Sb3 Rapid Conversion Cell_Surface Cell Surface Interaction Sb3->Cell_Surface Direct Membrane Damage False_Result Artifact: False High Potency (Non-Biological Killing) Cell_Surface->False_Result

Figure 1: The "Extracellular Reduction Loop."[3] High-thiol media converts the prodrug (SbV) to the toxin (SbIII) outside the cell, bypassing the biological resistance mechanisms you are trying to study.

Module 2: Viability Assay Selection

Diagnosis: The "Redox Interference" (MTT/MTS)

Tetrazolium assays (MTT, MTS, XTT) rely on cellular dehydrogenases to reduce a salt into a colored formazan dye.

  • The Issue:

    
     (formed during incubation) is a reducing agent.[4] It can chemically reduce tetrazolium salts without live cells, or alter mitochondrial function without killing the cell immediately, leading to skewed absorbance readings.
    
Recommended Assay Matrix
Assay TypeCompatibility with SSGVerdictReason
MTT / MTS Low AVOID Susceptible to direct chemical reduction by metalloids and thiols; measures metabolic flux, not just viability.
Resazurin (Alamar Blue) Medium Use with Caution Less toxic than MTT, but still redox-dependent. Requires cell-free drug controls.
ATP Quantitation (CellTiter-Glo) High RECOMMENDED Measures ATP (presence of metabolically active cells). Independent of redox potential.
LDH Release High RECOMMENDED Measures membrane integrity.[5] Unaffected by intracellular redox shifts caused by Antimony.
SYBR Green / DAPI High RECOMMENDED DNA-based. Totally independent of metabolic/oxidative status.

Module 3: Measuring ROS Without Artifacts

Diagnosis: Probe Auto-Oxidation

Researchers often use DCFDA to measure ROS. However, Antimony can catalyze the oxidation of DCFDA in the absence of cells, or media components (like riboflavin in DMEM) can photo-oxidize the probe.

Step-by-Step Protocol: Validated ROS Detection

Objective: Distinguish Drug-Induced ROS from Chemical Artifacts.

  • Cell-Free Control (Mandatory):

    • Prepare wells with Media + Probe + SSG (No Cells).

    • If fluorescence increases here, your drug is reacting with the probe. Subtract this baseline.

  • Use Specific Probes:

    • Instead of generic DCFDA, use MitoSOX Red (Superoxide specific) or Amplex Red (Extracellular

      
      ). These are less prone to generalized metal-catalyzed oxidation.
      
  • Pulse-Chase Loading:

    • Step A: Load cells with the dye in PBS/HBSS (buffer only, no proteins/thiols).

    • Step B: Wash cells to remove extracellular dye.

    • Step C: Add SSG in complete media.

    • Why? This prevents the drug from reacting with the dye in the supernatant.

Workflow Visualization: The Optimized Protocol

Follow this logic flow to ensure data integrity when testing SSG.

Optimized_Workflow Start Start: SSG Screening Media_Check Check Media Formulation (Is it Low-Thiol?) Start->Media_Check Thiol_High High Thiol (RPMI) Media_Check->Thiol_High Standard Thiol_Low Low Thiol (Mod. DMEM/M199) Media_Check->Thiol_Low Optimized Thiol_High->Thiol_Low Switch Media Assay_Select Select Readout Method Thiol_Low->Assay_Select MTT MTT/MTS Assay Assay_Select->MTT Avoid ATP ATP / DNA Assay Assay_Select->ATP Preferred Control_Step Run Cell-Free Drug Control ATP->Control_Step Analysis Calculate IC50 (Subtract Background) Control_Step->Analysis

Figure 2: Decision tree for minimizing artifacts. Note the critical pivot away from RPMI and MTT assays.

Frequently Asked Questions (FAQ)

Q: My SSG powder is old. Can I still use it? A: No. Antimonials are unstable. Old powder likely contains a higher fraction of


 due to oxidation/degradation over time. This will artificially lower your IC50 (making the drug look more potent). Always use fresh stocks or verify valency via HPLC-ICP-MS if available.

Q: Why do I see high toxicity in Amastigotes but not Promastigotes? A: This is actually correct biological behavior . Promastigotes (insect form) are generally resistant to


 because they lack the capacity to reduce it to 

. Amastigotes (mammalian form) reside in acidic phagolysosomes where reduction occurs. If you kill Promastigotes with

, you likely have the "Extracellular Reduction Artifact" described in Module 1.

Q: Can I use DMSO to dissolve SSG? A: SSG is highly water-soluble. DMSO is unnecessary and can act as a radical scavenger, potentially masking the oxidative stress mechanism you are trying to study. Dissolve in warm PBS or water.

References

  • Frézard, F., et al. (2009).[2][6] "Pentavalent Antimonials: New Perspectives for Old Drugs."[2] Molecules. Discusses the prodrug model and chemical instability of Sb(V).

  • Ferreira, C. S., et al. (2003). "Thiol-induced reduction of antimony(V) into antimony(III): a comparative study with trypanothione, cysteinyl-glycine, cysteine and glutathione."[7] BioMetals. Definitive paper on thiol-mediated extracellular reduction.

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual. Detailed comparison of MTT vs. ATP assays regarding artifacts.

  • Haldar, A. K., et al. (2011). "Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions." Molecular Biology International. Reviews the mechanism of action and resistance.[8]

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Sodium Stibogluconate vs. Amphotericin B in Leishmaniasis Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in-vivo performance of two cornerstone antileishmanial agents: sodium stibogluconate (SSG) and amphotericin B (AmB). As the landscape of leishmaniasis treatment evolves, particularly in the face of growing drug resistance, a fundamental understanding of the comparative efficacy and underlying mechanisms of these drugs in preclinical models is critical for the development of next-generation therapeutics. This document moves beyond a simple recitation of facts to explain the causality behind experimental design, drug action, and observed outcomes, grounded in authoritative scientific literature.

Mechanistic Divergence: Two Distinct Approaches to Parasite Killing

The in-vivo efficacy of any therapeutic agent is a direct consequence of its mechanism of action within the complex host-parasite environment. Sodium stibogluconate and amphotericin B operate through fundamentally different pathways, which dictates not only their potency but also their associated resistance profiles.

Sodium Stibogluconate (SSG): A Pro-drug Targeting Parasite Metabolism

Sodium stibogluconate is a pentavalent antimonial [Sb(V)] that functions as a pro-drug. It must be reduced to its active trivalent form [Sb(III)] to exert its leishmanicidal effect. While the precise site of this reduction is debated, it is thought to occur within macrophages or the amastigote form of the parasite itself. The primary mechanisms of Sb(III) are believed to be:

  • Inhibition of Bioenergetics: Sb(III) disrupts key metabolic pathways essential for parasite survival. It has been shown to inhibit glycolysis and fatty acid β-oxidation, leading to a significant reduction in the available pool of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1][2]

  • Disruption of Thiol Redox Balance: The parasite's unique trypanothione-based system is its primary defense against oxidative stress. Sb(III) causes a rapid efflux of intracellular thiols like trypanothione and glutathione, compromising the parasite's ability to neutralize reactive oxygen species and leading to cell death.[3]

Resistance to SSG is complex and often involves the parasite's ability to mitigate the drug's effects. Mechanisms include reduced conversion of Sb(V) to Sb(III), increased efflux of the active drug, and upregulation of the parasite's thiol-detoxification pathways.[4][5][6]

Amphotericin B (AmB): A Direct Assault on Membrane Integrity

In contrast, amphotericin B, a polyene macrolide, acts directly on the parasite's cell membrane. Its mechanism is more direct and physical:

  • Pore Formation: AmB has a high affinity for ergosterol, the primary sterol in the Leishmania cell membrane.[7][8] Upon binding, AmB molecules aggregate to form pores or channels in the membrane.[8] This leads to a rapid leakage of monovalent ions (K+, Na+) and other essential small molecules, disrupting the cell's electrochemical gradient and causing death.[8][9]

Resistance to AmB is less common but primarily involves alterations in the sterol biosynthesis pathway, leading to a decrease in ergosterol content in the membrane.[10][11] This reduces the number of binding sites for AmB, thereby decreasing its efficacy.

Diagram: Comparative Mechanisms of Action

G cluster_SSG Sodium Stibogluconate (SSG) Pathway cluster_AmB Amphotericin B (AmB) Pathway SSG_V SSG [Sb(V)] (Pro-drug) Reduction Reduction (in Macrophage/Amastigote) SSG_V->Reduction SSG_III Active Drug [Sb(III)] Reduction->SSG_III Glycolysis Glycolysis & Fatty Acid Oxidation SSG_III->Glycolysis Thiol Trypanothione & Glutathione Metabolism SSG_III->Thiol ATP_GTP ATP / GTP Production Glycolysis->ATP_GTP Oxidative_Stress Increased Oxidative Stress Thiol->Oxidative_Stress AmB Amphotericin B Membrane Leishmania Cell Membrane (Ergosterol-rich) AmB->Membrane Binds to Ergosterol Pore Pore Formation Membrane->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Cell Death Leakage->Death

Caption: Distinct mechanisms of Sodium Stibogluconate and Amphotericin B.

In Vivo Efficacy: A Comparative Data Synthesis

Preclinical evaluation in animal models is the gold standard for assessing the potential of antileishmanial drugs. The BALB/c mouse and the Syrian hamster are the most commonly used models for visceral leishmaniasis because they effectively replicate the human disease, with parasites disseminating to and multiplying in the liver, spleen, and bone marrow.[12] The following table summarizes representative data from in-vivo studies comparing SSG and various formulations of AmB.

Drug / FormulationAnimal ModelLeishmania SpeciesDosing RegimenEfficacy (% Parasite Burden Reduction)Key Toxicities NotedReference(s)
Sodium Stibogluconate (SSG) BALB/c MiceL. donovani296 mg/kg SbV, single dose>98% (Liver), Inactive (Spleen, Bone Marrow)Cardiotoxicity, Pancreatitis, Hepatotoxicity (at clinical doses)[13][14]
Amphotericin B (Deoxycholate) BALB/c MiceL. donovani0.5 mg/kg, every other day for 14 doses100% cure rateNephrotoxicity, Infusion-related reactions[15]
Liposomal AmB (AmBisome®) BALB/c MiceL. donovani8 mg/kg, single dose>98% (Liver, Spleen, Bone Marrow)Significantly reduced nephrotoxicity compared to deoxycholate[13][16]
Amphotericin B Lipid Complex (Abelcet®) BALB/c MiceL. donovani2.5 mg/kg/day for 5 daysSignificant suppression in liver and spleenReduced nephrotoxicity, but generally considered more than liposomal forms[13]
SSG vs. Liposomal AmB (Clinical) HumanL. braziliensis (Cutaneous)SSG: 20mg/kg/day for 3 weeks; L-AmB: 3mg/kg/day for 5 days + day 10Failure Rate: SSG (29%), L-AmB (3%)65% of SSG patients interrupted treatment due to adverse events[17][18]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct head-to-head preclinical studies may vary in specific outcomes based on parasite strain, infection chronicity, and exact protocol.

The data consistently demonstrate that while SSG can be effective, particularly against liver parasites, its efficacy in the spleen and bone marrow is often limited, especially in single-dose or short-course regimens.[13] In contrast, amphotericin B, and particularly its lipid formulations, shows potent and comprehensive activity across all target organs.[13][19] Clinical data further support the superior efficacy and safety profile of liposomal amphotericin B, especially in regions with known SSG resistance or for treating more difficult forms of the disease like mucosal leishmaniasis.[15][17]

A Standardized Protocol for Comparative In Vivo Efficacy Assessment

To ensure trustworthy and reproducible results, a well-designed in-vivo experiment is paramount. This protocol outlines a standard workflow for comparing the efficacy of SSG and AmB in a murine model of visceral leishmaniasis. The inclusion of multiple control groups and clearly defined endpoints makes this a self-validating system.

Diagram: Experimental Workflow for In Vivo Drug Efficacy Testing

Caption: Standard workflow for in-vivo antileishmanial drug comparison.

Step-by-Step Methodology

1. Animal Model and Parasite Selection:

  • Rationale: BALB/c mice are highly susceptible to Leishmania donovani and develop a progressive visceral infection, making them an ideal model for efficacy studies.[12][20]

  • Protocol:

    • Acquire female BALB/c mice, 6-8 weeks of age, from a reputable supplier.

    • Acclimatize the animals for at least one week under standard laboratory conditions.

    • Use a well-characterized strain of L. donovani (e.g., AG83), maintained through passage in a hamster model to ensure virulence.

2. Infection Procedure:

  • Rationale: Intravenous (IV) injection of amastigotes, the clinically relevant parasite stage, ensures rapid and consistent dissemination to the target organs (liver and spleen).

  • Protocol:

    • Harvest amastigotes from the spleen of a heavily infected donor hamster.

    • Prepare a single-cell suspension and count the parasites using a hemocytometer.

    • Infect mice via the lateral tail vein with approximately 1-2 x 10^7 amastigotes in a volume of 100-200 µL of sterile saline.

3. Treatment Groups and Drug Administration:

  • Rationale: The inclusion of a vehicle control is essential to determine the natural course of infection. A positive control (a drug with known efficacy) is not strictly necessary when comparing two active compounds, but can be useful. Dosing routes should mimic clinical administration where possible (IV for both SSG and AmB).

  • Protocol:

    • Seven days post-infection, randomly assign mice into treatment groups (n=5-8 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle (e.g., sterile saline or 5% dextrose) intravenously on the same schedule as the treatment groups.

    • Group 2 (Sodium Stibogluconate): Administer SSG intravenously at a specified dose (e.g., 20 mg/kg/day) for a defined period (e.g., 10-28 days).[1][21]

    • Group 3 (Amphotericin B): Administer AmB (deoxycholate or a lipid formulation) intravenously at its effective dose (e.g., 1 mg/kg/day for deoxycholate) for a defined period.[22]

    • Monitor animal weight and clinical signs of toxicity daily.

4. Endpoint Assessment and Parasite Burden Quantification:

  • Rationale: The primary measure of efficacy is the reduction of parasite numbers in the target organs compared to the vehicle-treated control group. Giemsa staining is a classic, reliable method, while qPCR offers higher sensitivity.

  • Protocol:

    • At a predetermined time after the final treatment dose (e.g., 24 hours or 14 days), euthanize the mice.

    • Aseptically remove and weigh the liver and spleen.

    • Create impression smears from a small section of each organ onto glass slides. Fix with methanol and stain with Giemsa.

    • Determine the parasite burden microscopically by counting the number of amastigotes per 1000 host cell nuclei. Express the result in Leishman-Donovan Units (LDU): (number of amastigotes / number of host nuclei) x organ weight in mg.

    • Calculate the percentage reduction in parasite burden for each treatment group relative to the vehicle control group.

Conclusion and Field-Proven Insights

The body of in-vivo evidence, from preclinical murine models to clinical trials, establishes a clear hierarchy of efficacy and safety. While sodium stibogluconate was a revolutionary treatment and can still be effective in certain contexts, its limitations are significant. These include a narrow therapeutic window, a notable toxicity profile involving cardiac and pancreatic function, and widespread clinical resistance.[1][23][24]

Amphotericin B, particularly in its liposomal formulations like AmBisome®, represents a significant advancement. Its high efficacy across all target organs, including the difficult-to-treat spleen and bone marrow, and its activity against SSG-resistant strains make it a superior therapeutic agent.[10][13][15] The development of lipid-based delivery systems ingeniously solved the primary limitation of conventional AmB—nephrotoxicity—by targeting the drug to the macrophage-rich organs where the parasite resides.[25][26]

For researchers and drug development professionals, these findings underscore several key takeaways:

  • Mechanism Matters: The direct, membrane-disrupting action of AmB is inherently more difficult for the parasite to develop resistance to compared to the metabolic targets of SSG.

  • Formulation is Key: The success of liposomal AmB highlights the critical importance of drug delivery systems in enhancing efficacy and mitigating toxicity.

  • Models Must Be Relevant: The choice of animal model and parasite strain is crucial for generating clinically translatable data. Efficacy against spleen and bone marrow parasite burdens in a hamster or mouse model is a more rigorous benchmark than liver-only activity.

Future research will continue to focus on developing orally bioavailable drugs, exploring combination therapies to prevent resistance, and identifying novel parasite targets. However, the comparative in-vivo story of SSG and AmB remains a foundational case study in antiprotozoal drug development, illustrating the pivotal roles of mechanistic understanding, targeted delivery, and rigorous preclinical evaluation.

References

  • Roychoudhury, J., & Ali, N. (2008). Sodium Stibogluconate: Therapeutic use in the Management of Leishmaniasis. Indian Journal of Biochemistry & Biophysics, 45, 16-22.
  • DermNet. (n.d.). Sodium stibogluconate. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sodium stibogluconate? Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Sodium stibogluconate. Retrieved from [Link]

  • Carter, K. C., et al. (2000). Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B. Antimicrobial Agents and Chemotherapy, 44(8), 2142–2146. [Link]

  • Berman, J. D., Waddell, D., & Hanson, B. D. (1987). Sodium stibogluconate (Pentostam) inhibition of glucose catabolism via the glycolytic pathway, and fatty acid beta-oxidation in Leishmania mexicana amastigotes. Biochemical Pharmacology, 36(2), 197–201. [Link]

  • Bhattacharya, S., et al. (2024). Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. Frontiers in Cellular and Infection Microbiology, 14. [Link]

  • Saha, A. K., et al. (1985). Mechanism of action of amphotericin B on Leishmania donovani promastigotes. Molecular and Biochemical Parasitology, 17(2), 133-143. [Link]

  • Mbongo, N., et al. (1998). Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes. Antimicrobial Agents and Chemotherapy, 42(2), 352–357. [Link]

  • Purkait, B., et al. (2012). Mechanism of Amphotericin B Resistance in Clinical Isolates of Leishmania donovani. Antimicrobial Agents and Chemotherapy, 56(1), 104-114. [Link]

  • Solomon, M., et al. (2007). Liposomal amphotericin B in comparison to sodium stibogluconate for cutaneous infection due to Leishmania braziliensis. Journal of the American Academy of Dermatology, 56(4), 612-616. [Link]

  • Downing, T., et al. (2012). Molecular Mechanisms of Drug Resistance in Natural Leishmania Populations Vary with Genetic Background. PLOS Neglected Tropical Diseases, 6(2), e1514. [Link]

  • Sundar, S. (2010). Liposomal amphotericin B and Leishmaniasis: Dose and Response. Semantic Scholar. [Link]

  • Firooz, A., et al. (2019). Liposomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis. Dove Medical Press. [Link]

  • Wikipedia. (n.d.). Amphotericin B. Retrieved from [Link]

  • Carter, K. C., et al. (2006). Resistance of Leishmania donovani to Sodium Stibogluconate Is Related to the Expression of Host and Parasite γ-Glutamylcysteine Synthetase. Scilit. [Link]

  • Scilit. (n.d.). Liposomal amphotericin B in comparison to sodium stibogluconate for Leishmania braziliensis cutaneous leishmaniasis in travelers. [Link]

  • Mbongo, N., et al. (1998). Mechanism of amphotericin B resistance in Leishmania donovani promastigotes. PubMed. [Link]

  • ResearchGate. (n.d.). The mechanisms of amphotericin B resistance in Leishmania. [Link]

  • Mishra, M., et al. (1994). Amphotericin versus sodium stibogluconate in first-line treatment of Indian kala-azar. The Lancet, 344(8937), 1599-600. [Link]

  • Carter, K. C., et al. (2006). Resistance of Leishmania donovani to Sodium Stibogluconate Is Related to the Expression of Host and Parasite γ-Glutamylcysteine Synthetase. Antimicrobial Agents and Chemotherapy, 50(1), 88-95. [Link]

  • The UWS Academic Portal. (2006). Resistance of Leishmania donovani to sodium stibogluconate is related to the expression of host and parasite gamma-glutamylcysteine synthetase. [Link]

  • Solomon, M., et al. (2013). Liposomal amphotericin B in comparison to sodium stibogluconate for Leishmania braziliensis cutaneous leishmaniasis in travelers. PubMed. [Link]

  • Thakur, C. P., et al. (2011). Cumulative cardiac toxicity of sodium stibogluconate and amphotericin B in treatment of kala-azar. PubMed. [Link]

  • DTIC. (n.d.). Evaluation of Antileishmanial Drugs in Animal Models. [Link]

  • Carter, K. C., et al. (2004). Pharmacokinetics, Toxicities, and Efficacies of Sodium Stibogluconate Formulations after Intravenous Administration in Animals. Antimicrobial Agents and Chemotherapy, 48(1), 221-227. [Link]

  • El-On, J., & Pearlman, E. (1987). Leishmania resistant to sodium stibogluconate: drug-associated macrophage-dependent killing. PubMed. [Link]

  • Mears, E., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS. [Link]

  • Mears, E., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PMC. [Link]

  • Johns Hopkins ABX Guide. (2022). Sodium Stibogluconate. [Link]

  • Mueller, M., et al. (2006). A comparison of liposomal amphotericin B with sodium stibogluconate for the treatment of visceral leishmaniasis in pregnancy in Sudan. Journal of Antimicrobial Chemotherapy, 58(4), 811-815. [Link]

  • MSF Science Portal. (2006). A comparison of liposomal Amphotericin B with sodium stibogluconate for the treatment of visceral leishmaniasis in pregnancy in Sudan. [Link]

  • Nagle, A. S., & Gupta, S. (2010). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 131(2), 211-222. [Link]

  • ClinicalTrials.gov. (n.d.). Use of Sodium Stibogluconate as a Treatment for Leishmaniasis. [Link]

  • Carter, K. C., et al. (2003). The In Vivo Susceptibility of Leishmania donovani to Sodium Stibogluconate Is Drug Specific and Can Be Reversed by Inhibiting Glutathione Biosynthesis. PMC. [Link]

  • ClinicalTrials.gov. (n.d.). Sodium Stibogluconate Treatment of Leishmaniasis. [Link]

  • Falcoff, E., et al. (1994). Efficacy and toxicity of sodium stibogluconate for mucosal leishmaniasis. PubMed. [Link]

Sources

Validation of SHP-1 inhibition by stibogluconate using Western blot analysis

Author: BenchChem Technical Support Team. Date: March 2026

Validation of SHP-1 Inhibition by Sodium Stibogluconate: A Comparative Guide and Western Blot Workflow

Executive Summary

Src homology region 2 domain-containing phosphatase 1 (SHP-1) is a critical negative regulator of intracellular signaling, acting as an immunological brake in hematopoietic cells. By dephosphorylating key kinases and transcription factors, SHP-1 suppresses immune cell activation. Inhibiting SHP-1 with agents like Sodium Stibogluconate (SSG) has been shown to augment cytokine responses and enhance anti-tumor immunity[1]. However, as the landscape of targeted therapeutics evolves, researchers must objectively benchmark SSG against highly potent, next-generation alternatives like TPI-1 and NSC-87877. This guide provides a comprehensive comparison of these inhibitors and details a self-validating Western blot protocol to rigorously quantify SHP-1 target engagement.

The Mechanistic Landscape of SHP-1 Inhibition

To validate an inhibitor, we must first understand the causality of the pathway. SHP-1 exerts its inhibitory effect by directly dephosphorylating activating tyrosine residues on downstream targets, most notably Lck (at Y394) and STAT3 (at Y705)[2][3].

When a cell is treated with an effective SHP-1 inhibitor, the natural equilibrium between kinase and phosphatase activity is disrupted. The kinases continue to phosphorylate their targets, but the opposing phosphatase (SHP-1) is blocked. Consequently, the downstream targets are trapped in a hyperphosphorylated, active state. Western blot analysis of these specific phospho-epitopes (e.g., p-STAT3 or p-Lck) serves as the definitive readout for successful SHP-1 inhibition.

G SSG SSG / TPI-1 (Inhibitors) SHP1 SHP-1 (Active Phosphatase) SSG->SHP1 Blocks Kinase JAK / Lck (Active Kinase) SHP1->Kinase Dephosphorylates pTarget p-STAT3 / p-Lck (Phosphorylated) Kinase->pTarget Phosphorylates Target STAT3 / Lck (Unphosphorylated) Target->pTarget Immunity Immune Cell Activation pTarget->Immunity Triggers

Fig 1. Mechanism of SHP-1 inhibition and subsequent downstream target phosphorylation.

Benchmarking SHP-1 Inhibitors: SSG vs. Alternatives

While SSG is the classical agent with a long clinical history (originally utilized for leishmaniasis), modern drug discovery has yielded highly potent alternatives. Selecting the right inhibitor depends heavily on the required potency, selectivity, and experimental model.

InhibitorPrimary Target ProfileIC50 / Effective DoseKey AdvantagesLimitations
Sodium Stibogluconate (SSG) SHP-1, SHP-2, PTP1B10 µg/mL (Therapeutic)Extensive clinical history; robust in vivo immune activation data[1].Requires high concentrations; off-target effects on other PTPs.
TPI-1 SHP-1 (Selective)IC50 = 40 nMHighly potent; orally bioavailable; increases pLck-pY394 at low ng/mL levels[2][4].Newer agent with less historical clinical safety data compared to SSG.
NSC-87877 SHP-1, SHP-2IC50 = 355 nM (SHP-1)Cell-permeable; well-characterized dual SHP-1/2 inhibitor[5].Cross-reacts with dual-specificity phosphatase 26 (DUSP26)[6].

Protocol Design: Building a Self-Validating System

A frequent pitfall in kinase/phosphatase assays is misinterpreting a change in total protein abundance as a change in phosphorylation. To establish true causality, our Western blot workflow must be a self-validating system .

  • The Causality Principle: We must measure the ratio of Phosphorylated Target to Total Target. If p-STAT3 increases while Total STAT3 remains constant, we can definitively attribute the effect to phosphatase inhibition rather than transcriptional upregulation or altered protein half-life.

  • The Preservation Principle: Endogenous phosphatases are highly active and resilient. If cells are lysed without robust transition-state analogs, the phospho-signal will be rapidly erased during extraction, leading to false negatives.

Workflow Treat 1. Cell Treatment (SSG vs Alternatives) Lysis 2. Cell Lysis (+ Na3VO4 / NaF) Treat->Lysis PAGE 3. SDS-PAGE & Membrane Transfer Lysis->PAGE Probe 4. Immunoblotting (p-STAT3 / Total STAT3) PAGE->Probe Quant 5. Densitometric Quantification Probe->Quant

Fig 2. Self-validating Western blot workflow for quantifying SHP-1 inhibitor efficacy.

Step-by-Step Methodology: Western Blot Validation

Phase 1: Cell Culture & Target Engagement
  • Seed Jurkat T cells (ideal for Lck signaling) or Baf3 cells (ideal for STAT signaling) at

    
     cells/mL in complete medium[1].
    
  • Treat experimental groups with the following conditions:

    • Vehicle Control (DMSO or sterile water).

    • SSG (10 µg/mL)[1].

    • TPI-1 (40 nM) as a high-potency comparator[4].

    • Pervanadate (100 µM) as a broad-spectrum positive control.

  • Incubate for 15–30 minutes.

    • Scientist Insight: Phosphorylation kinetics are rapid. Extended incubations (>2 hours) often trigger compensatory negative feedback loops or protein degradation that obscure the primary inhibitory effect.

Phase 2: Lysis and Signal Preservation
  • Pellet cells and wash once with ice-cold PBS to halt metabolism.

  • Resuspend in ice-cold RIPA buffer supplemented with 1 mM Sodium Orthovanadate (

    
    ), 1 mM Sodium Fluoride (NaF), and a broad-spectrum protease inhibitor cocktail.
    
    • Scientist Insight:

      
       is a structural analog of phosphate that competitively binds the active site of tyrosine phosphatases. Boiling the lysis buffer for 5 minutes prior to use can further denature endogenous proteases and phosphatases, ensuring absolute signal preservation.
      
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Phase 3: Electrophoresis & Transfer
  • Normalize protein concentrations across all samples using a BCA assay.

  • Denature samples in 4X Laemmli buffer at 95°C for 5 minutes.

  • Resolve 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer to a PVDF membrane.

    • Scientist Insight: PVDF is mandatory here. It possesses higher mechanical strength and protein binding capacity than nitrocellulose, which is critical for the harsh stripping and reprobing steps required for our self-validating controls.

Phase 4: Immunoblotting & Causality Verification
  • Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Critical: Do not use non-fat dry milk. Milk contains casein, a highly phosphorylated protein that will cross-react with anti-phospho antibodies, causing severe background noise.

  • Probe with the primary antibody (e.g., Anti-p-STAT3 Y705 or Anti-p-Lck Y394) overnight at 4°C[2][3].

  • Wash 3x in TBST, apply an HRP-conjugated secondary antibody, and develop using an ECL substrate.

  • The Validation Step: Strip the membrane using a mild acidic stripping buffer (pH 2.2) for 15 minutes. Wash extensively, re-block, and reprobe with Anti-Total STAT3 (or Total Lck) and Anti-GAPDH.

  • Quantify the bands using densitometry software. Calculate the relative efficacy by normalizing the p-STAT3 signal to the Total STAT3 signal, using GAPDH to confirm equal lane loading across all samples.

References

  • MedChemExpress. "TPI-1 | SHP-1 Inhibitor". medchemexpress.com.
  • Calbiochem / Merck. "SHP1/2 PTPase Inhibitor, NSC-87877". merckmillipore.com.
  • Kundig et al. "Novel SHP-1 Inhibitors Tyrosine Phosphatase Inhibitor-1 and Analogs with Preclinical Anti-Tumor Activities as Tolerated Oral Agents". The Journal of Immunology.
  • Song et al. "NSC-87877, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26)". Biochem Biophys Res Commun.
  • Chen et al. "Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy". Int J Mol Sci.
  • Yi et al. "Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines". J Immunol.

Sources

Sodium stibogluconate versus miltefosine: comparative cytotoxicity profiles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sodium Stibogluconate versus Miltefosine: Comparative Cytotoxicity Profiles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between Sodium Stibogluconate (SSG) , the traditional pentavalent antimonial, and Miltefosine (MIL) , the first oral alkylphosphocholine approved for Leishmaniasis. While both agents are effective leishmanicidals, their cytotoxicity profiles differ fundamentally in mechanism, magnitude, and clinical translation.

  • Miltefosine exhibits moderate in vitro cytotoxicity toward host macrophages (CC50 ~25–80 µM) driven by membrane disruption and PI3K/Akt inhibition. Its clinical toxicity is primarily gastrointestinal and teratogenic.

  • Sodium Stibogluconate displays low in vitro cytotoxicity toward macrophages (CC50 >1000 µg/mL) but possesses a narrow therapeutic index in vivo due to systemic cardiotoxicity (QT prolongation) and pancreatitis.

This guide synthesizes experimental data, mechanistic pathways, and validated protocols to assist researchers in benchmarking novel antileishmanial compounds against these two standards.

Mechanistic Profiles: Cell Death Pathways

Understanding the specific cell death mechanisms is crucial for interpreting cytotoxicity data. Miltefosine acts as a membrane-active signal modulator, while SSG functions as a metabolic poison.

Miltefosine (MIL)

Miltefosine inserts into the lipid bilayer of the plasma membrane, disrupting lipid homeostasis. It inhibits cytochrome c oxidase in the mitochondria and inhibits the PI3K/Akt/PKB signaling pathway. This inhibition prevents the phosphorylation of Akt, blocking survival signals and triggering apoptosis-like death in both parasites and host cells at high concentrations.

Sodium Stibogluconate (SSG)

SSG is a prodrug requiring reduction from pentavalent antimony (SbV) to the trivalent form (SbIII) within the acidic phagolysosome. SbIII inhibits trypanothione reductase (TR), depleting the parasite's thiol pool and inducing lethal oxidative stress (ROS). In host cardiomyocytes, this oxidative stress disrupts intracellular calcium handling, leading to arrhythmias.

Visualization: Comparative Mechanism of Action & Toxicity

MOA_Comparison cluster_MIL Miltefosine (Host & Parasite) cluster_SSG Sodium Stibogluconate (SSG) MIL Miltefosine Entry Membrane Lipid Bilayer Insertion MIL->Membrane PI3K Inhibition of PI3K/Akt Membrane->PI3K Mito Mitochondrial Dysfunction (Cyt C Oxidase Inhibition) Membrane->Mito Apoptosis Apoptosis-like Death PI3K->Apoptosis Loss of Survival Signal Mito->Apoptosis ROS Release SSG_Drug SSG (SbV) Reduction Reduction to Sb(III) (Phagolysosome) SSG_Drug->Reduction TR_Inhib Trypanothione Reductase Inhibition Reduction->TR_Inhib ROS Oxidative Stress (ROS) TR_Inhib->ROS Cardio Cardiotoxicity (Host Side Effect) ROS->Cardio In Host Heart Death Metabolic Collapse ROS->Death

Caption: Comparative signaling pathways leading to cell death. Miltefosine targets membrane/Akt pathways; SSG targets redox metabolism.

Comparative Cytotoxicity Data

The following data aggregates findings from standard macrophage cell lines (THP-1, J774) used in drug screening. Note the distinct difference in the Selectivity Index (SI).

Table 1: In Vitro Quantitative Profile
ParameterMiltefosine (MIL)Sodium Stibogluconate (SSG)Interpretation
Target L. donovani / L. infantumL. donovani / L. infantum
IC50 (Amastigotes) 1.2 – 10.5 µM (~0.5 – 4.3 µg/mL)> 20 µg SbV/mL (Highly variable due to resistance)MIL is generally more potent in vitro.
CC50 (Macrophages) 25 – 80 µM (~10 – 32 µg/mL)> 1000 µg SbV/mL (Often considered non-cytotoxic in vitro)SSG is far less toxic to macrophages directly.
Selectivity Index (SI) ~5 – 20 > 50 (in sensitive strains)SSG has a wider in vitro window, but in vivo toxicity limits this.
Primary Host Cell Toxicity Membrane lysis, ApoptosisMinimal direct lysis; Metabolic stressMIL requires careful dosing to avoid host cell lysis.

Data Sources: [1], [2], [4]. Note: SSG potency is often reported in µg SbV/mL. Miltefosine MW ≈ 407.6 g/mol .

Table 2: Clinical Toxicity Translation
Toxicity DomainMiltefosineSodium Stibogluconate
Cardiotoxicity RareCommon & Severe (QTc prolongation, Arrhythmia)
Gastrointestinal Very Common (Nausea, Vomiting)Moderate (Pancreatitis risk)
Reproductive Teratogenic (Strict contraindication)Generally considered safe in pregnancy
Route OralIntravenous / Intramuscular

Experimental Protocol: Comparative Cytotoxicity Assay

To objectively compare a new chemical entity (NCE) against MIL or SSG, a standardized macrophage cytotoxicity assay is required. This protocol uses THP-1 monocytes differentiated into macrophages, utilizing Resazurin (Alamar Blue) for viability quantification.

Workflow Visualization

Protocol_Flow Start THP-1 Monocytes Diff PMA Differentiation (48h + 24h rest) Start->Diff Plate Seeding (2-4 x 10^4 cells/well) Diff->Plate Treat Drug Treatment (Serial Dilution) Plate->Treat Incubate Incubation (72h @ 37°C, 5% CO2) Treat->Incubate Readout Resazurin Assay (Fluorescence Ex560/Em590) Incubate->Readout

Caption: Standardized workflow for macrophage cytotoxicity screening (THP-1).

Detailed Methodology

Reagents:

  • Cell Line: THP-1 (Human acute monocytic leukemia).

  • Media: RPMI-1640 + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).

  • Reference Drugs: Miltefosine (Sigma-Aldrich), Sodium Stibogluconate (GlaxoSmithKline or equivalent).

  • Detection: Resazurin sodium salt (Sigma).

Step-by-Step Protocol:

  • Differentiation:

    • Adjust THP-1 cells to

      
       cells/mL in media containing 20 ng/mL PMA .
      
    • Seed

      
       per well (
      
      
      
      cells) into a 96-well flat-bottom plate.
    • Incubate for 48 hours at 37°C / 5% CO2 to allow adherence.

    • Wash cells 2x with warm PBS (to remove PMA) and add fresh media (without PMA). Incubate for another 24 hours (resting phase).

  • Drug Preparation:

    • Miltefosine Stock: Dissolve in PBS or DMSO (ensure final DMSO < 0.5%). Prepare serial dilutions (range:

      
       down to 
      
      
      
      ).
    • SSG Stock: Dissolve in warm PBS. Prepare serial dilutions (range:

      
       down to 
      
      
      
      ).
    • Note: Include "No Drug" (Media only) and "Positive Control" (e.g., Triton X-100 or high dose Doxorubicin) wells.

  • Treatment:

    • Remove media from plates.

    • Add

      
       of drug dilutions in triplicate.
      
    • Incubate for 72 hours at 37°C / 5% CO2.

  • Viability Quantification (Resazurin):

    • Add

      
       of Resazurin solution (
      
      
      
      in PBS) to each well.
    • Incubate for 4–6 hours .

    • Read Fluorescence: Excitation 560 nm / Emission 590 nm .

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Determine CC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or R.

Expert Insights: Interpreting the Data

When evaluating a new compound against these benchmarks:

  • The "Miltefosine Threshold": If your compound shows a CC50 < 30 µM on macrophages, it likely shares Miltefosine's membrane-disrupting properties.[1] This is a red flag for potential hemolytic anemia and GI toxicity in vivo.

  • The "SSG Paradox": A compound may look incredibly safe in vitro (like SSG with CC50 > 1000 µg/mL) but still fail due to organ-specific accumulation (e.g., heart or pancreas). In vitro macrophage cytotoxicity is necessary but not sufficient to rule out systemic toxicity.

  • Resistance Factor: SSG cytotoxicity data is stable, but its efficacy (IC50) varies wildly by geographic strain (e.g., Bihar, India strains are highly resistant). Always report the specific Leishmania strain used in efficacy calculations.

References

  • Dorlo, T. P., et al. (2012). "Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis." Journal of Antimicrobial Chemotherapy. Link

  • Escobar, P., et al. (2002). "In vitro antileishmanial activity of hexadecylphosphocholine (miltefosine) against Leishmania species."[2][3] Antimicrobial Agents and Chemotherapy.[4] Link

  • Croft, S. L., et al. (2006). "Chemotherapy of leishmaniases." Clinical Microbiology Reviews. Link

  • DNDi. (2022).[5] "Standard Operating Procedures for In Vitro Drug Susceptibility Assays." Drugs for Neglected Diseases initiative. Link

  • Kulshrestha, A., et al. (2013). "In vitro and in vivo efficacy of miltefosine against Leishmania donovani." Journal of Parasitic Diseases. Link

Sources

A Comparative Guide to the Validation of Stibogluconate Purity Standards Using Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the quality control of parenteral therapeutics, the purity and potency of Sodium Stibogluconate are of paramount importance. As the frontline treatment for leishmaniasis, a parasitic disease affecting millions worldwide, ensuring the precise concentration of the active pentavalent antimony (Sb⁵⁺) and the absence of harmful impurities is a matter of public health.[1][2]

Traditionally, pharmacopoeial monographs have relied on classical wet chemistry techniques, such as potentiometric titration, for the assay of Sodium Stibogluconate. While robust and precise for high-concentration measurements, these methods can be time-consuming and may lack the sensitivity required for modern impurity profiling. This guide presents a comprehensive validation framework for the use of Atomic Absorption Spectroscopy (AAS) as a powerful, specific, and versatile alternative for the complete quality assessment of Sodium Stibogluconate. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare AAS with both the traditional titrimetric method and other advanced spectroscopic techniques.

The Pharmacopoeial Benchmark: Potentiometric Titration

The British Pharmacopoeia (BP) specifies a redox titration for the assay of Sodium Stibogluconate. The core of this method involves dissolving the drug substance in a mixture of hydrochloric and orthophosphoric acids and titrating with an ammonium iron(II) sulfate solution. The endpoint is determined potentiometrically, offering high precision for the quantification of the bulk antimony content.[3] The BP mandates that Sodium Stibogluconate must contain not less than 30.0% and not more than 34.0% of pentavalent antimony, calculated with reference to the dried substance.[3] This titrimetric method serves as the established benchmark for accuracy and precision in determining the potency of the active pharmaceutical ingredient (API).

While highly accurate for its intended purpose, this method is specific to the assay of the main component and is not suitable for determining trace elemental impurities. Furthermore, the handling of large volumes of concentrated acids requires significant safety precautions.

Harnessing Atomic Absorption Spectroscopy for Comprehensive Analysis

Atomic Absorption Spectroscopy (AAS) offers a robust instrumental alternative that can be tailored for both the high-concentration assay of antimony and the ultra-trace analysis of potential contaminants. The technique is founded on the principle that ground-state atoms of an element will absorb light at a specific, characteristic wavelength.[4] The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

A validated AAS method is a self-validating system, where built-in checks and controls ensure the reliability of every result. The following workflow is designed to meet the stringent requirements of pharmaceutical quality control, aligning with the principles of the International Council for Harmonisation (ICH) guideline Q3D for elemental impurities.[5]

aas_workflow cluster_prep PART 1: Sample & Standard Preparation cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Validation & Reporting sample 1. Weigh Sodium Stibogluconate Sample dissolve 2. Acid Digestion (e.g., HNO₃/H₂O₂ Microwave) sample->dissolve dilute_sample 3. Dilute to Final Volume (Class A Volumetrics) dissolve->dilute_sample instrument 6. Configure AAS (Select Technique: FAAS/GFAAS) dilute_sample->instrument standards 4. Prepare Calibration Standards (Certified Sb Reference Material) blank 5. Prepare Method Blank (Acids + Reagents only) calibrate 7. Calibrate with Standards (Generate Calibration Curve) instrument->calibrate analyze_blank 8. Analyze Method Blank calibrate->analyze_blank analyze_sample 9. Analyze Sample Solution analyze_blank->analyze_sample calc 10. Calculate Sb Concentration (Interpolate from Curve) analyze_sample->calc qc 11. QC Check (Spike Recovery, RSD%) calc->qc report 12. Final Report (Compare vs. Specification) qc->report

Fig. 1: Validated AAS Workflow for Stibogluconate Analysis.

This protocol is optimized for determining the antimony content as a percentage of the API, serving as an alternative to the BP titration method.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 150 mg of the Sodium Stibogluconate sample into a microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of 30% hydrogen peroxide (H₂O₂).

    • Causality: The use of nitric acid, a strong oxidizing agent, is essential to break down the gluconate organic matrix and release the antimony into solution. Hydrogen peroxide aids in the oxidation of the organic components, ensuring a clear and particle-free solution suitable for nebulization. Microwave digestion is preferred over open-vessel heating as it uses sealed vessels, preventing the loss of any volatile antimony species and reducing the risk of contamination.[6]

    • Digest the sample using a validated microwave program. After cooling, quantitatively transfer the digest to a 100 mL Class A volumetric flask and dilute to volume with deionized water.

    • Further dilute this stock solution to bring the antimony concentration into the optimal linear range for Flame AAS (typically 10-50 ppm). For a 32% Sb content, a 1:50 dilution of the stock solution would be appropriate.

  • Standard Preparation:

    • Prepare a series of calibration standards (e.g., 0, 5, 10, 25, 50 ppm) by diluting a certified 1000 ppm Antimony (Sb) reference standard with the same acid matrix as the prepared sample.

    • Trustworthiness: Using a certified reference material traceable to a national standards body (like NIST) is a cornerstone of a self-validating system, ensuring the accuracy of the calibration curve.[7]

  • Instrumental Analysis (Flame AAS):

    • Instrument: A dual-beam atomic absorption spectrophotometer.

    • Lamp: Antimony hollow cathode lamp.

    • Wavelength: 217.6 nm.

    • Slit Width: 0.2 nm.

    • Flame: Air-acetylene.

    • Causality: The 217.6 nm line is the primary resonance line for antimony, offering the highest sensitivity. An air-acetylene flame provides sufficient temperature to atomize antimony compounds effectively.[]

    • Procedure:

      • Aspirate the method blank to zero the instrument.

      • Aspirate the calibration standards in ascending order of concentration to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

      • Aspirate the prepared sample solution. Obtain at least three replicate readings. The relative standard deviation (RSD) of these readings should be ≤ 2%.

      • Periodically re-analyze a mid-range calibration standard to check for instrumental drift.

  • Calculation:

    • Determine the concentration of antimony (in ppm) in the sample solution from the calibration curve.

    • Calculate the percentage of antimony in the original Sodium Stibogluconate sample using the following formula: % Sb = (Concentration from curve [ppm] × Dilution Factor × Final Volume [L]) / (Initial Sample Weight [mg]) × 100

Method Validation Under the ICH Q3D Framework

For use in a regulated pharmaceutical environment, the AAS method must be validated according to guidelines like USP <233> and ICH Q3D.[9][10][11] This ensures the method is fit for its intended purpose.

  • Accuracy: Determined by performing spike recovery studies. A known amount of antimony standard is added to the sample matrix before digestion. The recovery should typically be within 90-110%.

  • Precision (Repeatability): Assessed by analyzing multiple preparations of the same homogenous sample. The RSD should be within accepted limits (e.g., <2% for an assay).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For AAS, specificity is very high due to the use of a specific wavelength light source for the element of interest.

  • Linearity & Range: Demonstrated by the correlation coefficient of the calibration curve over a specified concentration range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Crucial for impurity analysis. LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined by analyzing a series of low-concentration standards.

Performance Comparison: A Multi-Technique Perspective

The choice of analytical technique depends on the specific question being asked—are you confirming the potency of the API, or searching for trace-level contaminants? Atomic Absorption Spectroscopy provides a versatile platform, but it is essential to understand its performance relative to other methods.

Parameter Potentiometric Titration Flame AAS (FAAS) Graphite Furnace AAS (GFAAS) Hydride Gen. AAS (HG-AAS) ICP-MS
Primary Use Assay (High Conc.)Assay, Minor ImpuritiesTrace ImpuritiesUltra-Trace Impurities (As, Sb, Se)Assay & Trace/Ultra-Trace Impurities
Principle Redox ReactionAtomic AbsorptionElectrothermal Atomic AbsorptionChemical Vapor GenerationMass-to-Charge Ratio
Typical LOD % range~50-100 ppb (µg/L)~0.1-1 ppb (µg/L)[3][12]~0.1-0.5 ppb (µg/L)[13]<0.01 ppb (ng/L)[7]
Precision (%RSD) < 0.5% < 2%< 5-10%< 5-10%< 5%
Specificity Moderate (for Sb⁵⁺)HighHighVery HighVery High (Isotopic Resolution)
Throughput Low (Manual)HighModerateModerateVery High (Multi-element)
Cost (Instrument) LowLowModerateModerateHigh
Cost (Operational) Very LowLowModerateModerateHigh (Argon, Cones)

The data clearly shows a trade-off between precision at high concentrations and sensitivity at low concentrations.

decision_tree start What is the Analytical Goal? assay Assay of Sb Content (Potency, ~32%) start->assay High Concentration impurities Trace Elemental Impurities (ppm/ppb) start->impurities Low Concentration titration Use Potentiometric Titration (Highest Precision) assay->titration Pharmacopoeial Method faas Use Flame AAS (Good Precision, High Throughput) assay->faas Instrumental Alternative single_element Single Element (e.g., Lead)? impurities->single_element multi_element Multi-Element Screen (ICH Q3D)? impurities->multi_element gfaas Use GFAAS (High Sensitivity) single_element->gfaas icpms Use ICP-MS (Highest Sensitivity & Throughput) multi_element->icpms

Fig. 2: Decision Logic for Stibogluconate Analytical Method Selection.
  • For Assay (Potency): Potentiometric titration remains the gold standard where the highest precision is required. However, Flame AAS is an excellent instrumental alternative, offering much higher sample throughput and reduced analyst-to-analyst variability once the method is validated. It is particularly advantageous in a high-volume QC environment.

  • For Trace Impurity Analysis: AAS is unequivocally superior to titration.

    • Graphite Furnace AAS (GFAAS) is the workhorse for detecting toxic heavy metals like lead and cadmium at the low ppb levels required by regulatory bodies. The use of a chemical modifier, such as palladium nitrate, is critical. The modifier forms a more stable compound with the analyte, allowing for a higher pyrolysis (ashing) temperature to remove the sample matrix without prematurely losing the antimony analyte, thereby reducing background interference and improving sensitivity.

    • Hydride Generation AAS (HG-AAS) offers even greater sensitivity for specific elements that form volatile hydrides, including antimony and the highly toxic impurity, arsenic. This technique provides excellent separation from the sample matrix, virtually eliminating interferences.[13]

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the most powerful technique for elemental analysis. It offers the highest sensitivity and the ability to perform rapid, simultaneous analysis of all 24 elemental impurities stipulated in ICH Q3D.[7] However, its high capital and operational costs may not be justified if only a few specific elements are of routine concern.

Conclusion

While the official pharmacopoeial assay for Sodium Stibogluconate relies on the high precision of potentiometric titration, Atomic Absorption Spectroscopy offers a uniquely versatile platform for the comprehensive quality control of this critical drug. Flame AAS serves as a rapid and robust alternative for assay determination, while Graphite Furnace and Hydride Generation AAS provide the necessary sensitivity for the stringent control of toxic elemental impurities mandated by modern regulatory standards.

The choice of method is not a matter of simple replacement but of strategic application. By understanding the distinct advantages and operational principles of each technique—from the classical titration to the advanced ICP-MS—a pharmaceutical laboratory can build a robust, efficient, and compliant analytical strategy. The validated AAS methods presented in this guide demonstrate a self-validating system that ensures the safety, purity, and potency of Sodium Stibogluconate, ultimately safeguarding the patients who depend on it.

References

  • Drawell. (2024, August 12). The Application of Atomic Absorption Spectrophotometer in Pharmaceutical Analysis. Available at: [Link]

  • Separation Science. (2023, December 8). Trace element analysis of pharmaceutical products. Available at: [Link]

  • Bard, A. J. (1957). Coulometric Titration of Antimony with Electrogenerated Iodine. Analytica Chimica Acta, 16, 273-277. Available at: [Link]

  • Ponikvar, M., et al. (2006). Potentiometric determination of antimony in metal(II) hexafluoroantimonates(V). Microchimica Acta, 154, 137-142. Available at: [Link]

  • Spectroscopy Editors. (2011, May 14). Pharmaceutical toxicity: AAS and other techniques measure pharma heavy metal. Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Potentiometric determination of antimony in metal(II) hexafluoroantimonates(V) | Request PDF. Available at: [Link]

  • PubMed. (2017, May 1). Determination of Antimony in Pharmaceutical Formulations and Beverages Using High-Resolution Continuum-Source Graphite Furnace Atomic Absorption Spectrometry. Available at: [Link]

  • Salem, H. et al. (2024, June 30). Insights into the Versatility of Using Atomic Absorption Spectrometry in Antibacterial Research. PMC. Available at: [Link]

  • Sljivic Husejnovic, M. (2025, April 17). Comparative Analysis of Titrimetric Methods for Quantifying Acetylsalicylic Acid in Aspirin Tablets. ResearchGate. Available at: [Link]

  • Manová, A., Střelec, M., & Beinrohr, E. (2007). Determination of Antimony in Soil Samples by Flow-through Stripping Chronopotentiometry with a Microporous Mercury-Film Electrode. Chemical Papers, 61(2). Available at: [Link]

  • Sreeramam, K. (1974). Titrimetric Determination of Arsenic (III) and Antimony (III) with Potassium Chlorate. Zenodo. Available at: [Link]

  • Royal Society of Chemistry. (1999). Anodic stripping potentiometric determination of antimony on a combined electrode. Analyst. Available at: [Link]

  • Pharma Pathway. (2025, May 2). Titration in Pharmaceutical Industry. Available at: [Link]

  • Hillebrand, W.F., & Scherrer, J.A. (1916). Determination of arsenic, antimony, and tin in lead-, tin-, and copper-base alloys. Journal of Industrial & Engineering Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Validation of Titration Methods. Available at: [Link]

  • Pharmacopeia. (n.d.). USP Monographs: Sodium Gluconate. Available at: [Link]

  • PubMed. (1992). The determination of pentavalent antimony in sodium stibogluconate in a pharmaceutical formulation by flow injection analysis. Available at: [Link]

  • INCHEM. (n.d.). Sodium stibogluconate (UK PID). Available at: [Link]

  • DermNet. (n.d.). Sodium stibogluconate. Available at: [Link]

  • ReAgent Chemicals. (2021, April 7). How is Titration Used in the Pharmaceutical Industry?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Stibogluconate. PubChem Compound Database. Available at: [Link]

  • Al-Khakani, M. A., et al. (2016). Electrothermal atomic absorption spectrometer with spiral tungsten filaments as platform for determination of antimony. Der Pharma Chemica, 8(1), 21-27. Available at: [Link]

  • EAG Laboratories. (n.d.). Understanding Flame Atomic Absorption Spectroscopy (FAAS). Available at: [Link]

  • FILAB. (n.d.). ICH Q3D: Elemental impurity analysis. Available at: [Link]

  • ResearchGate. (2024, June 6). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF ELEMENTAL IMPURITIES IN MICAFUNGIN FOR INJECTION. Available at: [Link]

  • Torontech. (2026, January 23). ICP OES vs AAS: Comparing Cost, Speed, and Accuracy. Available at: [Link]

  • HORIBA. (n.d.). ICP-OES, ICP-MS and AAS Techniques Compared. Available at: [Link]

  • Wikipedia. (n.d.). Sodium stibogluconate. Available at: [Link]

  • Agilent. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Available at: [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available at: [Link]

  • SCISPEC. (n.d.). AAs, ICP-OES or ICP-MS Which one is fitted for your Application. Available at: [Link]

  • WebofPharma. (n.d.). British Pharmacopoeia 2023 Monographs & Formulated Alphabet S. Available at: [Link]

  • R Discovery. (1992, October 1). The determination of pentavalent antimony in sodium stibogluconate in a pharmaceutical formulation by flow injection analysis. Available at: [Link]

  • CDC Stacks. (n.d.). Determination of Antimony in Lead-Antimony Alloys by Atomic Absorption Spectroscopy Using Indium as an Internal Standard. Available at: [Link]

  • British Pharmacopoeia. (n.d.). How to use the BP. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Antimony(III) by Flame AAS After Microcolumn Preconcentration on DETA Sorbent. Available at: [Link]

Sources

Comparative analysis of generic vs branded sodium stibogluconate efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Generic vs. Branded Sodium Stibogluconate: Efficacy, Mechanisms, and Clinical Validation

As an Application Scientist specializing in antiparasitic pharmacology, evaluating the therapeutic equivalence of generic versus proprietary formulations is critical for expanding global access to life-saving treatments. For decades, the treatment of Visceral Leishmaniasis (VL, or kala-azar) and Cutaneous Leishmaniasis (CL) has been monopolized by branded pentavalent antimonials, primarily Pentostam® (GlaxoWellcome) and Glucantime® (Rhône-Poulenc)[1]. However, the prohibitive cost and frequent supply chain shortfalls of these proprietary drugs have necessitated the validation of generic alternatives, such as the generic sodium stibogluconate (SSG) manufactured by Albert David Ltd.[1].

This guide provides an objective, data-driven comparison of generic versus branded SSG, detailing their mechanistic equivalence, clinical efficacy, and the rigorous experimental protocols required to validate their performance.

Mechanistic Overview: The Antimonial Pathway

Sodium stibogluconate is a prodrug. To exert its leishmanicidal effect, the pentavalent antimony (SbV) must be reduced to the highly reactive trivalent form (SbIII)[1]. This reduction occurs exclusively within the acidic environment of the host macrophage's phagolysosome, facilitated by parasite-specific enzymes and host glutathione (GSH). Once converted, SbIII binds to the thiol groups of trypanothione reductase, dismantling the parasite's primary defense against oxidative stress and triggering apoptosis via reactive oxygen species (ROS)[2].

Because generic and branded SSG share identical active pharmaceutical ingredients (100 mg SbV/mL), their intracellular mechanisms are functionally indistinguishable when manufactured under strict quality controls[1].

Pathway cluster_0 Macrophage Phagolysosome (Acidic Environment) SbV Generic/Branded SSG (Pentavalent Antimony, SbV) SbIII Active Metabolite (Trivalent Antimony, SbIII) SbV->SbIII Reduction via GSH/TDR TrypRed Trypanothione Reductase (Inhibition) SbIII->TrypRed Thiol Binding ROS Reactive Oxygen Species (Oxidative Stress) TrypRed->ROS Redox Imbalance Death Leishmania Amastigote Apoptosis ROS->Death Macromolecular Damage

Fig 1: Intracellular mechanism of Sodium Stibogluconate (SSG) in Leishmania amastigote clearance.

Clinical Efficacy & Safety Data

Extensive field trials across endemic regions have demonstrated that generic SSG is therapeutically equivalent to branded Pentostam® for VL, and to Glucantime® for CL[1][3][4].

In a pivotal randomized trial in Sudan involving over 500 patients, generic SSG achieved a final 6-month cure rate of 95.9%, slightly outperforming Pentostam® (91.3%), with no statistically significant difference in mortality or relapse rates[4][5]. Similar equivalence was observed in Kenya[6][7]. Crucially, generic SSG costs approximately 1/14th the price of Pentostam®, making mass eradication campaigns economically viable for national health governments[4][5].

Table 1: Comparative Efficacy of Branded vs. Generic SSG in Visceral Leishmaniasis (Sudan Cohort)

Clinical ParameterBranded SSG (Pentostam®)Generic SSG (Albert David Ltd.)Statistical Significance
Cohort Size (n) 271245N/A
Initial Cure Rate (Day 30) 93.7%97.6%p > 0.05 (Equivalent)[4]
Final Cure Rate (6 Months) 91.3%95.9%p > 0.05 (Equivalent)[4]
Mortality Rate 7.5%3.7%p > 0.05 (Equivalent)[4]
Relapse Cases 31p > 0.05 (Equivalent)[4]
Relative Cost ~14x1xHighly Significant[4]

Note: In populations with HIV co-infection (e.g., Ethiopia), both generic and branded SSG show significantly reduced efficacy, with mortality rates jumping from 3.6% (HIV-negative) to 33.3% (HIV-positive), underscoring the need for combination therapies in immunocompromised cohorts[8][9].

Experimental Workflows & Validation Protocols

To establish true bioequivalence between generic and branded formulations, researchers must employ self-validating protocols that account for the drug's unique prodrug nature.

Workflow Screening Patient Stratification (DAT+ & Aspirate+) Randomization Randomized Allocation (1:1 Ratio) Screening->Randomization Branded Branded SSG (Pentostam) 20 mg/kg/day x 30d Randomization->Branded Generic Generic SSG (Albert David) 20 mg/kg/day x 30d Randomization->Generic Evaluation Test of Cure (Day 30 Aspirate) Branded->Evaluation Generic->Evaluation FollowUp 6-Month Follow-up (Relapse Monitoring) Evaluation->FollowUp Parasitological Cure

Fig 2: Self-validating clinical workflow for evaluating generic vs branded SSG equivalence.

Protocol A: In Vitro Macrophage-Amastigote Efficacy Assay (Pre-Clinical QC)

Testing generic SSG on free-living (axenic) promastigotes yields false negatives because the drug requires host-cell machinery for activation. This assay utilizes an intracellular model.

  • Host Cell Preparation: Seed THP-1 derived macrophages (or primary murine bone marrow-derived macrophages) into 96-well plates at

    
     cells/well.
    
    • Causality: Macrophages provide the essential acidic phagolysosome environment required to reduce SbV to the active SbIII metabolite.

  • Parasite Infection: Infect macrophages with stationary-phase Leishmania donovani promastigotes at a 10:1 (parasite:host) ratio. Incubate for 24 hours at 37°C to allow differentiation into amastigotes.

    • Self-Validation: Maintain a set of uninfected macrophage wells. This acts as an internal control to monitor baseline host-cell viability and rule out direct heavy-metal cytotoxicity from the drug formulations.

  • Drug Administration: Treat infected cells with serial dilutions of Generic SSG and Pentostam® (ranging from 0 to 100 µg/mL SbV). Incubate for 72 hours.

  • Quantification: Fix cells with methanol, stain with Giemsa, and quantify the number of intracellular amastigotes per 100 macrophages using high-content imaging. Calculate the IC50.

Protocol B: Randomized Clinical Field Trial (In Vivo Equivalence)

A standardized protocol used by Médecins Sans Frontières (MSF) and the WHO to validate generic SSG in endemic regions like Sudan and Kenya[4][6].

  • Diagnostic Stratification: Confirm VL diagnosis using the Direct Agglutination Test (DAT) followed by a microscopic examination of a splenic or bone marrow aspirate[5][6].

    • Causality: Clinical symptoms (fever, splenomegaly) overlap heavily with malaria. Parasitological confirmation ensures the cohort is strictly isolated to Leishmania infections.

  • Treatment Allocation: Randomize patients 1:1. Administer either generic SSG or Pentostam® at a dosage of 20 mg/kg/day of pentavalent antimony via intramuscular injection for 30 consecutive days[1][6].

    • Causality: This specific dosage saturates the parasite's thiol-dependent redox defenses without exceeding the human renal clearance capacity, thereby minimizing pancreatic and hepatic toxicity[1][10].

  • Test of Cure (Day 30): Perform a repeat splenic aspirate at the end of the 30-day regimen.

    • Self-Validation: A negative aspirate proves definitive parasitological clearance, which is a far more robust scientific endpoint than the mere resolution of clinical symptoms.

  • Longitudinal Follow-up (6 Months): Monitor discharged patients for 6 months to track relapse rates or the development of Post Kala-azar Dermal Leishmaniasis (PKDL)[4][6].

    • Causality: Antimonials can induce a dormant state in surviving parasites. A 6-month window is mathematically required to declare a definitive, sustained cure and accurately compare relapse rates between the two drug batches[4].

Conclusion

The transition from branded Pentostam® to generic sodium stibogluconate represents a triumph of translational pharmacology and health economics. Rigorous chemical quality control—ensuring matched osmolarity and strict limits on trivalent antimony impurities—guarantees that generic SSG performs identically to its branded counterpart[1]. For drug development professionals and global health organizations, generic SSG is not merely a substitute; it is a fully validated, self-sufficient standard of care that democratizes access to Leishmaniasis treatment[4][7].

References

  • Veeken H, Ritmeijer K, Seaman J, Davidson R. "A randomized comparison of branded sodium stibogluconate and generic sodium stibogluconate for the treatment of visceral leishmaniasis under field conditions in Sudan." Tropical Medicine and International Health.
  • Moore E, O'Flaherty D, Heuvelmans H, Seaman J, Veeken H, de Wit S, Davidson RN. "Comparison of generic and proprietary sodium stibogluconate for the treatment of visceral leishmaniasis in Kenya." Bulletin of the World Health Organization.
  • Ritmeijer K, Veeken H, Melaku Y, Leal G, Amsalu R, Seaman J, Davidson RN. "Ethiopian visceral leishmaniasis: generic and proprietary sodium stibogluconate are equivalent; HIV co-infected patients have a poor outcome." Transactions of the Royal Society of Tropical Medicine and Hygiene.
  • Soto J, et al. "Generic Sodium Stibogluconate Is as Safe and Effective as Branded Meglumine Antimoniate, for the Treatment of Tegumentary Leishmaniasis in Isiboro Secure Park, Bolivia." Annals of Tropical Medicine & Parasitology.

Sources

Benchmarking stibogluconate immunomodulation against standard checkpoint inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Sodium Stibogluconate (SSG) Immunomodulation Against Standard Checkpoint Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Intracellular Checkpoint Alternative

While monoclonal antibodies targeting PD-1/PD-L1 and CTLA-4 have revolutionized oncology by blocking extracellular inhibitory ligands, Sodium Stibogluconate (SSG) represents a distinct, underutilized class of immunomodulators: Small Molecule PTPase Inhibitors .

Unlike standard Checkpoint Inhibitors (CPIs) that sterically hinder receptor-ligand engagement, SSG penetrates the cell to directly inhibit SHP-1 and SHP-2 (Src homology region 2 domain-containing phosphatases). These phosphatases are the terminal effectors that execute the "off" signal triggered by PD-1. By disabling the braking mechanism inside the T-cell, SSG offers a strategy to overcome resistance mechanisms that rely on alternative ligands or receptor downregulation.

This guide benchmarks SSG against standard CPIs, detailing the mechanistic divergence, experimental validation protocols, and safety considerations required for its integration into modern immunotherapy pipelines.

Mechanistic Divergence: Extracellular Blockade vs. Intracellular Disinhibition

To understand the benchmarking logic, one must map the signaling topology. Standard CPIs (e.g., Pembrolizumab) function upstream. SSG functions downstream.

  • Standard CPIs: Prevent the recruitment of SHP-1/2 to the PD-1 tail.

  • SSG: Physically inhibits the catalytic domain of SHP-1/2, rendering them inactive regardless of receptor ligation.

Figure 1: Mechanistic Benchmarking of T-Cell Disinhibition

This diagram illustrates the point of action for SSG versus Anti-PD-1 antibodies within the T-cell signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane T-Cell Membrane cluster_intracellular Intracellular Cytoplasm Tumor_PDL1 Tumor Cell PD-L1 PD1_Receptor PD-1 Receptor Tumor_PDL1->PD1_Receptor Binds & Activates Anti_PD1 Anti-PD-1 mAb (Standard CPI) Anti_PD1->PD1_Receptor Steric Blockade (Upstream) SHP1_2 SHP-1 / SHP-2 (Phosphatases) PD1_Receptor->SHP1_2 Recruits TCR T-Cell Receptor (TCR) ZAP70 ZAP-70 / PI3K (Activation Hub) TCR->ZAP70 Activates SHP1_2->ZAP70 Dephosphorylates (Inhibits Signal) Cytokine_Response IFN-γ / IL-2 Production ZAP70->Cytokine_Response Signaling Cascade SSG Sodium Stibogluconate (SSG) SSG->SHP1_2 Catalytic Inhibition (Downstream)

Caption: SSG inhibits SHP-1/2 directly, bypassing receptor ligation, whereas Anti-PD-1 blocks the initial ligand interaction.

Comparative Analysis: SSG vs. Standard CPIs

The following table benchmarks the technical and clinical attributes of SSG against established Anti-PD-1 therapies (e.g., Nivolumab, Pembrolizumab).

Table 1: Technical & Clinical Benchmarking

FeatureSodium Stibogluconate (SSG)Anti-PD-1 mAbs (Standard CPI)
Primary Target Intracellular: SHP-1, SHP-2, PTP1B (Phosphatases)Extracellular: PD-1 Receptor (Surface Protein)
Mechanism Chemical inhibition of phosphatase catalytic domain.Steric hindrance of PD-L1/PD-L2 binding.
Signaling Impact Prevents dephosphorylation of STAT1, ZAP-70, and JAKs.Prevents ITIM/ITSM phosphorylation on PD-1 tail.
Resistance Profile Potentially Agnostic: Effective even if PD-1 is downregulated or alternative checkpoints (TIM-3/LAG-3) are active, provided they rely on SHP-1/2.Ligand Dependent: Can be bypassed by upregulation of other checkpoints (e.g., TIM-3).
Synergy Potential High with IFN-α (stabilizes phospho-STAT1) and CPIs.High with CTLA-4 blockade and chemotherapy.[1]
Toxicity (Safety) Systemic Toxicity: Cardiotoxicity (QT prolongation), Pancreatitis, Phlebitis.Immune-Related AEs: Colitis, Pneumonitis, Thyroiditis (Autoimmune-like).
Half-Life Short (Renal excretion ~24h). Requires frequent dosing.Long (12–20 days). Intermittent dosing (Q2W/Q3W).

Experimental Protocols for Validation

To validate SSG efficacy in your pipeline, you cannot rely on standard binding assays (ELISA) used for antibodies. You must use enzymatic activity and functional cellular assays.

Protocol A: In Vitro PTPase Inhibition Assay (The Gold Standard)

Purpose: To quantify the potency of SSG against recombinant SHP-1 compared to a generic phosphatase inhibitor (e.g., Vanadate).

  • Reagents: Recombinant SHP-1 (catalytic domain), pNPP (p-Nitrophenyl Phosphate) substrate, SSG (dissolved in RPMI or PBS).

  • Setup:

    • Prepare reaction buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4.

    • Dilute SSG to serial concentrations (10, 50, 100, 500 µg/mL). Note: Therapeutic range in leishmaniasis is ~10-20 µg/mL.

  • Reaction:

    • Incubate SHP-1 enzyme (0.5 µg) with SSG for 15 mins at 37°C.

    • Add pNPP substrate (2 mM).

    • Incubate for 30 mins at 37°C.

  • Readout: Measure absorbance at 405 nm (formation of p-Nitrophenol).

  • Validation: Calculate IC50. SSG should show >90% inhibition of SHP-1 at 10 µg/mL [1].[2][3]

Protocol B: Synergistic T-Cell Activation Workflow

Purpose: To demonstrate that SSG lowers the threshold for T-cell activation in the presence of suppressive factors.

Figure 2: Experimental Workflow for SSG/CPI Synergy This workflow outlines the steps to validate synergistic immunomodulation in a pre-clinical setting.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment Arms cluster_readout Phase 3: Readouts TCells Isolate CD8+ T-Cells (Murine/Human) Control Vehicle Control TCells->Control SSG_Mono SSG Monotherapy (10-50 µg/mL) TCells->SSG_Mono CPI_Mono Anti-PD-1 mAb (10 µg/mL) TCells->CPI_Mono Combo Combination (SSG + Anti-PD-1) TCells->Combo Tumor Tumor Co-culture (High PD-L1 Expression) Tumor->Control Tumor->SSG_Mono Tumor->CPI_Mono Tumor->Combo Flow Phospho-Flow Cytometry (p-STAT1, p-ZAP70) Control->Flow SSG_Mono->Flow CPI_Mono->Flow Combo->Flow ELISA Cytokine Release (IFN-γ, IL-2) Flow->ELISA Correlate Prolif Proliferation Assay (CFSE Dilution) ELISA->Prolif

Caption: Workflow to assess if SSG amplifies T-cell signaling (p-STAT1/p-ZAP70) beyond standard PD-1 blockade.

Safety & Toxicity: The Critical Differentiator

When benchmarking SSG, the safety profile is the primary limiting factor compared to modern biologics.

  • Cardiotoxicity: SSG is an antimony compound.[4] High doses are associated with QT interval prolongation and arrhythmias. In clinical trials (e.g., SSG + IFN-α), dose-limiting toxicity is often constitutional (fatigue, myalgia) or pancreatic (elevated amylase/lipase) rather than autoimmune [2].

  • Contrast with CPIs: CPIs cause "immune-related" events (irAEs) due to loss of tolerance (e.g., colitis). SSG toxicity is largely chemical/organ-specific (pancreas, heart, liver) and dose-dependent.

  • Mitigation Strategy: Clinical protocols for SSG often utilize an intermittent dosing schedule (e.g., daily for 5 days, rest for 2 days) to allow clearance and minimize accumulation, unlike the continuous exposure aimed for with mAbs.

Strategic Positioning in Drug Development

SSG should not be viewed as a replacement for Anti-PD-1 but as a Resistance Breaker .

  • IFN-α Resistance: SSG restores sensitivity to Interferon-alpha in resistant melanoma cell lines by inhibiting SHP-1, which otherwise dephosphorylates STAT1 [1].

  • Cold Tumors: By lowering the T-cell activation threshold, SSG may help convert "cold" tumors (low neoantigen load) into "hot" tumors when combined with vaccines or viral therapies.

References

  • Yi, T., et al. (2002). Anticancer activity of sodium stibogluconate in synergy with IFNs.[5] The Journal of Immunology.[2] Link

  • Naing, A., et al. (2011). Phase I Dose Escalation Study of Sodium Stibogluconate (SSG), a Protein Tyrosine Phosphatase Inhibitor, Combined with Interferon Alpha for Patients with Solid Tumors.[6] Journal of Cancer. Link

  • Pathak, M. K., & Yi, T. (2001). Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines.[7] The Journal of Immunology.[2] Link

  • Qin, S., et al. (2024). Effect of sodium stibogluconate in recruiting and awakening immune cells in the pleural fluid of pancreatic cancer.[8] Frontiers in Immunology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Stibogluconate (Trisodium Nonahydrate) in a Research Environment

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Stibogluconate (trisodium nonahydrate). As a pentavalent antimonial compound used in the treatment of leishmaniasis, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks.[1][2][3][4] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Toxicological Overview

Stibogluconate, while a vital therapeutic agent, presents several health hazards that necessitate careful handling. It is classified as harmful if swallowed or inhaled.[5][6][7] Acute exposure can lead to a range of adverse effects, including gastrointestinal distress (nausea, vomiting, diarrhea), musculoskeletal pain, fatigue, and potential damage to the liver, pancreas, and heart.[1][2][8][9] Chronic exposure to antimony compounds may lead to more severe health issues.[10] Furthermore, Stibogluconate is toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal.[5][6]

The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for antimony and its compounds at 0.5 mg/m³ as an 8-hour time-weighted average (TWA).[5][7][11] Adherence to this limit is critical for ensuring a safe working environment.

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), it is imperative to implement robust engineering controls to minimize exposure.

  • Ventilation: All work with Stibogluconate powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure.[5][7] A system of local exhaust ventilation is preferred as it captures emissions at the source, preventing their dispersion into the general work area.[5][7]

  • Contained Operations: For weighing and aliquoting, consider using a balance enclosure or a glove box to further contain the powder.

The primary principle here is to create a physical barrier between the researcher and the chemical, thereby reducing the risk of inhalation and skin contact.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls cannot eliminate all risks of exposure, appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Task Required PPE Rationale
Weighing and Aliquoting (Powder) - Nitrile or Neoprene Gloves (double-gloving recommended)- Lab Coat or Disposable Gown- ANSI-approved Safety Goggles- NIOSH-approved Particulate Respirator (e.g., N95 or higher)- Prevents skin contact with the powder.[11][12]- Protects personal clothing from contamination.- Shields eyes from airborne particles.[11]- Minimizes inhalation of fine particles.[5][13]
Solution Preparation - Nitrile or Neoprene Gloves- Lab Coat or Disposable Gown- ANSI-approved Safety Goggles or Face Shield- Protects skin from splashes.- Protects personal clothing.- Provides splash protection for the eyes and face.[12][14]
Administration (e.g., to cell culture or animals) - Nitrile or Neoprene Gloves- Lab Coat- ANSI-approved Safety Glasses- Prevents accidental skin contact with the solution.- Protects personal clothing.- Provides basic eye protection.
Spill Cleanup - Impervious Gloves (e.g., Neoprene or Natural Rubber)- Disposable Coveralls (e.g., Tyvek®)- Chemical Splash Goggles- NIOSH-approved Respirator with appropriate cartridges- Provides enhanced protection against prolonged or extensive skin contact.[11][12]- Protects the entire body from contamination.- Ensures full eye protection from splashes.- Protects against inhalation of vapors or dust generated during cleanup.[12]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling Stibogluconate.

  • Pre-weighing Checks: Before handling, ensure you have all necessary PPE and that the fume hood is functioning correctly.

  • Weighing: Carefully weigh the required amount of Stibogluconate powder. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Container Sealing: Immediately after weighing, securely seal the stock container.

  • Decontamination: Wipe down the weighing area and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.

Solution Preparation
  • Solvent Addition: In the fume hood, slowly add the solvent to the pre-weighed Stibogluconate powder. Avoid vigorous shaking or stirring that could create aerosols.

  • Complete Dissolution: Ensure the powder is fully dissolved before removing the solution from the fume hood.

  • Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

Experimental Use
  • Minimize Aerosols: When adding the Stibogluconate solution to your experimental system (e.g., cell culture plates, animal injections), do so in a manner that minimizes the generation of aerosols.

  • Avoid Contamination: Use appropriate techniques to prevent cross-contamination of your work area and other samples.

The following diagram illustrates the standard workflow for safely handling Stibogluconate.

Stibogluconate_Workflow cluster_prep Preparation cluster_sol Solution Preparation cluster_use Experimental Use cluster_dispose Disposal Prep Don PPE Weigh Weigh Powder in Fume Hood Prep->Weigh 1. Dissolve Dissolve in Fume Hood Weigh->Dissolve 2. Label Label Container Dissolve->Label 3. Administer Administer Solution Label->Administer 4. Waste Dispose of Waste Administer->Waste 5.

Caption: A streamlined workflow for the safe handling of Stibogluconate.

Spill and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is essential.

Small Spill (Powder)
  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Put on the appropriate spill cleanup PPE.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.[12]

  • Cleanup: Carefully scoop the contained material into a labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Small Spill (Solution)
  • Containment: Absorb the spill with an inert material (e.g., absorbent pads).

  • Cleanup: Place the absorbent material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area thoroughly.

Large Spill

In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][10]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Disposal: Environmental Responsibility

Stibogluconate and any materials contaminated with it are considered hazardous waste.[10][11]

  • Segregation: Collect all Stibogluconate waste (solid and liquid) in clearly labeled, sealed, and leak-proof containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of Stibogluconate down the drain or in regular trash.[6]

By adhering to these guidelines, you contribute to a safe and productive research environment while upholding the principles of scientific integrity and environmental stewardship.

References

  • DermNet. (n.d.). Sodium stibogluconate. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Antimony. Retrieved from [Link]

  • MedicineNet. (2023, January 18). Stibogluconate Sodium: Leukemia Uses, Side Effects, Dosage. Retrieved from [Link]

  • Zeelab Pharmacy. (n.d.). Sodium Stibogluconate Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Sodium stibogluconate. Retrieved from [Link]

  • Anjanee Chemical Industries. (n.d.). Specifications, Uses, SDS of Sodium Stibogluconate Manufacturers. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 14). What are the side effects of Sodium stibogluconate? Retrieved from [Link]

  • Inchem.org. (n.d.). Sodium stibogluconate (UK PID). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Antimony. Retrieved from [Link]

  • ESPI Metals. (n.d.). Antimony Safety Data Sheet. Retrieved from [Link]

  • Medical & Biological Laboratories (MBL) Co., Ltd. (2016, September 30). Safety Data Sheet. Retrieved from [Link]

  • Anjanee Chemical Industries. (n.d.). Sodium Stibogluconate SDS GHS of Manufacturers. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。